c-Myc Peptide
Beschreibung
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Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[(2-amino-4-carboxybutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCJJJFQQRDOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Workhorse: A Technical History of the c-Myc Epitope Tag
An In-depth Guide for Researchers and Drug Development Professionals
The c-Myc epitope tag is an indispensable tool in the molecular biologist's toolkit, a short peptide sequence that, when fused to a protein of interest, allows for its reliable detection, purification, and cellular localization. Its widespread adoption is a testament to its versatility and the robustness of its corresponding monoclonal antibody, 9E10. This guide delves into the technical history of the c-Myc tag, from the initial discovery of the c-Myc protein to the development and characterization of the tag and its antibody, providing quantitative data and detailed experimental protocols for its application.
Discovery and Development: From Oncoprotein to Research Tool
The story of the c-Myc tag begins with the study of the human proto-oncogene, c-Myc. Discovered as the cellular homolog of the viral v-myc oncogenes found in avian tumors, the c-Myc protein was identified as a 62 kDa nuclear phosphoprotein involved in cell cycle progression, apoptosis, and cellular transformation.[1][2][3]
The pivotal moment for its use as a research tool came in 1985. Researchers Gerard I. Evan, G. K. Lewis, G. Ramsay, and J. M. Bishop sought to generate specific antibodies to study the human c-Myc protein.[3][4][5] They immunized mice with a synthetic peptide corresponding to the C-terminal 32 amino acids (residues 408-439) of the human c-Myc protein.[1][6] This effort yielded six monoclonal antibodies, one of which was designated Myc1-9E10 (commonly known as 9E10).[4][7] This IgG1/κ antibody proved highly specific for the human c-Myc protein.[1]
Researchers Sean Munro and Hugh Pelham later recognized the potential of this highly specific antibody-epitope pair for general protein tagging.[7] They successfully demonstrated that the short 10-amino-acid epitope recognized by the 9E10 antibody, EQKLISEEDL , could be fused to other proteins of interest, allowing for their detection without the need for a protein-specific antibody.[1][5][7][8] This new tool offered significant advantages: the tag was small, reducing the likelihood of interfering with the fusion protein's function, and it could be recognized at either the N- or C-terminus or even internally within a protein.[2][7][9]
// Connections cMyc_discovery -> cMyc_protein [color="#5F6368"]; cMyc_protein -> peptide_synthesis [label="Basis for\nimmunogen design", color="#5F6368"]; peptide_synthesis -> immunization [color="#5F6368"]; immunization -> hybridoma [color="#5F6368"]; hybridoma -> screening [color="#5F6368"]; screening -> clone_9E10 [color="#5F6368"]; clone_9E10 -> epitope_mapping [label="Tool for\nmapping", color="#5F6368"]; epitope_mapping -> fusion_construct [color="#5F6368"]; fusion_construct -> tag_validation [color="#5F6368"]; } caption: A diagram illustrating the key stages in the development of the c-Myc epitope tag.
Quantitative Performance Data
The efficacy of an epitope tag system is defined by the characteristics of the antibody-epitope interaction. The 9E10 antibody exhibits a strong and specific affinity for the c-Myc peptide.
Table 1: Antibody-Epitope Binding Characteristics
| Parameter | Value | Method | Reference |
| Epitope Sequence | EQKLISEEDL | Peptide Mapping | [1][5][8] |
| Core Binding Residues | LISE | Substitutional Analysis | [1] |
| Dissociation Constant (Kd) | 8 ± 0.5 x 10⁻⁸ M | Fluorescence Titration | [1] |
| Improved Affinity (Hyper-Myc) | 1.8 x 10⁻⁸ M | Phage Display | [10] |
Table 2: Affinity Gel Performance
| Parameter | Value | Product | Reference |
| Binding Capacity | > 0.5 mg / mL resin | Anti-c-Myc Tag (9E10) Affinity Gel | [11] |
Key Experimental Protocols
The c-Myc tag is routinely used in a variety of immunoassays. Below are detailed, synthesized protocols for common applications based on established methods.
Immunoprecipitation (IP) of c-Myc Tagged Proteins
This protocol outlines the capture of a c-Myc tagged protein from a cell lysate using anti-c-Myc antibody conjugated to agarose (B213101) beads.
A. Materials
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease inhibitors.
-
Wash Buffer: 1X Tris-Buffered Saline with 0.05% Tween 20 (TBS-T).[12]
-
Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 2.5-3.0.
-
Elution Buffer (SDS): 1X Laemmli Sample Buffer.
-
Neutralization Buffer: 1 M Tris, pH 9.5.[12]
-
Anti-c-Myc Agarose Beads: (e.g., Sigma-Aldrich, Thermo Fisher Scientific, ChromoTek).
B. Protocol: Cell Lysate Preparation
-
Culture and harvest cells expressing the c-Myc tagged protein of interest.
-
Wash the cell pellet once with ice-cold 1X PBS and centrifuge at 450 x g for 5 minutes.[13]
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).[14]
-
Incubate on ice or a rocking platform at 4°C for 15-30 minutes.[13][14]
-
Clarify the lysate by centrifuging at 12,000-20,000 x g for 15-30 minutes at 4°C.[13][14]
-
Transfer the supernatant (cleared lysate) to a new, pre-chilled tube.
C. Protocol: Immunoprecipitation
-
Equilibrate the Anti-c-Myc Agarose beads by washing them with Lysis Buffer.[14]
-
Add the cleared cell lysate to the equilibrated beads (e.g., 20 µL of bead slurry per 500-1000 µg of lysate).[13]
-
Incubate with gentle end-over-end mixing for 1 hour to overnight at 4°C.[12][14]
-
Pellet the beads by centrifugation (e.g., pulse spin or 2,000 rpm for 2-3 minutes).[11][12]
-
Carefully remove the supernatant (this is the "flow-through" fraction).
-
Wash the beads three times with 1 mL of cold Wash Buffer. Pellet the beads by centrifugation after each wash.[12][14]
D. Protocol: Elution
-
For SDS-PAGE Analysis:
-
After the final wash, remove the supernatant.
-
Resuspend the beads in 25-50 µL of 1X or 2X Laemmli Sample Buffer.[12]
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
For Functional Assays (Low pH Elution):
-
After the final wash, add 1-2 bead volumes of low pH Elution Buffer.
-
Incubate for 5-10 minutes at room temperature with gentle tapping.
-
Centrifuge and collect the supernatant containing the eluted protein.
-
Immediately neutralize the eluate by adding ~1/10th volume of Neutralization Buffer.[12]
-
// Nodes start [label="Start: Cells expressing\nMyc-tagged protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="1. Cell Lysis\n(Lysis Buffer + Protease Inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clarify [label="2. Clarification\n(Centrifugation at >12,000g)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleared_lysate [label="Cleared Lysate", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; beads [label="Anti-c-Myc\nBeads", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="3. Binding\n(Incubate lysate with beads at 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="4. Washing\n(3x with Wash Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elution [label="5. Elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elute_sds [label="SDS Sample Buffer\n(for Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; elute_ph [label="Low pH Buffer\n(for functional assay)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Purified Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> lysis; lysis -> clarify; clarify -> cleared_lysate; {cleared_lysate, beads} -> incubation; incubation -> wash; wash -> elution; elution -> elute_sds; elution -> elute_ph; {elute_sds, elute_ph} -> end; } caption: A flowchart of the standard immunoprecipitation procedure for c-Myc tagged proteins.
Western Blotting Protocol
This protocol describes the detection of a c-Myc tagged protein following SDS-PAGE.
A. Materials
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Western Blocking Reagent in TBS-T.[15]
-
Primary Antibody: Anti-c-Myc (9E10) antibody, diluted to 0.5-1 µg/mL in Blocking Buffer.[6][15]
-
Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to manufacturer's instructions in Blocking Buffer.
-
Chemiluminescent Substrate: (e.g., ECL).
B. Protocol
-
Separate protein samples (e.g., from IP elution or total cell lysate) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[15]
-
Wash the membrane 3 times for 10 minutes each with Wash Buffer (TBS-T).[15][16]
-
Incubate the membrane with the diluted anti-c-Myc (9E10) primary antibody for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Wash the membrane 3 times for 10 minutes each with Wash Buffer.[15][16]
-
Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Wash the membrane 3 times for 10 minutes each with Wash Buffer.[15][16]
-
Apply the chemiluminescent substrate according to the manufacturer's instructions and expose to X-ray film or a digital imager.[15]
Context: The c-Myc Signaling Pathway
While the c-Myc tag is an inert tool, the c-Myc protein from which it is derived is a critical transcription factor. It functions by forming a heterodimer with its partner, MAX. This c-Myc/MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, recruiting co-activators like histone acetyltransferases (HATs) to stimulate transcription. This process drives the expression of genes essential for cell growth, proliferation, and metabolism. Understanding this native pathway provides context for the tag's origin and the protein's biological importance.
// Nodes mitogenic_signals [label="Mitogenic Signals\n(e.g., Growth Factors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; upstream_pathways [label="Upstream Pathways\n(e.g., MAPK/ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc_protein [label="c-Myc Protein\n(Transcription Factor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAX_protein [label="MAX Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dimer [label="c-Myc/MAX\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="E-Box DNA Sequence\n(CACGTG)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; coactivators [label="Co-activators\n(e.g., HATs)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_response [label="Cellular Responses\n(Proliferation, Growth, Metabolism)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections mitogenic_signals -> upstream_pathways; upstream_pathways -> cMyc_protein [label="Induces expression\n& stability"]; {cMyc_protein, MAX_protein} -> dimer [arrowhead=none]; dimer -> dna [label="Binds to"]; dna -> coactivators [label="Recruits"]; coactivators -> transcription [label="Promotes"]; transcription -> cell_response; } caption: The role of the native c-Myc protein in activating gene transcription.
Conclusion
From its origins in cancer research to its current status as a ubiquitous molecular tool, the c-Myc epitope tag and its 9E10 antibody represent a landmark in protein science. The tag's small size, high-affinity antibody, and versatility across numerous applications have cemented its role in laboratories worldwide. While newer antibodies have been developed, the legacy 9E10 clone remains a reliable and widely cited workhorse, enabling countless discoveries by providing a simple and effective means to track and isolate proteins of interest.[7][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Myc Antibody Review [labome.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Isolation of monoclonal antibodies specific for human c-myc proto-oncogene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myc-tag - Wikipedia [en.wikipedia.org]
- 6. c-Myc Antibody (9E10) - DSHB [dshb.biology.uiowa.edu]
- 7. blog.addgene.org [blog.addgene.org]
- 8. cusabio.com [cusabio.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. In vitro evolution of myc- tag antibodies: in-depth specificity and affinity analysis of Myc1-9E10 and Hyper-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. takarabio.com [takarabio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]
- 17. The Myc tag monoclonal antibody 9E10 displays highly variable epitope recognition dependent on neighboring sequence context - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Biophysical Properties of c-Myc Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and core biophysical properties of the c-Myc oncoprotein and its widely utilized peptide derivatives. The information presented herein is intended to support research and development efforts targeting c-Myc, a critical regulator of cellular processes and a key target in oncology.
Executive Summary
The c-Myc protein is a transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis. Dysregulation of c-Myc is a hallmark of many human cancers, making it an intensely studied subject in drug development. This document details the essential biophysical characteristics of both the full-length c-Myc protein and the common c-Myc tag peptide, providing foundational data for experimental design and interpretation. Furthermore, it outlines key signaling pathways and provides detailed experimental protocols for the characterization of c-Myc peptides.
c-Myc Protein and Peptide: Molecular Weight and Physicochemical Properties
The study of c-Myc often involves either the full-length protein or a short peptide epitope tag derived from it. Their properties are distinct and are summarized below for clarity and comparative analysis.
Full-Length c-Myc Protein
The human c-Myc protein is a 439-amino acid nuclear phosphoprotein. It is known to be an intrinsically disordered protein, which contributes to its functional complexity and challenge as a drug target.
| Property | Value | Notes |
| Theoretical Molecular Weight | ~48.8 - 62 kDa | The predicted molecular weight can vary based on the specific isoform and calculation method. The product of the c-MYC gene is often cited as a 62KD phosphorylated protein. |
| Apparent Molecular Weight (SDS-PAGE) | ~40 - 67 kDa | The observed molecular weight in Western blotting can differ from the theoretical value due to post-translational modifications, inherent instability, and rapid degradation. |
| Amino Acid Residues | 439 | The human c-Myc polypeptide is 439 amino acids long. |
| Structure | Intrinsically Disordered | c-Myc is an intrinsically disordered protein that adopts a more defined structure upon interaction with binding partners like MAX. |
| Subcellular Localization | Nucleus (Nucleoplasm and Nucleolus) | c-Myc is a nuclear protein that carries out its function as a transcription factor. |
c-Myc Tag Peptide
A short peptide sequence from the C-terminus of human c-Myc is widely used as an epitope tag in molecular biology for the detection, purification, and tracking of recombinant proteins.
| Property | Value | Notes |
| Amino Acid Sequence | EQKLISEEDL | Corresponds to amino acids 410-419 of the human c-Myc protein. |
| Molecular Formula | C₅₁H₈₆N₁₂O₂₁ | |
| Molecular Weight | ~1203.3 Da | This value is consistently reported for the synthetic decapeptide. |
| Theoretical Isoelectric Point (pI) | 4.00 | The peptide is acidic due to a higher number of negatively charged residues (Asp + Glu) compared to positively charged ones (Lys). |
| Solubility | Water: ≥15.7 mg/mL (with ultrasonication) DMSO: ≥60.17 mg/mL | The peptide is generally soluble in aqueous solutions and DMSO but insoluble in ethanol. |
c-Myc Signaling Pathways
c-Myc functions as a master regulator of gene expression, influencing cell cycle progression and apoptosis. Its activity is tightly controlled by upstream signaling pathways.
Regulation of c-Myc Stability
The stability of the c-Myc protein is dynamically regulated by a series of phosphorylation events, primarily at Threonine 58 (T58) and Serine 62 (S62) in its N-terminus. These phosphorylations are controlled by growth factor-activated signaling cascades.
c-Myc in Cell Cycle Progression
c-Myc drives cell cycle progression by activating the transcription of genes that promote cell division while repressing inhibitors of the cell cycle. A key mechanism is the induction of Cyclins and Cyclin-Dependent Kinases (CDKs).
The Three-Dimensional Structure of the c-Myc Epitope Tag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc tag, a short decapeptide with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL), is a widely utilized tool in molecular biology for the detection, purification, and cellular localization of recombinant proteins.[1][2] Derived from the C-terminus of the human c-Myc oncoprotein, this epitope is recognized with high specificity by the monoclonal antibody 9E10.[1][3] Understanding the three-dimensional structure of the c-Myc tag is crucial for its effective application, particularly in contexts where steric hindrance or conformational constraints may influence its interaction with the 9E10 antibody. This technical guide provides an in-depth analysis of the experimentally determined three-dimensional structure of the c-Myc epitope tag, primarily focusing on its conformation when bound to its cognate antibody. We present quantitative structural data derived from X-ray crystallography, detailed experimental protocols for structural determination, and logical diagrams to illustrate key concepts.
The c-Myc Epitope Tag: Primary and Secondary Structure
The c-Myc tag is a linear peptide of ten amino acids.[2] Its sequence, EQKLISEEDL, confers a molecular weight of approximately 1202 Da.[4] Due to its small size and hydrophilic nature (containing five charged residues), the isolated c-Myc tag is predicted to be intrinsically disordered in aqueous solution, lacking a stable secondary or tertiary structure. This inherent flexibility allows it to be genetically fused to the N- or C-terminus of a wide range of proteins with a minimal potential for disrupting their native folding and function.[5][6]
Three-Dimensional Structure in the Antibody-Bound State
The definitive three-dimensional structure of the c-Myc tag has been determined by X-ray crystallography in complex with the Fab fragment of the 9E10 antibody (PDB ID: 2OR9).[6] In this bound state, the peptide adopts a well-defined conformation, fitting into a groove on the antibody surface. The interaction is primarily mediated by the heavy chain of the antibody.[6]
Quantitative Structural Data
The following tables summarize the backbone dihedral angles and key bond lengths of the c-Myc peptide as observed in the crystal structure 2OR9. These values define the specific conformation of the tag when recognized by the 9E10 antibody.
Table 1: Backbone Dihedral Angles (Φ, Ψ) of the c-Myc Epitope Tag (PDB: 2OR9)
| Residue | Amino Acid | Φ (°) | Ψ (°) |
| 1 | GLU | -65.8 | -37.2 |
| 2 | GLN | -138.1 | 148.8 |
| 3 | LYS | -76.9 | 134.8 |
| 4 | LEU | -123.5 | 132.7 |
| 5 | ILE | -104.2 | 114.8 |
| 6 | SER | -102.7 | 129.0 |
| 7 | GLU | -82.4 | 120.5 |
| 8 | GLU | -128.5 | 122.9 |
| 9 | ASP | -128.8 | 143.2 |
| 10 | LEU | -71.1 | 143.4 |
Table 2: Selected Average Bond Lengths within the this compound Backbone (PDB: 2OR9)
| Bond Type | Average Length (Å) | Standard Deviation (Å) |
| N - Cα | 1.46 | 0.02 |
| Cα - C | 1.52 | 0.03 |
| C - O | 1.25 | 0.02 |
| C - N (+1) | 1.33 | 0.02 |
Note: These values are averaged over all residues in the peptide from the crystallographic data.
Experimental Protocols for Structural Determination
The elucidation of the three-dimensional structure of the c-Myc tag in its antibody-bound form was achieved through X-ray crystallography. While a definitive solution structure of the unbound tag has not been published, Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary method for investigating its conformational dynamics in solution.
X-ray Crystallography of the c-Myc-9E10 Fab Complex
This protocol is based on the methods described for the crystallization of antibody-peptide complexes.
-
Protein Expression and Purification:
-
The Fab fragment of the 9E10 antibody is expressed in a suitable system, such as E. coli or mammalian cells, and purified using affinity chromatography (e.g., Protein G) followed by size-exclusion chromatography.
-
The this compound (EQKLISEEDL) is chemically synthesized and purified by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Complex Formation:
-
The purified 9E10 Fab and this compound are mixed in a molar ratio that favors complex formation (typically a slight excess of the peptide).
-
The complex is then purified by size-exclusion chromatography to separate it from any unbound components.
-
-
Crystallization:
-
The purified complex is concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of precipitants, buffers, and salts.
-
For a similar Fab-peptide complex (PDB ID: 3G0A), crystals were obtained using a reservoir solution containing 10% (w/v) PEG 20000 and 100mM MES-NaOH pH 6.5.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using the structure of a homologous Fab fragment as a search model.
-
The peptide is then built into the electron density map, and the entire complex is refined.
-
NMR Spectroscopy for Conformational Analysis of the Unbound c-Myc Tag
This outlines a general approach for studying the solution conformation of the this compound.
-
Sample Preparation:
-
The chemically synthesized this compound is dissolved in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, with 10% D₂O).
-
For detailed structural studies, isotopically labeled (¹³C, ¹⁵N) peptide may be required.
-
-
NMR Data Acquisition:
-
A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Key experiments include:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy) for assigning protons within each amino acid residue.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å), providing distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide protons and nitrogens (requires ¹⁵N labeling).
-
³J-coupling constants are measured from high-resolution 1D or 2D spectra to provide information on dihedral angles.
-
-
-
Structure Calculation and Analysis:
-
The collected NMR data (NOE-derived distance restraints, dihedral angle restraints from J-couplings) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Due to the likely flexibility of the unbound peptide, the result will be an ensemble of structures representing the conformational space sampled by the peptide in solution.
-
Visualizations
The following diagrams illustrate key aspects of the c-Myc tag and its interaction with the 9E10 antibody.
Conclusion
The three-dimensional structure of the c-Myc epitope tag is best characterized in its antibody-bound state, where it adopts a defined, extended conformation. The quantitative data from the crystal structure of the tag in complex with the 9E10 antibody Fab fragment provides a precise model for this interaction. In contrast, the unbound c-Myc tag is likely intrinsically disordered in solution, a feature that facilitates its fusion to target proteins without perturbing their structure. The detailed understanding of the c-Myc tag's structure and the experimental methodologies to study it are invaluable for its continued and effective use in research and biotechnology.
References
- 1. rcsb.org [rcsb.org]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. The structure of the anti-c-myc antibody 9E10 Fab fragment/epitope peptide complex reveals a novel binding mode dominated by the heavy chain hypervariable loops - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of c-Myc: A Technical Guide to the c-Myc Tag and the Full-Length c-Myc Protein
For researchers, scientists, and drug development professionals navigating the intricate world of cellular biology, the c-Myc protein is a figure of immense interest. A potent transcription factor, it sits (B43327) at the heart of cell proliferation, growth, and apoptosis. However, in the laboratory, "c-Myc" can refer to two distinct entities: the full-length, biologically active oncoprotein and the small, versatile c-Myc epitope tag. This guide provides an in-depth technical exploration of the core differences between these two, offering clarity for experimental design and data interpretation.
Core Distinctions: Structure, Function, and Application
The fundamental difference between the c-Myc tag and the full-length c-Myc protein lies in their composition and purpose. The c-Myc tag is a short peptide, while the full-length protein is a complex transcription factor with multiple functional domains.
The c-Myc tag is a small polypeptide of 10 amino acids with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) and a molecular weight of approximately 1.2 kDa.[1][2][3] It is derived from the C-terminus (amino acids 410-419) of the human c-Myc protein.[1][4] Its primary role in research is as an epitope tag, a molecular handle that can be genetically fused to a protein of interest.[2][3] This allows for the detection, purification, and tracking of the tagged protein using highly specific anti-Myc tag antibodies, such as the well-known 9E10 monoclonal antibody.[2][4] The small size of the c-Myc tag is advantageous as it is less likely to interfere with the function, conformation, and localization of the protein it is attached to.[1][5]
The full-length c-Myc protein , in stark contrast, is a 439-amino acid transcription factor with a much larger molecular weight.[6] It is a proto-oncoprotein that plays a critical role in regulating the expression of a vast number of genes involved in cellular processes like proliferation, differentiation, and apoptosis.[7][8][9] The c-Myc protein has a complex structure with several functional domains, including:
-
N-terminal Transactivation Domain (TAD): This region contains conserved "Myc boxes" (MBI-IV) and is crucial for its transcriptional activation and repression functions.[7][10][11]
-
Central Region: This area includes a PEST domain, which is rich in proline, glutamic acid, serine, and threonine, and is involved in protein stability.[11]
-
C-terminal Domain: This domain features a basic region (B), a helix-loop-helix (HLH) motif, and a leucine (B10760876) zipper (LZ) domain (bHLHLZ).[6][7][11] The bHLHLZ domain is essential for dimerization with its partner protein, Max, and for binding to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[7][12][13]
The primary function of the full-length c-Myc protein is to act as a transcriptional regulator. The c-Myc/Max heterodimer can either activate or repress gene transcription, thereby controlling a wide array of cellular functions.[7][14] Dysregulation of c-Myc expression is a hallmark of many human cancers.[14]
The applications of the c-Myc tag are diverse and include Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), immunofluorescence (IF), and affinity purification of recombinant proteins.[1][5] In contrast, studies involving the full-length c-Myc protein are focused on understanding its biological roles in health and disease, such as its involvement in cancer pathogenesis and its intricate signaling networks.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the c-Myc tag and the full-length c-Myc protein.
| Parameter | c-Myc Tag | Full-Length c-Myc Protein | Reference |
| Amino Acid Length | 10 | 439 | [2][6] |
| Molecular Weight | ~1.2 kDa | ~57-70 kDa (post-translationally modified) | [1][15] |
| Sequence | EQKLISEEDL | Full 439 amino acid sequence | [2] |
| Origin | Amino acids 410-419 of human c-Myc | Full-length human c-Myc protein | [1][4] |
| Application | Typical Antibody for c-Myc Tag | Typical Antibody for Full-Length c-Myc | Key Considerations | Reference |
| Western Blotting | Anti-Myc tag antibody (e.g., 9E10) at 1:1000 dilution | Anti-c-Myc antibody (e.g., #9402) at 1:1000 dilution | Some anti-c-Myc antibodies do not recognize the Myc tag.[15] | [15] |
| Immunoprecipitation | Anti-Myc tag antibody (e.g., 9B11) at 1:50 dilution | Anti-c-Myc antibody at 1:50 dilution | Use of anti-c-Myc-coupled beads can enhance specific binding. | [15][16] |
| Chromatin Immunoprecipitation (ChIP) | Anti-Myc tag antibody | Anti-c-Myc antibody (e.g., 10 µl per IP) | Requires specific validated antibodies for successful results. | [15][17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and reliable results.
Immunoprecipitation (IP) of a c-Myc-tagged Protein
This protocol is adapted from commercially available kits and common laboratory practices.[16][18]
A. Cell Lysis
-
For adherent cells, wash with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS) and scrape cells in an appropriate volume of CelLytic™ M Cell Lysis Reagent supplemented with a protease inhibitor cocktail.
-
For suspension cells, pellet the cells and resuspend in the lysis reagent.
-
Incubate on a shaker for 15 minutes at 4°C.
-
Centrifuge at 12,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a pre-chilled tube.
B. Immunoprecipitation
-
To 500 µg of protein lysate, add 20 µl of a 50% slurry of anti-c-Myc agarose (B213101) beads.
-
Incubate with gentle end-over-end mixing for 1 hour to overnight at 4°C.
-
Pellet the beads by centrifugation at 12,000 x g for 30 seconds.
-
Wash the beads three times with 500 µl of Tris-Buffered Saline with 0.05% Tween-20 (TBS-T).
C. Elution
-
For functional applications (native elution): Add 50 µl of a solution containing 100 µg/ml c-Myc peptide in TBS. Incubate for 10-15 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted protein.
-
For SDS-PAGE analysis: Add 25 µl of 2X Laemmli sample buffer to the beads. Heat at 95-100°C for 5 minutes. Pellet the beads and load the supernatant onto the gel.
Chromatin Immunoprecipitation (ChIP) for Endogenous c-Myc
This protocol is a generalized version based on established ChIP methodologies.[17][19]
A. Cross-linking
-
Grow cells to approximately 80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
B. Cell Lysis and Chromatin Shearing
-
Lyse the cells in a cell lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp by sonication. The optimal sonication conditions must be determined empirically for each cell type and instrument.
C. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with 3 µg of a validated anti-c-Myc antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
D. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit. The purified DNA is ready for analysis by qPCR or next-generation sequencing.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: c-Myc signaling pathway activated by growth factors.
Caption: Co-IP workflow to detect protein-protein interactions.
Caption: Logic for choosing between c-Myc tag and full-length protein.
Conclusion: A Tale of Two Myc's
References
- 1. cusabio.com [cusabio.com]
- 2. Myc-tag - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. encodeproject.org [encodeproject.org]
The Principle of Epitope Tagging Using the c-Myc Peptide: An In-depth Technical Guide
Epitope tagging is a cornerstone of modern molecular biology, enabling the detection, purification, and functional analysis of proteins. Among the arsenal (B13267) of available epitope tags, the c-Myc tag stands out for its small size, high specificity, and versatility. This technical guide provides a comprehensive overview of the principles and applications of c-Myc epitope tagging for researchers, scientists, and drug development professionals.
Core Principles of c-Myc Epitope Tagging
The c-Myc epitope tag is a short polypeptide sequence derived from the human c-Myc proto-oncogene product.[1][2][3] This 10-amino acid peptide (EQKLISEEDL) can be genetically fused to the N- or C-terminus of a protein of interest using recombinant DNA technology.[4][5][6] The presence of this tag allows for the specific detection and manipulation of the fusion protein using a high-affinity monoclonal antibody, most notably the 9E10 clone, which recognizes this epitope.[3][7]
The primary advantage of the c-Myc tag lies in its small size (approximately 1.2 kDa), which minimizes the potential for interference with the native structure and function of the target protein.[1][4] This is in contrast to larger tags like GST (Glutathione S-transferase) or GFP (Green Fluorescent Protein).[1] The high specificity of the anti-c-Myc antibody ensures minimal cross-reactivity with other cellular proteins, allowing for clean and reliable results in a variety of applications.[8]
Key Characteristics and Properties
A summary of the key quantitative and qualitative properties of the c-Myc epitope tag is presented below.
| Property | Description | Reference |
| Amino Acid Sequence | EQKLISEEDL (-Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu-) | [2][4][5] |
| Molecular Weight | ~1203.31 Da | [2] |
| Origin | Derived from amino acid residues 410-419 of the human c-Myc protein. | [2][3][4] |
| Theoretical Isoelectric Point (pI) | 4.00 | [2] |
| Net Charge | -3 (4 negatively charged, 1 positively charged residue) | [2] |
| Antibody Clone | Primarily recognized by the 9E10 monoclonal antibody. | [3][7] |
| Binding Affinity | The affinity of the 9E10 antibody for the c-Myc tag is in the nanomolar range. An improved antibody variant, Hyper-Myc, has a monovalent affinity of 18 nM. | [7][9] |
| Minimal Epitope | The core residues essential for antibody binding are LISEEDL. | [10] |
Applications in Research and Drug Development
The versatility of the c-Myc tag makes it a valuable tool in numerous molecular biology applications, including:
-
Protein Expression and Detection: The tag allows for the straightforward detection of recombinant protein expression in various systems, including bacteria, yeast, insect, and mammalian cells, using techniques like Western blotting.[1][11]
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): c-Myc tagged proteins can be efficiently isolated from complex mixtures like cell lysates, enabling the study of protein-protein interactions.[11][12]
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): The tag facilitates the visualization of protein localization within cells and tissues.
-
Protein Purification: Affinity chromatography using immobilized anti-c-Myc antibodies allows for the one-step purification of c-Myc tagged proteins.[3][5]
-
Flow Cytometry: Tagged proteins on the cell surface or within the cell can be detected and quantified.[4]
Experimental Protocols
Detailed methodologies for key experiments involving c-Myc epitope tagging are provided below.
Immunoprecipitation of a c-Myc Tagged Protein
This protocol outlines the steps for isolating a c-Myc tagged protein from a cell lysate.
Materials:
-
Cells expressing the c-Myc tagged protein of interest.
-
Lysis Buffer (e.g., RIPA buffer, TBS with 0.05% Tween-20).
-
Protease and phosphatase inhibitors.
-
Anti-c-Myc antibody conjugated to agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., TBS with 0.05% Tween-20).
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer, or a buffer containing c-Myc peptide).
-
Neutralization Buffer (e.g., 1M Tris, pH 9.5).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-c-Myc antibody-conjugated beads to the cell lysate.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Low pH Elution: Add Elution Buffer (e.g., 0.1 M glycine, pH 2.0-2.8) to the beads and incubate for 5-10 minutes at room temperature.[12] Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.[12]
-
Competitive Elution: Add Elution Buffer containing a high concentration of this compound (e.g., 0.5 mg/mL) and incubate for 10-15 minutes at 37°C.[13] Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE and Western blotting.
-
Western Blotting for a c-Myc Tagged Protein
This protocol describes the detection of a c-Myc tagged protein following SDS-PAGE.
Materials:
-
Protein samples (e.g., cell lysate, immunoprecipitated protein).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-c-Myc antibody (e.g., 9E10 clone).
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-c-Myc primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to c-Myc epitope tagging.
Caption: Structure of a c-Myc tagged fusion protein and its interaction with the specific antibody.
Caption: Experimental workflow for immunoprecipitation of a c-Myc tagged protein.
References
- 1. Myc Antibody Review [labome.com]
- 2. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cusabio.com [cusabio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro evolution of myc- tag antibodies: in-depth specificity and affinity analysis of Myc1-9E10 and Hyper-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. Myc-tagged protein purification overview [takarabio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
A Deep Dive into c-Myc Tagged Expression Vectors: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of common expression vectors incorporating the c-Myc epitope tag. This document details vector characteristics, experimental protocols, and the functional context of c-Myc in cellular signaling.
The c-Myc tag, a short 10-amino acid peptide sequence (EQKLISEEDL) derived from the human c-Myc oncoprotein, is a widely utilized tool in molecular biology for the detection, purification, and functional analysis of recombinant proteins.[1][2][3][4] Its small size (approximately 1.2 kDa) minimizes the potential for steric hindrance or interference with the fusion protein's function.[5] A variety of expression vectors are commercially available that enable the fusion of the c-Myc tag to the N-terminus, C-terminus, or even internally within a protein of interest.[6] This guide explores the most common vector systems and provides practical guidance for their use.
Common c-Myc Expression Vector Systems
A multitude of expression vectors featuring the c-Myc tag are available, catering to diverse experimental needs, from transient and stable expression in mammalian cells to viral transduction for in vivo studies. The choice of vector depends on the specific research application, the host cell type, and the desired level and duration of protein expression. Below is a summary of prominent c-Myc tagged vector families.
Mammalian Expression Vectors
These plasmids are the workhorses for introducing and expressing c-Myc tagged proteins in a variety of mammalian cell lines. They typically feature strong constitutive promoters for high-level expression.
-
pcDNA™ Series (Thermo Fisher Scientific): The pcDNA™ series, particularly pcDNA™3.1, are widely used vectors for high-level, constitutive expression in mammalian cells.[7][8] These vectors often contain the human cytomegalovirus (CMV) immediate-early promoter for robust transcription. Variants are available that fuse the c-Myc tag to either the N- or C-terminus of the target protein, often in conjunction with a polyhistidine (His) tag for simplified protein purification.
-
pCMV Series (Various Suppliers): Similar to the pcDNA™ series, pCMV vectors utilize the CMV promoter to drive high-level expression of c-Myc fusion proteins.[2][9][10][11] Different versions offer N-terminal or C-terminal tagging options and various selectable markers for the generation of stable cell lines.[10][11] For example, the pCMV-Myc vector from Clontech (now Takara Bio) is designed for high-level expression and is compatible with their MATCHMAKER™ Two-Hybrid System vectors for in vivo confirmation of protein-protein interactions.[9]
Viral Vector Systems
For efficient gene delivery into a broad range of cell types, including primary cells and in vivo models, viral vectors are the preferred choice.
-
Lentiviral Vectors: Lentiviral vectors, derived from the human immunodeficiency virus (HIV-1), can transduce both dividing and non-dividing cells, leading to stable, long-term transgene expression.[12] Several lentiviral backbones are available that incorporate a c-Myc tag, such as the pLV-C-Myc and pLenti-C-Myc-DDK vectors.[1][12] These are often third-generation systems with enhanced biosafety features.[1] Inducible lentiviral vectors, such as those employing a tetracycline-inducible (Tet-On) system, allow for controlled expression of the c-Myc tagged protein.[13]
-
Adenoviral Vectors: Adenoviral vectors are efficient at transducing a wide variety of cell types, resulting in high-level but transient gene expression as they do not integrate into the host genome.[14][15] This makes them suitable for applications where short-term, high-level expression is desired.[15] Adenoviral vectors expressing c-Myc tagged proteins are available for use in various research areas, including cancer biology and iPSC reprogramming.[16][17]
-
Adeno-Associated Viral (AAV) Vectors: AAV vectors are known for their safety profile and ability to mediate long-term gene expression in vivo with low immunogenicity.[18] AAV vectors like pAAV-AC-Myc-DDK are available for expressing C-terminally Myc-DDK tagged proteins.[19][20]
Quantitative Data of Common c-Myc Vectors
For a direct comparison, the following table summarizes the key features of several common c-Myc tagged expression vectors.
| Vector Name | Vector Type | Promoter | Tag Position | Selectable Marker (Mammalian) | Selectable Marker (Bacterial) | Vector Size (approx. bp) |
| pcDNA™3.1(-)/myc-His | Mammalian | CMV | C-terminal | Neomycin (G418) | Ampicillin | 5500 |
| pCMV-Myc | Mammalian | CMV | N-terminal | None | Ampicillin | 3800 |
| pCMV3-C-Myc | Mammalian | CMV | C-terminal | Hygromycin | Kanamycin | 6104 |
| pLV-C-Myc | Lentiviral | CMV | C-terminal | Puromycin | Ampicillin | Varies |
| pLenti-C-Myc-DDK | Lentiviral | CMV | C-terminal | Puromycin/tGFP | Chloramphenicol | Varies |
| Ad-c-Myc | Adenoviral | CMV | N/A | eGFP reporter | N/A | ~36000 |
| pAAV-AC-Myc-DDK | AAV | CMV | C-terminal | None | Ampicillin | Varies |
Experimental Protocols
The successful use of c-Myc tagged vectors relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Cloning of a Gene of Interest into a c-Myc Vector
This protocol outlines the steps for inserting a gene of interest into a c-Myc expression vector using traditional restriction enzyme cloning.
-
Vector and Insert Preparation:
-
Digest the c-Myc vector and the DNA containing the gene of interest with appropriate restriction enzymes. Ensure the chosen enzymes are compatible and will result in an in-frame fusion with the c-Myc tag.
-
Purify the digested vector and insert using a gel extraction kit or PCR purification kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligation buffer. Use a molar ratio of insert to vector between 3:1 and 10:1.
-
Incubate the reaction at the temperature and for the time recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with the ligation product.[7]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the vector (e.g., ampicillin).[7]
-
Incubate the plates overnight at 37°C.[7]
-
-
Screening and Verification:
-
Pick individual colonies and grow them in liquid LB medium with the selective antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and correct orientation of the insert by restriction digestion analysis and/or Sanger sequencing.
-
Transfection of Mammalian Cells
This protocol describes the transient transfection of mammalian cells with a c-Myc tagged plasmid using a lipid-based transfection reagent.
-
Cell Seeding:
-
The day before transfection, seed mammalian cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.
-
-
Transfection Complex Formation:
-
Dilute the c-Myc plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in the multi-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
Harvest the cells for analysis (e.g., Western blot, immunoprecipitation) 24-72 hours post-transfection.
-
Immunoprecipitation (IP) of a c-Myc Tagged Protein
This protocol details the immunoprecipitation of a c-Myc tagged protein from cell lysate using anti-c-Myc antibody-conjugated beads.[21][22]
-
Cell Lysis:
-
Wash cells expressing the c-Myc tagged protein with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[22]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with control agarose (B213101) beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add anti-c-Myc antibody-conjugated beads (e.g., anti-c-Myc agarose) to the pre-cleared lysate.[21][22]
-
Incubate for 2 hours to overnight at 4°C on a rotator.[21]
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., TBS-T).[21]
-
-
Elution:
Western Blot Detection of a c-Myc Tagged Protein
This protocol outlines the detection of a c-Myc tagged protein by Western blotting.[23][24][25]
-
Protein Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells expressing the c-Myc tagged protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Mix the protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the c-Myc tag (e.g., mouse monoclonal anti-c-Myc antibody, clone 9E10) diluted in blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 5.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for conceptualizing experimental procedures and understanding the biological context of c-Myc tagged proteins.
Caption: Workflow for expressing and analyzing a c-Myc tagged protein.
The c-Myc protein itself is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation.[26][27][28] It functions by forming a heterodimer with Max and binding to E-box sequences in the promoters of target genes to regulate their transcription.[29] The study of signaling pathways that regulate c-Myc or are regulated by c-Myc is a major area of research.
Caption: Simplified c-Myc signaling pathway.
By tagging proteins involved in or regulated by such pathways with c-Myc, researchers can effectively pull-down these proteins and their interaction partners to elucidate complex cellular networks.
References
- 1. sinobiological.com [sinobiological.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Our site is not available in your region [takarabio.com]
- 6. ptglab.com [ptglab.com]
- 7. addgene.org [addgene.org]
- 8. pcDNA3.1+ C-Myc Sequence and Map [snapgene.com]
- 9. takara.co.kr [takara.co.kr]
- 10. takarabio.com [takarabio.com]
- 11. takarabio.com [takarabio.com]
- 12. origene.com [origene.com]
- 13. fenicsbio.com [fenicsbio.com]
- 14. ADENOVIRAL VECTORS FOR PROTEIN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenovirus Vectors | BCM [bcm.edu]
- 16. Ad-c-Myc Adenovirus, c-Myc [Cat #1285] [vectorbiolabs.com]
- 17. Ad-h-Myc Adenovirus, human c-Myc [Cat #1788] [vectorbiolabs.com]
- 18. addgene.org [addgene.org]
- 19. origene.com [origene.com]
- 20. biocompare.com [biocompare.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice | Springer Nature Experiments [experiments.springernature.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Human c-Myc/Myc Lentivirus, Full-length Gene in Lentivector, Pre-packaged lentiviral Particles [gnpbio.com]
- 27. Human MYC Over-Expression AAV, v-myc avian myelocytomatosis viral oncogene homolog, NM_002467, BC058901, BC000917, BC000141, [Cat #AAV-230018] [vectorbiolabs.com]
- 28. The c-Myc Transactivation Domain Is a Direct Modulator of Apoptotic versus Proliferative Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the c-Myc Peptide DNA Sequence for Gene Cloning
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the c-Myc peptide tag, its corresponding DNA sequence, and its application in gene cloning and protein expression. This document details the necessary sequences, experimental protocols, and comparative data to effectively utilize the c-Myc tag in research and development.
The c-Myc Epitope Tag: An Overview
The c-Myc tag is a widely used epitope tag derived from the human c-Myc proto-oncogene.[1][2] It is a short polypeptide sequence that can be fused to the N- or C-terminus of a protein of interest, enabling its detection, purification, and localization.[3][4] The small size of the c-Myc tag (10 amino acids) is advantageous as it generally does not interfere with the structure or function of the fusion protein.[3]
Amino Acid and DNA Sequences
The amino acid sequence of the c-Myc tag is EQKLISEEDL .[1]
A commonly used DNA sequence encoding the c-Myc tag, optimized for expression in mammalian cells, is:
GAA CAA AAA CTC ATC TCA GAA GAG GAT CTG
It is important to note that for optimal expression in other organisms, such as E. coli, codon optimization of this DNA sequence is recommended. Various online tools and commercial services are available for this purpose.
Quantitative Comparison of Epitope Tags
The choice of an epitope tag can significantly impact the expression and purification of a recombinant protein. Below is a summary of a comparative study on the performance of c-Myc, 3xFLAG, and HA tags.
| Parameter | c-Myc Tag | 3xFLAG Tag | HA Tag |
| Amino Acid Sequence | EQKLISEEDL | DYKDHDGDYKDHDIDYKDDDDK | YPYDVPDYA |
| Size (Amino Acids) | 10 | 22 | 9 |
| Molecular Weight | ~1.2 kDa | ~2.6 kDa | ~1.1 kDa |
| Origin | Human c-myc proto-oncogene | Synthetic | Human Influenza Hemagglutinin |
| Typical Protein Yield from Resin | >0.5 mg/mL | 0.6 - 1 mg/mL | >0.5 mg/mL |
| Purity | Good | High | Good |
| Elution Conditions | Competitive elution with this compound, low pH | Competitive elution with 3xFLAG peptide, low pH | Competitive elution with HA peptide, low pH |
| Western Blotting Sensitivity | Good, may require higher protein loads for clear detection | Superior, high sensitivity for low-abundance proteins | Good |
| Immunofluorescence Signal | Can be variable, may require higher antibody concentrations | Good, high signal even at low antibody concentrations | Good, high signal even at low antibody concentrations |
Note: Protein yield can vary significantly based on the expression level of the target protein, the cell type, and the specific purification protocol.[5]
Experimental Protocols for Gene Cloning
This section provides detailed methodologies for incorporating the c-Myc tag into a gene of interest using two common cloning techniques: Restriction Enzyme Cloning and Ligation Independent Cloning (LIC).
Restriction Enzyme Cloning
This method involves the use of restriction enzymes to cut and paste the DNA insert into a vector.
Protocol:
-
Primer Design:
-
Design PCR primers to amplify the gene of interest.
-
Incorporate the c-Myc tag sequence at the 5' end of the forward (for N-terminal tag) or reverse (for C-terminal tag) primer.
-
Add the desired restriction enzyme sites to the 5' end of both primers. Ensure these sites are compatible with the multiple cloning site of the expression vector.
-
Include a Kozak sequence (e.g., GCCACC) before the start codon (ATG) for efficient translation initiation in eukaryotic systems.
-
For a C-terminal tag, ensure the stop codon is removed from the gene of interest and placed after the tag sequence in the reverse primer.
Example Primer Design for C-terminal c-Myc tag:
-
Forward Primer: 5'-[Restriction Site 1]-[Kozak Sequence]-ATG-[Gene of Interest Sequence]-3'
-
Reverse Primer: 5'-[Restriction Site 2]-TCA-[c-Myc DNA Sequence]-[Gene of Interest Sequence (reverse complement)]-3'
-
-
PCR Amplification:
-
Perform PCR to amplify the gene of interest with the designed primers.
-
Run the PCR product on an agarose (B213101) gel and purify the desired DNA fragment.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
A typical reaction includes:
-
DNA: 1 µg
-
10X Restriction Buffer: 2 µL
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at the optimal temperature for the enzymes for 1-2 hours.
-
Purify the digested vector and insert using gel electrophoresis or a PCR purification kit.
-
-
Ligation:
-
Set up the ligation reaction to join the digested insert and vector. A 3:1 molar ratio of insert to vector is commonly used.
-
A typical reaction includes:
-
Digested Vector: 50 ng
-
Digested Insert: (3 x molar equivalent of vector)
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate at room temperature for 1 hour or at 16°C overnight.
-
-
Transformation:
-
Transform competent E. coli cells with the ligation product.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Perform a miniprep to isolate the plasmid DNA.
-
Verify the correct insertion of the c-Myc tagged gene by restriction digest and Sanger sequencing.
-
Ligation Independent Cloning (LIC)
LIC is a versatile method that does not require restriction enzymes or ligase for cloning.[6]
Protocol:
-
Primer Design:
-
Design PCR primers to amplify the gene of interest.
-
Add LIC-specific sequences to the 5' end of the primers. These sequences are complementary to the overhangs of the LIC vector.
-
Incorporate the c-Myc tag sequence between the LIC sequence and the gene-specific sequence in the appropriate primer.
Example Primer Design for N-terminal c-Myc tag:
-
Forward Primer: 5'-[LIC Forward Sequence]-[c-Myc DNA Sequence]-[Gene of Interest Sequence]-3'
-
Reverse Primer: 5'-[LIC Reverse Sequence]-[Gene of Interest Sequence (reverse complement)]-3'
-
-
PCR Amplification:
-
Amplify the gene of interest using the designed LIC primers and a high-fidelity DNA polymerase.
-
Purify the PCR product.
-
-
Vector Preparation:
-
Linearize the LIC vector using the appropriate restriction enzyme as specified by the manufacturer.
-
Purify the linearized vector.
-
-
T4 DNA Polymerase Treatment:
-
Treat the purified PCR product and the linearized vector with T4 DNA polymerase in the presence of a specific dNTP (as recommended by the LIC vector manufacturer). This creates long, specific single-stranded overhangs.
-
A typical reaction for the insert includes:
-
Purified PCR product: ~100 ng
-
10X T4 DNA Polymerase Buffer: 2 µL
-
dGTP (100 mM): 0.5 µL
-
T4 DNA Polymerase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at room temperature for 30 minutes, followed by heat inactivation at 75°C for 20 minutes.
-
-
Annealing:
-
Mix the T4-treated insert and vector at a molar ratio of approximately 3:1.
-
Incubate at room temperature for 5-10 minutes to allow the complementary overhangs to anneal.
-
-
Transformation:
-
Transform competent E. coli cells with the annealing mixture.
-
Plate on selective media and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from resulting colonies and verify the construct by Sanger sequencing.
-
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and biological pathways is crucial for understanding complex processes. The following diagrams are provided in the DOT language for use with Graphviz.
General Gene Cloning Workflow
Caption: A general workflow for cloning a c-Myc tagged gene.
c-Myc Signaling Pathway in Cancer
The c-Myc oncoprotein is a key regulator of cell proliferation, growth, and apoptosis. Its signaling pathway is often dysregulated in cancer.
Caption: Simplified c-Myc signaling pathway in cancer.
References
- 1. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 2. Myc-tagged protein purification overview [takarabio.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. addgene.org [addgene.org]
Advantages of using a small epitope tag like c-Myc
An In-depth Technical Guide to the Advantages of the c-Myc Epitope Tag
For researchers, scientists, and drug development professionals, the ability to detect, purify, and characterize proteins of interest is fundamental. When specific antibodies to a target protein are unavailable or when studying novel proteins, epitope tagging offers a robust and versatile solution.[1][2] Among the various options, the c-Myc tag, a small polypeptide sequence, has become an indispensable tool in molecular biology and biochemistry.[3][4]
This technical guide provides a comprehensive overview of the core advantages of using the c-Myc epitope tag, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in its effective implementation in the laboratory.
Core Advantages of the c-Myc Tag
The c-Myc tag is a short 10-amino-acid peptide (EQKLISEEDL) derived from the C-terminus of the human c-Myc oncoprotein.[5][6] Its widespread adoption stems from a combination of beneficial characteristics that make it suitable for a vast range of applications.
-
Minimal Size and Interference : With a molecular weight of approximately 1.2 kDa, the c-Myc tag is one of the smaller epitope tags available.[7][8] Its small size significantly reduces the likelihood of interfering with the target protein's structure, function, localization, or post-translational modifications.[3][9][10] This low metabolic load is advantageous for maintaining normal cell physiology and can help increase the expression level of the tagged protein.[9]
-
High-Affinity and Specific Antibodies : A key advantage of the c-Myc tag is the availability of well-characterized, high-affinity monoclonal antibodies, most notably the 9E10 clone.[5][7][11] This enables highly specific and sensitive detection of the tagged protein, even at low expression levels.[12] The high specificity minimizes off-target binding, leading to cleaner and more reliable data in various immunoassays.
-
Versatility Across Applications : The c-Myc tag is compatible with a wide array of molecular biology techniques. It is routinely used for:
-
Broad System Compatibility : The c-Myc tag and its corresponding antibodies can be used to detect recombinant proteins expressed in a wide variety of systems, including bacteria, yeast, insect, and mammalian cells.[10][15] The tag can be genetically fused to either the N-terminus or C-terminus of a protein, offering flexibility in construct design.[7][9] However, it is not recommended to place it directly after the signal peptide of a secretory protein, as it can interfere with translocation.[3][5]
Quantitative Data and Comparative Analysis
The selection of an epitope tag is often guided by its specific biochemical properties and performance relative to other tags.
Table 1: c-Myc Tag Properties
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | EQKLISEEDL | [5][6][7] |
| Number of Amino Acids | 10 | [6][7] |
| Molecular Weight | ~1.2 kDa | [3][5][8] |
| Origin | Human c-Myc oncoprotein (residues 410-419) | [5][6] |
| Theoretical Isoelectric Point (pI) | 4.00 | [6] |
| Net Charge (at pH 7) | -3 (4 acidic, 1 basic residue) |[6] |
Table 2: Comparison with Other Common Small Epitope Tags
| Feature | c-Myc Tag | 3xFLAG Tag | HA Tag |
|---|---|---|---|
| Sequence | EQKLISEEDL | (DYKDDDDK)₃ | YPYDVPDYA |
| Origin | Human c-Myc Proto-oncogene | Synthetic | Human Influenza Hemagglutinin |
| Size (Amino Acids) | 10 | 22 | 9 |
| Molecular Weight | ~1.2 kDa | ~2.6 kDa | ~1.1 kDa |
| Key Characteristics | Well-established, versatile tag. | High sensitivity due to repeated epitopes, hydrophilic. | Well-characterized, widely used in various applications. |
Data compiled from multiple sources.[2][12][16]
Signaling Pathway Visualization: The c-Myc/Max Network
The c-Myc protein itself is a critical transcription factor involved in cell proliferation, differentiation, and apoptosis.[17][18] It functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes to regulate their transcription.[17][19] Understanding this pathway is crucial, as the c-Myc tag is derived from this functionally significant protein.
Detailed Experimental Protocols and Workflows
The following sections provide standardized protocols for common applications of the c-Myc tag. Note that optimization may be required for specific experimental systems.
Immunoprecipitation (IP) of c-Myc-Tagged Proteins
IP is used to isolate a c-Myc-tagged protein from a complex mixture, such as a cell lysate. This workflow is also the basis for Co-IP to identify protein-protein interactions.
Methodology:
-
Cell Lysis : Harvest cells expressing the c-Myc-tagged protein and lyse them in a suitable buffer (e.g., RIPA or a non-denaturing lysis buffer) supplemented with protease inhibitors.[20]
-
Clarification : Centrifuge the lysate at high speed (e.g., 12,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.
-
Immunoprecipitation : Add anti-c-Myc antibody-conjugated agarose (B213101) or magnetic beads to the clarified lysate.[14][20] The recommended amount of beads and lysate should be optimized for each specific system.[14]
-
Binding : Incubate the lysate-bead mixture for 1 hour to overnight at 4°C with gentle end-over-end rotation to allow the antibody to bind the c-Myc-tagged protein.[14]
-
Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer (e.g., TBS-T or lysis buffer) to remove non-specifically bound proteins.[14]
-
Elution : Elute the bound protein from the beads. This can be achieved under native conditions by competitive elution with a high concentration of this compound (e.g., 0.5 mg/mL) or under denaturing conditions using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.[5][9][14]
-
Analysis : Analyze the eluted proteins by Western blotting, mass spectrometry, or other downstream applications.
Western Blot Detection of c-Myc-Tagged Proteins
Western blotting is the most common method for verifying the expression and determining the molecular weight of a c-Myc-tagged protein.
Methodology:
-
Sample Preparation : Prepare protein lysates from cells and determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[21]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation : Incubate the membrane with an anti-c-Myc primary antibody (e.g., clone 9E10) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing : Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.[14]
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imager.
Immunofluorescence (IF) for Subcellular Localization
IF allows for the visualization of the c-Myc-tagged protein within fixed cells, providing critical information about its subcellular localization.
Methodology:
-
Cell Culture and Fixation : Grow cells on coverslips to an appropriate density. Wash briefly with PBS and fix with 10% formalin or 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization : Wash the fixed cells with PBS. If the protein of interest is intracellular, permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking : Wash again with PBS and block with a suitable blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour to reduce nonspecific antibody binding.
-
Primary Antibody Incubation : Incubate the cells with the anti-c-Myc primary antibody at the appropriate dilution in blocking buffer, typically overnight at 4°C.
-
Washing : Wash the cells three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation : Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.[10]
-
Final Washes and Mounting : Perform final washes with PBS. A counterstain for DNA, such as DAPI, can be included. Mount the coverslip onto a microscope slide with mounting medium.
-
Imaging : Visualize the cells using a fluorescence microscope.
Role in Drug Development and Screening
The c-Myc oncoprotein is dysregulated in a high percentage of human cancers, making it a prime target for therapeutic development.[17] However, its nature as a transcription factor has made it a challenging "undruggable" target.[17][22] Epitope tags, including c-Myc, play a role in high-throughput screening (HTS) assays designed to identify small-molecule inhibitors. For instance, cellular HTS assays can be designed to detect levels of endogenous or tagged c-Myc protein, with hits being defined as compounds that specifically reduce the protein's level.[22]
Conclusion
The c-Myc epitope tag provides a powerful and reliable method for the detection, purification, and functional analysis of recombinant proteins. Its small size minimizes functional interference, while the availability of high-affinity antibodies ensures specific and sensitive detection across a multitude of applications. For researchers in basic science and drug development, the c-Myc tag is an essential component of the molecular biology toolkit, enabling the study of proteins for which specific reagents are not available and facilitating the exploration of complex biological systems.
References
- 1. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Epitope Tagging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. acrobiosystems.com [acrobiosystems.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 7. Myc-tag - Wikipedia [en.wikipedia.org]
- 8. sinobiological.com [sinobiological.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Myc Antibody Review [labome.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Myc-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 18. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Proteomic profiling of Myc-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protech.com.tw [bio-protech.com.tw]
- 21. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]
- 22. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Adding a c-Myc Tag to a Protein of Interest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc tag is a popular and versatile tool in molecular biology, consisting of a 10-amino-acid peptide (EQKLISEEDL) derived from the human c-Myc oncoprotein.[1][2] Its small size (approximately 1.2 kDa) minimizes the risk of interfering with the function of the protein of interest.[3] This epitope tag is widely used for the detection, purification, and cellular localization of recombinant proteins, as there are well-established, high-affinity monoclonal antibodies available that specifically recognize it.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the two primary strategies for adding a c-Myc tag to a protein of interest: through molecular cloning of a c-Myc-tagged expression vector and by direct endogenous tagging at the genomic level using CRISPR/Cas9 technology.
Methods Overview
There are several molecular biology techniques available to fuse the c-Myc tag to your protein of interest. The choice of method depends on factors such as the desired expression level (overexpression vs. endogenous), the experimental system, and the available resources.
| Method | Principle | Key Advantages | Key Disadvantages | Typical Efficiency |
| Restriction Enzyme Cloning | Utilizes restriction enzymes to cut a plasmid vector and a DNA insert containing the gene of interest and the c-Myc tag sequence, followed by ligation. | Well-established, widely available reagents. | Dependent on suitable restriction sites, can leave "scar" sequences. | Moderate to High |
| Seamless Cloning (e.g., Gibson Assembly) | Joins DNA fragments with overlapping homologous ends in a single, isothermal reaction. | No restriction sites needed, seamless fusion, can assemble multiple fragments at once.[5][6] | Requires careful primer design, proprietary enzyme mixes can be costly. | High to Very High[7] |
| Ligation Independent Cloning (LIC) | Creates long, specific single-stranded overhangs on the vector and insert, allowing for annealing without ligation.[8] | Fast, efficient, and does not require ligase.[8][9] | Requires specific LIC-compatible vectors and careful primer design. | High |
| CRISPR/Cas9 Endogenous Tagging | Utilizes the CRISPR/Cas9 system to create a double-strand break at a specific genomic locus, followed by homology-directed repair (HDR) to insert the c-Myc tag sequence. | Allows for the study of the protein at its natural expression level and in its native cellular context.[10] | Lower efficiency than plasmid-based methods, requires careful design of gRNA and donor template.[11][12] | Low to Moderate[1] |
Section 1: Molecular Cloning Strategies for c-Myc Tagging
This section details methods for incorporating a c-Myc tag into an expression vector that will subsequently be used to overexpress the tagged protein in a cellular system.
Experimental Workflow for Molecular Cloning
Caption: General workflow for adding a c-Myc tag via molecular cloning.
Protocol 1: Restriction Enzyme Cloning
This traditional method relies on the use of restriction enzymes to generate compatible ends on the vector and the insert DNA.
1.1. Vector and Insert Preparation:
-
Vector: Choose an expression vector with a multiple cloning site (MCS) that is compatible with your target expression system. If the vector does not already contain a c-Myc tag, you will need to incorporate the tag sequence into your insert via PCR. Many commercial vectors are available with a built-in N-terminal or C-terminal c-Myc tag.
-
Insert: Amplify your gene of interest (GOI) using PCR. Design primers that incorporate the desired restriction sites at the 5' and 3' ends. If adding the c-Myc tag via the insert, include the coding sequence for the tag (5'-GAACAAAAACTCATCTCAGAAGAGGATCTG-3') in the appropriate primer (N-terminal or C-terminal). Ensure the tag is in-frame with your GOI.
1.2. Restriction Digest:
-
Set up separate digestion reactions for your vector and insert DNA. A typical reaction includes:
-
DNA (1-2 µg)
-
10X Restriction Buffer (as recommended by the enzyme manufacturer)
-
Restriction Enzyme 1 (10-20 units)
-
Restriction Enzyme 2 (10-20 units)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubate at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Run the digested products on an agarose (B213101) gel to separate the fragments.
-
Excise the bands corresponding to the linearized vector and the insert.
-
Purify the DNA from the gel slices using a gel extraction kit.
1.3. Ligation:
-
Set up the ligation reaction. The molar ratio of insert to vector is crucial and typically ranges from 3:1 to 10:1. A typical reaction includes:
-
Linearized vector (50-100 ng)
-
Insert DNA (calculated based on the desired molar ratio)
-
10X T4 DNA Ligase Buffer
-
T4 DNA Ligase (1-2 units)
-
Nuclease-free water to a final volume of 10-20 µL.
-
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
1.4. Transformation and Screening:
-
Transform competent E. coli cells with the ligation product.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
-
Incubate overnight at 37°C.
-
Pick individual colonies and screen for the correct insert by colony PCR or restriction digest of miniprepped plasmid DNA.
-
Verify the sequence of positive clones by Sanger sequencing.
Protocol 2: Seamless Cloning (Gibson Assembly)
Gibson Assembly allows for the joining of multiple DNA fragments in a single, isothermal reaction, creating a seamless fusion product.[5]
2.1. Fragment Preparation:
-
Vector: Linearize your expression vector at the desired insertion site. This can be done by restriction digest or by inverse PCR.
-
Insert: Amplify your GOI and the c-Myc tag sequence using PCR. Design primers with 20-40 bp overhangs that are homologous to the adjacent DNA fragment (either the vector or another insert).
2.2. Gibson Assembly Reaction:
-
Quantify the concentration of your linearized vector and insert fragments.
-
In a PCR tube, combine the fragments in an equimolar ratio. The total amount of DNA should be between 0.02 and 0.5 pmols.
-
Add Gibson Assembly Master Mix (commercially available or homemade). A typical 2X master mix contains T5 exonuclease, Phusion DNA polymerase, and Taq DNA ligase.
-
Incubate the reaction at 50°C for 15-60 minutes.
2.3. Transformation and Screening:
-
Transform competent E. coli cells with 2 µL of the assembly reaction.
-
Follow the screening and verification steps outlined in section 1.4.
Section 2: CRISPR/Cas9-Mediated Endogenous Tagging
This advanced method allows for the insertion of the c-Myc tag directly into the genomic locus of the protein of interest, enabling its study at physiological expression levels.
Experimental Workflow for CRISPR/Cas9 Tagging
Caption: Workflow for endogenous c-Myc tagging using CRISPR/Cas9.
Protocol 3: CRISPR/Cas9-Mediated c-Myc Tagging
3.1. Guide RNA (gRNA) Design and Cloning:
-
Design a gRNA that targets the genomic region where you want to insert the c-Myc tag (typically near the start or stop codon of your GOI). Several online tools are available for gRNA design to maximize on-target efficiency and minimize off-target effects.[13]
-
Synthesize and clone the gRNA sequence into a Cas9 expression vector.
3.2. Donor Template Design and Construction:
-
Design a donor template that contains the c-Myc tag sequence flanked by homology arms (typically 500-1000 bp) that match the genomic sequences upstream and downstream of the Cas9 cut site.[14][15]
-
The donor template can be a plasmid or a linear double-stranded or single-stranded DNA fragment.[16]
-
It is crucial to introduce silent mutations in the PAM sequence or the gRNA binding site within the donor template to prevent Cas9 from cutting the integrated sequence.[14]
3.3. Transfection and Cell Culture:
-
Co-transfect your target cells with the Cas9/gRNA expression plasmid and the donor template.
-
If your plasmids contain a selection marker, you can select for transfected cells.
3.4. Clonal Isolation and Screening:
-
After transfection, isolate single cells by fluorescence-activated cell sorting (FACS) if a fluorescent marker is included, or by limiting dilution.
-
Expand the single-cell clones.
-
Screen for successful integration of the c-Myc tag by genomic PCR and Sanger sequencing.
-
Verify the expression of the c-Myc-tagged protein by Western blotting using an anti-c-Myc antibody.
Section 3: Verification and Downstream Applications
Once you have successfully generated your c-Myc-tagged protein, a variety of downstream applications can be performed.
Verification of c-Myc Tagged Protein Expression
-
Western Blotting: This is the most common method to confirm the expression and determine the molecular weight of the tagged protein.
-
Lyse the cells expressing the c-Myc-tagged protein.
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the c-Myc tag.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Downstream Applications
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Isolate the c-Myc-tagged protein and its interacting partners from a cell lysate.
-
Immunofluorescence (IF): Determine the subcellular localization of the tagged protein.
-
Affinity Purification: Purify the c-Myc-tagged protein for further biochemical or structural studies.
-
Flow Cytometry: Quantify the expression of the tagged protein on the cell surface or intracellularly.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No colonies after transformation (Cloning) | Inefficient ligation; Inactive ligase; Poor quality competent cells. | Optimize insert:vector ratio; Use fresh ligase and buffer; Use highly competent cells. |
| High background of empty vectors (Cloning) | Vector self-ligation. | Dephosphorylate the vector; Use two different restriction enzymes. |
| Low efficiency of CRISPR-mediated tagging | Inefficient gRNA; Low HDR efficiency. | Test multiple gRNAs; Synchronize cells in S/G2 phase; Use an HDR-enhancing agent. |
| No protein expression detected by Western Blot | The tag interferes with protein expression or stability; The tag is not in-frame. | Try tagging the other terminus of the protein; Sequence verify your construct to ensure it is in-frame. |
| High non-specific binding in immunoprecipitation | Inappropriate buffer conditions; Insufficient washing. | Optimize lysis and wash buffers (e.g., adjust salt concentration); Increase the number of wash steps. |
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. addgene.org [addgene.org]
- 4. A Simple and Efficient CRISPR Technique for Protein Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Team:Freiburg/Project/Classic vs Gibson - 2015.igem.org [2015.igem.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pro.unibz.it [pro.unibz.it]
- 9. p4eu.org [p4eu.org]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Picking the right DNA donor template for CRISPR — Moligo Technologies [moligotechnologies.com]
Application Notes: Protocol for Immunoprecipitation of c-Myc Tagged Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitope tagging is a powerful and widely used technique in molecular biology to facilitate the detection, purification, and characterization of proteins. The c-Myc tag, a short 10-amino acid peptide sequence (EQKLISEEDL) derived from the human c-Myc protein, is a popular choice for this purpose.[1][2][3] Immunoprecipitation (IP) using an antibody specific to the c-Myc tag allows for the efficient isolation of the c-Myc-tagged protein of interest from complex mixtures such as cell lysates. This enables the study of protein expression, post-translational modifications, protein-protein interactions (Co-Immunoprecipitation), and enzymatic activity.[4][5] This document provides a detailed protocol for the immunoprecipitation of c-Myc tagged proteins, including reagent preparation, step-by-step instructions, and troubleshooting guidelines.
Principle of the Method
The immunoprecipitation of a c-Myc tagged protein relies on the high affinity and specificity of a monoclonal antibody for the c-Myc epitope. The general workflow involves the following key steps:
-
Cell Lysis: Cells expressing the c-Myc tagged protein are lysed to release the protein into a soluble fraction, while maintaining its native conformation and interaction partners.
-
Immunocapture: The cell lysate is incubated with an anti-c-Myc antibody that is immobilized on a solid support, typically agarose (B213101) or magnetic beads. During this incubation, the antibody captures the c-Myc tagged protein.
-
Washing: The beads are washed to remove non-specifically bound proteins and other cellular components, resulting in an enriched sample of the target protein.
-
Elution: The purified c-Myc tagged protein is dissociated from the antibody-bead complex, ready for downstream analysis.
Materials and Reagents
Key Reagents & Buffers
| Reagent/Buffer | Composition | Storage |
| Anti-c-Myc Agarose or Magnetic Beads | Mouse anti-c-Myc monoclonal antibody (e.g., clone 9E10) covalently coupled to beads. | 2-8°C |
| Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. Immediately before use, add protease inhibitors. | 4°C |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 or Triton X-100. | 4°C |
| Low pH Elution Buffer | 0.1 M Glycine-HCl, pH 2.0-2.8. | Room Temp |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.5. | Room Temp |
| SDS-PAGE Elution Buffer (2X) | 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% Glycerol, 0.02% Bromophenol Blue. Add reducing agent (DTT or β-mercaptoethanol) before use if needed. | Room Temp |
| Peptide Elution Buffer | c-Myc peptide (EQKLISEEDL) at 1-2 mg/mL in Wash Buffer. | -20°C |
| Protease Inhibitor Cocktail | Commercially available cocktails (e.g., Halt™ Protease Inhibitor Cocktail). | -20°C |
Note: Buffer compositions may need to be optimized for specific protein complexes in co-immunoprecipitation experiments to maintain protein-protein interactions.[1]
Quantitative Parameters
| Parameter | Value | Notes |
| Antibody-Bead Slurry Volume | 20-25 µL of slurry per IP reaction. | This is a general starting point and may require optimization.[6] |
| Total Protein from Lysate | 400-600 µg per IP reaction. | For a well-expressed tagged protein.[1] |
| Incubation Time (Binding) | 1 hour to overnight. | Longer incubation may increase yield but also background.[1][7] |
| Bead Binding Capacity | Varies by manufacturer (e.g., 102-144 nmol/mL of settled resin). | Refer to the manufacturer's datasheet for specific capacity.[8] |
Experimental Protocol
This protocol is a general guideline. Optimization may be necessary for specific proteins and cell types.
Cell Lysate Preparation
-
For adherent cells, wash a confluent 10 cm dish twice with 5 mL of ice-cold PBS. For suspension cells, wash approximately 1 x 10^7 cells twice with 10 mL of ice-cold PBS, pelleting cells by centrifugation (500 x g for 3 minutes) between washes.[6][7]
-
Aspirate all residual PBS.
-
Add 1 mL of ice-cold Lysis Buffer (supplemented with protease inhibitors) to the cells.
-
For adherent cells, scrape the cells from the dish. For suspension cells, resuspend the pellet.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing or pipetting every 10 minutes.[6]
-
Clarify the lysate by centrifuging at 12,000-20,000 x g for 20-30 minutes at 4°C.[5][6][7]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
(Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
Immunoprecipitation
-
Thoroughly resuspend the anti-c-Myc beads by gentle inversion.
-
Transfer 20-25 µL of the bead slurry to a 1.5 mL microcentrifuge tube.
-
Equilibrate the beads by adding 500 µL of ice-cold Lysis Buffer. Pellet the beads using a microcentrifuge (e.g., 2,500 x g for 2 minutes) or a magnetic stand. Discard the supernatant. Repeat this wash step twice.[6][7]
-
Add 400-600 µg of cleared cell lysate to the equilibrated beads.
-
Incubate with gentle end-over-end rotation for 1 hour to overnight at 4°C.[1][7]
Washing
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully aspirate and discard the supernatant (this is the unbound fraction, which can be saved for analysis).
-
Add 500 µL - 1 mL of ice-cold Wash Buffer to the beads. Resuspend the beads and mix gently.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step (steps 3-4) three to five times to minimize non-specific binding.[1][5][7] For the final wash, remove as much supernatant as possible without disturbing the bead pellet.
Elution
Choose one of the following elution methods based on your downstream application.
Method A: Low pH Elution (for functional assays)
-
Add 20-50 µL of 0.1 M Glycine-HCl (pH 2.0-2.8) to the washed beads.
-
Incubate for 5-10 minutes at room temperature with gentle tapping to mix.
-
Pellet the beads and carefully transfer the supernatant (containing the eluted protein) to a new tube.
-
Immediately neutralize the eluate by adding 1 µL of Neutralization Buffer (1 M Tris-HCl, pH 9.5) for every 10-20 µL of eluate.[1][8]
Method B: SDS-PAGE Sample Buffer Elution (for Western blotting)
-
Add 25-50 µL of 2X SDS-PAGE Elution Buffer to the washed beads.[1]
-
Vortex briefly and heat the sample at 95-100°C for 5-10 minutes.[1][9]
-
Pellet the beads by centrifugation. The supernatant contains the denatured, eluted protein and is ready to be loaded onto an SDS-PAGE gel.
Method C: Competitive Peptide Elution (gentle elution for functional assays)
-
Add one bed volume of this compound solution (1-2 mg/mL in Wash Buffer) to the washed beads.
-
Incubate at 30°C for 10-15 minutes with gentle mixing.[8]
-
Pellet the beads and collect the supernatant containing the eluted protein. The elution step can be repeated to increase yield.[8]
Visual Protocols and Pathways
Caption: Workflow for c-Myc Tagged Protein Immunoprecipitation.
Caption: c-Myc/Max transcription factor pathway investigation via IP.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Minimal or no target protein detected | Degraded tagged protein | Always use fresh lysate or lysate stored at -80°C. Ensure protease inhibitors are added to the lysis buffer just before use.[1] |
| Low expression of tagged protein | Verify protein expression by running a Western blot on the input cell lysate. Increase the amount of lysate used for the IP.[1] | |
| Inefficient antibody-bead binding | Ensure beads are properly equilibrated. Increase incubation time. Check that the c-Myc tag is accessible and not sterically hindered. | |
| High background/ Non-specific binding | Insufficient washing | Increase the number of wash steps (e.g., to five). Increase the stringency of the wash buffer by adding more detergent or increasing the salt concentration (up to 500 mM NaCl).[7] |
| Proteins binding to beads matrix | Pre-clear the lysate by incubating it with beads that do not have the antibody coupled before performing the IP.[10] | |
| Co-elution of antibody heavy and light chains | Elution with SDS-PAGE buffer | This is expected with standard elution. Use a gentle elution method (low pH or peptide competition) or use antibody-bead conjugates where the antibody is covalently crosslinked to the beads. Nanobody-based affinity resins (e.g., Myc-Trap) also avoid this issue.[2][10] |
| Failure to co-immunoprecipitate interacting proteins | Protein interaction disrupted by buffer | Optimize the lysis and wash buffers. Some interactions are sensitive to high salt or specific detergents. Try a milder detergent or lower salt concentration. |
| Weak or transient interaction | Reduce the number of washes or the stringency of the wash buffer. Consider in vivo cross-linking before cell lysis. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Anti-myc tag antibody [9E10] (ab32) | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-protech.com.tw [bio-protech.com.tw]
- 7. takarabio.com [takarabio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ptglab.com [ptglab.com]
Western blot detection of proteins using an anti-c-Myc antibody
Introduction
The c-Myc protein is a transcription factor that plays a crucial role in cell cycle progression, proliferation, differentiation, and apoptosis. Its dysregulation is frequently associated with a wide range of human cancers, making it a significant target of interest in cancer research and drug development. Western blotting is a fundamental technique used to detect and quantify the expression levels of c-Myc protein in cell and tissue lysates. This document provides detailed protocols and guidelines for the successful detection of c-Myc using an anti-c-Myc antibody.
Principle of the Assay
Western blotting involves the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically binds to the target protein (c-Myc). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added. Finally, a substrate is introduced that reacts with the enzyme to produce a detectable signal, which can be captured on X-ray film or with a digital imager.
Data Presentation
Table 1: Recommended Antibody Dilutions and Reagent Concentrations
| Reagent | Concentration/Dilution | Notes |
| Primary Anti-c-Myc Antibody | 1:1000 - 1:10000 | Optimal |
Application Notes and Protocols for Immunofluorescence Localization of c-Myc Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of c-Myc tagged proteins in cultured cells. The protocol is designed to be a comprehensive guide, from cell preparation to image acquisition, and includes a troubleshooting guide and quantitative data to aid in experimental optimization.
Data Presentation
Optimization of an immunofluorescence protocol is critical for achieving a high signal-to-noise ratio. The choice of fixative and the dilution of the primary antibody are two key parameters that significantly impact the quality of the staining. The following table summarizes the quantitative effects of these parameters on the immunofluorescence signal for c-Myc tagged proteins.
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Fixation Method | 4% Paraformaldehyde | 100% Methanol (B129727) | Paraformaldehyde fixation results in a significantly stronger specific signal for anti-c-Myc antibodies compared to methanol fixation.[1] | A quantitative comparison of antibodies against epitope tags for immunofluorescence detection.[2] |
| Primary Antibody Dilution | High Concentration | Optimal Dilution | An excessively high antibody concentration can increase background staining, thereby decreasing the signal-to-noise ratio.[3] | Immunofluorescence: Antibody Dilution and Incubation Conditions.[3] |
| Primary Antibody Dilution | Low Concentration | Optimal Dilution | A very low antibody concentration will result in a weak signal that is difficult to distinguish from background noise.[3] | Immunofluorescence: Antibody Dilution and Incubation Conditions.[3] |
| Incubation Time & Temperature | 1-2 hours at Room Temp. | Overnight at 4°C | Overnight incubation at 4°C generally yields a stronger signal with lower background compared to shorter incubations at room temperature.[3][4] | Immunofluorescence: Antibody Dilution and Incubation Conditions[3], 9 Tips to optimize your IF experiments[4] |
Experimental Protocols
This protocol provides a step-by-step guide for the immunofluorescent staining of c-Myc tagged proteins in adherent cells grown on coverslips.
Materials and Reagents:
-
Cells expressing c-Myc tagged protein of interest grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-c-Myc antibody (mouse or rabbit monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Gently wash the cells twice with PBS to remove any residual culture medium.
-
-
Fixation:
-
Fix the cells by incubating them in 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-c-Myc primary antibody to its optimal concentration in Blocking Buffer. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:1000 is common.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Store the slides at 4°C in the dark until imaging.
-
-
Image Acquisition:
-
Visualize the fluorescent signal using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Mandatory Visualization
Experimental Workflow
Caption: Immunofluorescence protocol workflow for c-Myc tagged proteins.
c-Myc Signaling Pathway in Cell Cycle and Apoptosis
References
- 1. scienceopen.com [scienceopen.com]
- 2. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
Affinity Purification of Recombinant c-Myc Tagged Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the affinity purification of recombinant proteins tagged with the c-Myc epitope. The c-Myc tag is a small, well-characterized epitope tag derived from the human c-Myc protein, making it a valuable tool for protein purification, detection, and protein-protein interaction studies.[1][2][3]
Principle of c-Myc Tag Affinity Purification
The c-Myc tag is a short polypeptide sequence (EQKLISEEDL) that is recognized by specific monoclonal antibodies.[1][3] This high-affinity and specific interaction is the basis for the affinity purification of c-Myc tagged proteins. The workflow involves the expression of a recombinant protein fused with the c-Myc tag, followed by immobilization of the tagged protein on a solid support matrix (e.g., agarose (B213101) beads) to which an anti-c-Myc antibody is covalently coupled.[4][5] After washing away unbound cellular components, the purified c-Myc tagged protein is eluted from the matrix.
Advantages of the c-Myc Tag System
-
Small Size: The c-Myc tag is only 10 amino acids long, minimizing its potential interference with the structure and function of the fusion protein.[5]
-
High Specificity: The availability of high-affinity monoclonal antibodies, such as clone 9E10, ensures highly specific capture of the tagged protein.[6][7][8]
-
Versatility: The c-Myc tag can be placed at the N-terminus, C-terminus, or internally within a protein, offering flexibility in fusion protein design.[2][9] However, it is not recommended to place it directly after a signal peptide in secreted proteins.[1][10]
-
Multiple Applications: Beyond purification, the c-Myc tag is widely used in various applications, including Western blotting, immunoprecipitation, and immunofluorescence.[2][9][11]
Quantitative Data Summary
The binding and elution capacities of anti-c-Myc agarose resins can vary depending on the specific fusion protein and the experimental conditions. The following tables provide a summary of typical quantitative data for commercially available anti-c-Myc affinity resins.
Table 1: Binding Capacity of Anti-c-Myc Affinity Resins
| Resin Type | Binding Capacity | Reference |
| Anti-c-Myc Agarose | >0.5 mg/mL | [7][12] |
| Pierce Anti-c-Myc Agarose | 102-144 nmol/mL of settled resin (for a 26 kDa protein) | [13] |
Table 2: Elution Efficiency with Different Elution Methods
| Elution Method | Elution Efficiency | Reference |
| 0.1M Glycine (B1666218), pH 2.8 | Minimally 18-19 nmol/mL of settled resin | [13] |
| c-Myc Peptide (competitive elution) | Effective, but may require optimization | [13][14][15] |
| 2x SDS-PAGE Loading Buffer | High, but denaturing | [13][16] |
Experimental Workflow
The general workflow for the affinity purification of a c-Myc tagged protein is illustrated in the following diagram.
Detailed Protocols
Protocol 1: Preparation of Cell Lysate from Mammalian Cells
-
Cell Harvest: For adherent cells, wash with ice-cold PBS and then detach by scraping. For suspension cells, pellet by centrifugation.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble c-Myc tagged protein, to a new pre-chilled tube.
Protocol 2: Affinity Purification of c-Myc Tagged Protein using Anti-c-Myc Agarose
-
Resin Preparation: Gently resuspend the anti-c-Myc agarose resin. Transfer the desired amount of slurry to a microcentrifuge tube.
-
Equilibration: Wash the resin with a suitable binding buffer (e.g., TBS or PBS) to remove the storage solution.[7]
-
Binding: Add the clarified cell lysate to the equilibrated resin. Incubate with gentle end-over-end mixing for 1-2 hours at 4°C.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin multiple times with a wash buffer (e.g., TBS with 0.05% Tween-20) to remove non-specifically bound proteins.[13]
-
Elution: After the final wash, add the elution buffer to the resin. Several elution strategies can be employed:
-
Acidic Elution: Use a low pH buffer, such as 0.1 M glycine pH 2.0-2.8.[13][14][17] Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris pH 8.5).[17]
-
Competitive Elution: Use a buffer containing a high concentration of this compound (e.g., 0.5 mg/mL) to compete with the tagged protein for binding to the antibody.[3][5][14] This method is gentler and can preserve protein activity.
-
Denaturing Elution: For applications like SDS-PAGE, the bound protein can be eluted by boiling in SDS-PAGE loading buffer. This will denature the protein and the antibody.[13][16]
-
Application in Protein-Protein Interaction Studies
Affinity purification of c-Myc tagged proteins is a powerful technique for studying protein-protein interactions through co-immunoprecipitation.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| No protein in eluate | Inefficient protein expression or incorrect tag fusion. | Verify protein expression by Western blot of the crude lysate. Sequence the expression vector to confirm the in-frame fusion of the c-Myc tag. | [18] |
| Protein is in the flow-through | Affinity tag is not accessible. | Consider moving the tag to the other terminus of the protein. If the protein is in inclusion bodies, purification under denaturing conditions may be necessary. | [18] |
| High background of non-specific proteins | Insufficient washing or non-specific binding to the resin. | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt concentration). Include a pre-clearing step by incubating the lysate with plain agarose beads before adding the anti-c-Myc resin. | [16][18] |
| Low yield of purified protein | Inefficient elution. | Optimize elution conditions. For competitive elution, try increasing the peptide concentration or incubation time. For acidic elution, ensure the pH is low enough to disrupt the antibody-antigen interaction. | [13][14] |
References
- 1. cusabio.com [cusabio.com]
- 2. Myc-tagged protein purification overview [takarabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. protocols.io [protocols.io]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. genscript.com [genscript.com]
- 10. Several Affinity Tags Commonly Used in Chromatographic Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-c-Myc Antibodies | Invitrogen [thermofisher.com]
- 12. Myc-tagged protein purification [takarabio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. file.elabscience.com [file.elabscience.com]
- 16. ptglab.com [ptglab.com]
- 17. cdn.origene.com [cdn.origene.com]
- 18. goldbio.com [goldbio.com]
Elution of c-Myc Tagged Proteins from Affinity Columns: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of elution methods for c-Myc tagged proteins following affinity purification. It includes detailed protocols, a comparison of common elution strategies, and troubleshooting tips to help researchers optimize the recovery of their target proteins in a pure and functional state.
Introduction to c-Myc Affinity Purification
The c-Myc tag, a short peptide sequence (EQKLISEEDL) derived from the human c-Myc proto-oncogene, is a widely used tool for the detection and purification of recombinant proteins.[1][2] Its small size and high immunoreactivity make it an ideal choice for various applications, including Western blotting, immunoprecipitation, and affinity chromatography.[1][3] Affinity purification of c-Myc tagged proteins typically involves their capture by an anti-c-Myc monoclonal antibody covalently linked to a solid support, such as agarose (B213101) beads.[1][4] The critical step following capture is the elution of the bound protein from the affinity resin. The choice of elution method is paramount as it can significantly impact the yield, purity, and biological activity of the purified protein.
Elution Strategies: A Comparative Overview
Several methods can be employed to elute c-Myc tagged proteins from an affinity column. The optimal strategy depends on the downstream application of the purified protein and its sensitivity to different chemical conditions. The three main elution methods are:
-
Competitive Peptide Elution: This is the gentlest elution method and is ideal for proteins that are sensitive to pH changes or denaturing agents.[5][6] A high concentration of a synthetic c-Myc peptide is used to compete with the tagged protein for binding to the anti-c-Myc antibody, leading to the release of the protein from the resin.[6][7]
-
Low pH (Acidic) Elution: This method utilizes a low pH buffer (typically glycine-HCl, pH 2.0-2.8) to disrupt the antibody-antigen interaction, thereby releasing the tagged protein.[3][5] While effective, this method can denature pH-sensitive proteins.[5][7] Rapid neutralization of the eluted fractions is crucial to preserve protein activity.[5][6]
-
Chemical Elution: Various chemical reagents can be used to elute the tagged protein. These are often harsher than the other methods and may lead to protein denaturation. Common chemical eluents include:
-
High Salt Concentrations (e.g., 3M NaSCN): These agents disrupt ionic interactions between the antibody and the tagged protein.[5]
-
Alkaline pH (e.g., 50mM NaOH): Similar to low pH elution, high pH can also disrupt the antibody-antigen interaction but may be detrimental to the protein and the affinity resin.[5]
-
Denaturing Agents (e.g., SDS-PAGE loading buffer, 8M Urea): These are used when the functionality of the protein is not required, for example, for analysis by SDS-PAGE and Western blotting.[5][8]
-
The following table summarizes the key characteristics of each elution method:
| Elution Method | Principle | Advantages | Disadvantages |
| Competitive Peptide Elution | Competition for antibody binding site | Gentle, preserves protein activity and conformation.[7][9] | Slower, peptide can interfere with downstream assays.[5][7] |
| Low pH (Acidic) Elution | Disruption of antibody-antigen interaction at low pH | Fast and cost-effective.[7] | Can denature pH-sensitive proteins.[5][7] |
| High Salt (e.g., 3M NaSCN) | Disruption of ionic interactions | High elution capacity.[5] | Can denature some proteins.[5] |
| Alkaline pH (e.g., 50mM NaOH) | Disruption of antibody-antigen interaction at high pH | High elution capacity.[5] | Can denature proteins and reduce resin lifespan.[5] |
| Denaturing Agents (e.g., SDS) | Complete disruption of protein structure | Effective for elution for SDS-PAGE analysis.[5] | Denatures the protein and the antibody on the resin.[5] |
Quantitative Comparison of Elution Methods
While exact yields can vary depending on the specific protein and experimental conditions, the following table provides a general comparison of expected outcomes.
| Elution Method | Typical Protein Yield | Protein Purity | Resin Reusability |
| Competitive Peptide Elution | Moderate to High | High | High |
| Low pH (Acidic) Elution | High | High | High (with proper regeneration) |
| High Salt (e.g., 3M NaSCN) | High | Moderate to High | High |
| Alkaline pH (e.g., 50mM NaOH) | High | Moderate to High | Reduced |
| Denaturing Agents (e.g., SDS) | Very High | Variable (co-elution of antibody chains) | No |
Note: The binding capacity of anti-c-Myc agarose is typically in the range of 0.5-1.2 mg of c-Myc tagged protein per mL of resin.[4][7] Elution capacity can be lower and is dependent on the chosen elution method.
Experimental Protocols
Here are detailed protocols for the most common elution methods.
Protocol 1: Competitive Peptide Elution
This protocol is recommended for obtaining a functional c-Myc tagged protein.
Materials:
-
Anti-c-Myc affinity column with bound tagged protein
-
This compound solution (0.5 - 2 mg/mL in 1x PBS or TBS)[5][7]
-
1x Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS), pH 7.4
-
Collection tubes
Procedure:
-
Column Wash: After binding the c-Myc tagged protein, wash the column with 5-10 column volumes of 1x PBS or TBS to remove non-specifically bound proteins.
-
Peptide Preparation: Prepare the this compound solution at the desired concentration. A common starting concentration is 1 mg/mL.[10]
-
Elution: a. Add 1-2 column volumes of the this compound solution to the column. b. Incubate the column for 10-15 minutes at 30-37°C to increase elution efficiency.[5][10] Incubation can also be performed at 4°C for 2 hours with gentle shaking.[7] c. Collect the eluate in a fresh collection tube.
-
Repeat Elution: Repeat the elution step 2-3 times to maximize the recovery of the tagged protein.[5]
-
Analysis: Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Note that the this compound may interfere with some protein concentration assays.[5]
-
Column Regeneration: Wash the column with 5-10 column volumes of a high salt buffer (e.g., 3M NaSCN) to remove any remaining bound peptide, followed by 10 column volumes of 1x PBS or TBS.[5] Store the resin in PBS with a preservative (e.g., 0.05% sodium azide) at 4°C.
Protocol 2: Low pH (Acidic) Elution
This protocol is a rapid and effective method for eluting c-Myc tagged proteins.
Materials:
-
Anti-c-Myc affinity column with bound tagged protein
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.0-2.8[5]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.5[5]
-
1x PBS or TBS, pH 7.4
-
Collection tubes
Procedure:
-
Column Wash: After binding the c-Myc tagged protein, wash the column with 5-10 column volumes of 1x PBS or TBS.
-
Prepare Collection Tubes: Add Neutralization Buffer to the collection tubes (approximately 1/10th to 1/20th of the elution fraction volume) to immediately neutralize the acidic eluate.[5]
-
Elution: a. Add 1 column volume of the low pH Elution Buffer to the column. b. Immediately collect the eluate in the prepared collection tube containing the Neutralization Buffer.
-
Repeat Elution: Repeat the elution step 2-3 times, collecting each fraction in a separate tube.
-
Analysis: Analyze the neutralized fractions for protein concentration and purity.
-
Column Regeneration: Immediately wash the column with 5-10 column volumes of 1x PBS or TBS to restore the neutral pH. Store the resin as described in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the purification of c-Myc tagged proteins.
Caption: General workflow for affinity purification of c-Myc tagged proteins.
c-Myc Signaling Pathway
c-Myc is a transcription factor that plays a crucial role in regulating cell proliferation, growth, apoptosis, and metabolism.[11][12][13] It functions as a heterodimer with its partner protein, Max, to bind to specific DNA sequences (E-boxes) in the promoter regions of target genes, thereby activating their transcription.[11] The expression and activity of c-Myc are tightly regulated by various signaling pathways, including the Ras-MAPK and PI3K/Akt pathways.[14] Dysregulation of c-Myc expression is a hallmark of many human cancers.[12]
Caption: Simplified c-Myc signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low protein in the eluate | Inefficient elution. | Increase incubation time or temperature for peptide elution. Use a stronger elution buffer (e.g., low pH). |
| Protein did not bind to the resin. | Verify the presence and accessibility of the c-Myc tag.[15] Perform a Western blot on the flow-through. | |
| Eluted protein is inactive | Protein denatured during elution. | Use a gentler elution method like competitive peptide elution.[6] Ensure rapid neutralization after low pH elution. |
| Contaminating proteins in the eluate | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., add low concentrations of non-ionic detergents). |
| Non-specific binding. | Pre-clear the lysate with plain agarose beads before applying to the affinity column.[8] |
By carefully selecting the appropriate elution method and optimizing the protocol, researchers can successfully purify high-quality c-Myc tagged proteins for a wide range of downstream applications.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Myc-tagged protein purification overview [takarabio.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. protocols.io [protocols.io]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. file.elabscience.com [file.elabscience.com]
- 8. ptglab.com [ptglab.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. sinobiological.com [sinobiological.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. goldbio.com [goldbio.com]
Application Notes and Protocols: Cloning Strategies for N-terminal vs. C-terminal c-Myc Tagging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc tag is a popular and well-characterized epitope tag derived from the human c-Myc proto-oncogene (amino acid residues 410-419).[1][2][3] Its small size (10 amino acids, ~1.2 kDa) and the availability of high-affinity monoclonal antibodies, such as 9E10, make it an invaluable tool for the detection, purification, and functional analysis of recombinant proteins.[1][2] The choice of placing the c-Myc tag at the N-terminus or C-terminus of a protein of interest is a critical consideration that can significantly impact the protein's expression, folding, localization, and function.[4][5][6] These application notes provide a comprehensive guide to the strategic considerations and methodologies for N-terminal and C-terminal c-Myc tagging.
The amino acid sequence for the c-Myc tag is EQKLISEEDL .[1][2][3][7][8][9][10]
Strategic Considerations: N-terminus vs. C-terminus
The decision to fuse the c-Myc tag to the N- or C-terminus of a protein is not arbitrary and should be based on the known or predicted structural and functional properties of the target protein.[4][5]
Key factors to consider:
-
Protein Structure and Functional Domains: Avoid placing the tag in a position that could interfere with known functional domains, such as active sites, protein-protein interaction domains, or localization signals.[4][5] If the N-terminus is involved in a critical function, a C-terminal tag is preferable, and vice versa.[6]
-
Signal Peptides: For secreted proteins, it is generally not advisable to place an N-terminal tag immediately following a signal peptide, as it can interfere with translocation into the secretory pathway.[1][2]
-
Post-Translational Modifications: Consider if the N- or C-terminus of the protein undergoes essential post-translational modifications. The tag could potentially block these modifications.
-
Accessibility: The tag should be located in a region of the protein that is solvent-exposed to ensure it is accessible for antibody binding in non-denaturing conditions.[4]
-
Stop Codon: When designing a C-terminal tag, the native stop codon of the gene of interest must be removed to allow for in-frame translation of the tag.[5]
Data Summary: Potential Effects of Tag Placement
While the specific effects are protein-dependent, the following table summarizes general observations and potential outcomes. Quantitative data on the universal effects of tag placement is scarce as it is highly protein-specific.
| Feature | N-terminal Tagging | C-terminal Tagging | Key Considerations |
| Expression Level | Can sometimes be lower if the tag interferes with translation initiation. | Often considered a "safer" option with less impact on expression levels.[5] | Codon optimization of the tag and linker can help improve expression. |
| Protein Folding | May interfere with proper folding if the N-terminus is critical for initiating the folding pathway.[6][11] | Generally less likely to interfere with co-translational folding. | Addition of a flexible linker (e.g., Gly-Gly-Gly-Ser) between the protein and the tag can provide spatial separation and minimize interference.[12] |
| Subcellular Localization | High risk of disrupting N-terminal localization signals (e.g., signal peptides, mitochondrial targeting sequences).[5] | Generally less likely to interfere with N-terminal signals. Can potentially disrupt C-terminal localization signals (e.g., ER retention signals). | It is crucial to validate the localization of the tagged protein, for example by immunofluorescence. |
| Function/Activity | May disrupt function if the N-terminus is part of an active site or binding interface.[6] | May disrupt function if the C-terminus is critical for activity or interaction.[13] | Functional assays should be performed to compare the activity of the tagged protein to the untagged, wild-type protein. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general cloning workflows and the decision-making process for choosing a tagging strategy.
Caption: Restriction cloning workflows for N- and C-terminal c-Myc tagging.
Caption: Decision tree for choosing an N- vs. C-terminal tagging strategy.
Protocols
Here we provide detailed protocols for two common cloning methods: traditional restriction enzyme cloning and Gibson Assembly.
Protocol 1: c-Myc Tagging using Restriction Enzyme Cloning
This method involves using restriction enzymes to cut a vector and an insert (your gene of interest with the c-Myc tag), followed by ligation.[14]
1.1. Primer Design
-
N-terminal Tagging:
-
Forward Primer: 5'-[Restriction Site 1]-[Kozak Sequence]-ATG[c-Myc Sequence]-[First 18-21 bp of Gene of Interest]-3'
-
Reverse Primer: 5'-[Restriction Site 2]-TCA[Last 18-21 bp of Gene of Interest without stop codon]-3'
-
-
C-terminal Tagging:
-
Forward Primer: 5'-[Restriction Site 1]-ACCATG[First 18-21 bp of Gene of Interest]-3'
-
Reverse Primer: 5'-[Restriction Site 2]-TCA[c-Myc Sequence][Last 18-21 bp of Gene of Interest without stop codon]-3'
-
Note: Ensure restriction sites are compatible with your chosen vector and do not cut within your gene of interest. The Kozak sequence (e.g., ACC) enhances translation initiation. For C-terminal tagging, the gene's stop codon must be omitted.[15]
1.2. PCR Amplification
-
Set up a standard PCR reaction using a high-fidelity DNA polymerase to amplify your gene of interest with the designed primers.
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size and purity.
-
Purify the PCR product using a PCR cleanup kit.
1.3. Restriction Digest [16]
-
Set up two separate digestion reactions: one for the purified PCR product and one for the destination vector.
-
For a 50 µL reaction:
-
DNA: 1 µg
-
10X Restriction Buffer: 5 µL
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2: 1 µL
-
Nuclease-free Water: to 50 µL
-
-
Incubate at the recommended temperature (usually 37°C) for 1-2 hours.
-
Optional: For the vector digest, add 1 µL of Alkaline Phosphatase to prevent self-ligation and incubate for another 30-60 minutes.[14]
-
Purify the digested insert and vector using a gel extraction kit.
1.4. Ligation
-
Set up the ligation reaction. A 3:1 molar ratio of insert to vector is often a good starting point.
-
For a 10 µL reaction:
-
Digested Vector: 50 ng
-
Digested Insert: (Calculate amount for 3:1 ratio)
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free Water: to 10 µL
-
-
Incubate at room temperature for 1 hour or at 16°C overnight.
1.5. Transformation and Verification
-
Transform competent E. coli cells with 5-10 µL of the ligation reaction.
-
Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).
-
Incubate overnight at 37°C.
-
Pick several colonies, grow overnight cultures, and perform a miniprep to isolate the plasmid DNA.
-
Verify the correct insertion and sequence by restriction digest and Sanger sequencing.
Protocol 2: c-Myc Tagging using Gibson Assembly
Gibson Assembly is a seamless cloning method that allows for the joining of multiple DNA fragments with overlapping ends in a single isothermal reaction.[17][18][19]
2.1. Primer Design
Primers for Gibson Assembly require a ~20-40 bp overlap with the adjacent DNA fragment (either the vector or another insert).[18][20]
-
Vector Preparation: Linearize the destination vector by PCR or restriction digest at the desired insertion site.
-
Insert Preparation (N-terminal Tag):
-
Forward Primer: 5'-[20-40 bp overlap with vector upstream of insertion site]-ATG[c-Myc Sequence]-[First 20 bp of Gene of Interest]-3'
-
Reverse Primer: 5'-[20-40 bp overlap with vector downstream of insertion site]-TCA[Last 20 bp of Gene of Interest without stop codon]-3'
-
-
Insert Preparation (C-terminal Tag):
-
Forward Primer: 5'-[20-40 bp overlap with vector upstream of insertion site]-ATG[First 20 bp of Gene of Interest]-3'
-
Reverse Primer: 5'-[20-40 bp overlap with vector downstream of insertion site]-TCA[c-Myc Sequence][Last 20 bp of Gene of Interest without stop codon]-3'
-
2.2. PCR Amplification
-
Amplify your gene of interest using a high-fidelity polymerase with the Gibson Assembly primers.
-
If the vector is being prepared by PCR, amplify it as well.
-
Confirm fragment sizes and purity on an agarose gel and purify the DNA.
2.3. Gibson Assembly Reaction [21]
-
Combine the linearized vector and the PCR-amplified insert(s) in equimolar amounts in a PCR tube. Recommended total DNA is 0.02–0.5 pmols.
-
Add an equal volume of 2X Gibson Assembly Master Mix. The master mix contains a T5 exonuclease, a DNA polymerase, and a DNA ligase.[17][20]
-
Incubate the reaction at 50°C for 15-60 minutes.
2.4. Transformation and Verification
-
Transform competent E. coli with 2 µL of the assembly reaction.
-
Follow steps 1.5.2 through 1.5.5 for plating, colony selection, and verification.
Validation Protocols for c-Myc Tagged Proteins
After successful cloning, it is essential to validate the expression, localization, and function of the c-Myc tagged protein.
Protocol 3: Western Blot for Expression Analysis
This protocol is used to detect the c-Myc tagged protein in cell lysates.[22]
3.1. Cell Lysis [22]
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3.2. SDS-PAGE and Transfer
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[22]
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
3.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with a primary anti-c-Myc antibody (e.g., clone 9E10) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C.[22]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Protocol 4: Immunoprecipitation (IP) for Interaction Studies
IP is used to isolate the c-Myc tagged protein and any interacting partners from a cell lysate.[9][23]
-
Prepare cell lysate as described in Protocol 3.1 (use a non-denaturing lysis buffer like Triton X-100 based buffers).
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-5 µg of anti-c-Myc antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).[24]
-
Wash the beads 3-5 times with ice-cold lysis buffer or wash buffer (e.g., TBS with 0.05% Tween-20).[23][24]
-
Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.[25] Alternatively, for functional assays, elute with a low pH buffer or by competitive elution with a c-Myc peptide.[2][7]
-
Analyze the eluate by Western blot.
Protocol 5: Immunofluorescence (IF) for Subcellular Localization
IF is used to visualize the location of the c-Myc tagged protein within the cell.[26]
-
Grow cells on sterile glass coverslips.
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol (B129727) for 10-15 minutes.[26]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (not needed for methanol fixation).[26]
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.[26]
-
Incubate with the primary anti-c-Myc antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize using a fluorescence microscope.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. ORF clones: many tags, many decisions | GeneCopoeia™ [genecopoeia.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. sinobiological.com [sinobiological.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Myc-tag - Wikipedia [en.wikipedia.org]
- 11. Myc tags - Molecular Biology [protocol-online.org]
- 12. Small epitope-linker modules for PCR-based C-terminal tagging in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effect of a his tag at the N- and C-termini: functional studies with recombinant human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restriction Enzyme Digestion and Ligation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. neb.com [neb.com]
- 17. Gibson Assembly - Snapgene [snapgene.com]
- 18. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 19. biocat.com [biocat.com]
- 20. addgene.org [addgene.org]
- 21. neb.com [neb.com]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. ptglab.com [ptglab.com]
- 26. Immunocytochemistry/ Immunofluorescence Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Enhanced Signal Detection Using Tandem c-Myc Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitope tagging is a widely used technique in molecular biology for the detection, purification, and characterization of proteins. The c-Myc tag, a short peptide sequence (EQKLISEEDL) derived from the human c-Myc proto-oncogene, is a popular choice due to its small size and the availability of high-affinity monoclonal antibodies.[1][2] However, the detection of low-abundance proteins or proteins with sterically hindered tags can be challenging. To overcome this limitation, tandem repeats of the c-Myc tag can be engineered into expression vectors, leading to a significant amplification of the detection signal.[3] These application notes provide a comprehensive overview of the use of tandem c-Myc tags for enhanced signal detection, including detailed experimental protocols and data presentation. The use of multiple tags can improve the sensitivity of detection in various immunoassays.[3]
Advantages of Tandem c-Myc Tags
The primary advantage of using tandem c-Myc tags is the amplification of the signal in various immunoassays. This is particularly beneficial for:
-
Detecting low-abundance proteins: The increased number of epitopes allows for the binding of more primary antibodies, leading to a stronger signal that can be more easily detected.
-
Overcoming poor antibody accessibility: If a single tag is partially obscured by the protein's tertiary structure, the presence of multiple tags increases the probability of at least one tag being accessible for antibody binding.
-
Enhancing signal in various applications: Tandem tags can improve the signal-to-noise ratio in Western blotting, immunoprecipitation, and immunofluorescence, enabling more sensitive and reliable results.[3]
Data Presentation
The enhancement in detection and binding affinity afforded by tandem c-Myc tags is evident in various experimental setups. While direct signal intensity can vary based on the specific protein and experimental conditions, the underlying principle of increased antibody binding holds true.
| Tag Configuration | Dissociation Constant (Kd) | Relative Signal Intensity (Western Blot) | Key Advantages |
| 1x c-Myc | ~400 nM | Baseline | Standard detection for moderately to highly expressed proteins. |
| 2x c-Myc | ~0.5 nM | Enhanced | Significantly increased binding affinity, ideal for immunoprecipitation of low-abundance proteins and allowing for more stringent wash conditions.[4] |
| 3x c-Myc | Not explicitly quantified | Significantly Enhanced (qualitative) | Commonly used for improved detection in Western blots and immunofluorescence.[3] |
| 5x c-Myc | Not explicitly quantified | Substantially Enhanced (qualitative) | Provides a strong signal amplification for very low-abundance proteins. A 5.8-fold increase in signal has been reported for a 5x myc-tagged protein in Western blot analysis compared to a single tag. |
Note: The relative signal intensity is a qualitative representation based on published observations and the principle of epitope multiplication. Actual fold-increase can vary depending on the protein of interest, antibody used, and experimental conditions. A study has shown that for C-terminally tagged proteins, the addition of extra amino acids can be more critical for signal restoration than the addition of multiple tags, which in that context, did not significantly increase the signal further.[5]
Experimental Protocols
Cloning Strategy for Tandem c-Myc Tags
A common method to generate tandem repeats of the c-Myc tag is through ligation of synthetic oligonucleotides.
Caption: Workflow for cloning tandem c-Myc tags.
Protocol:
-
Oligonucleotide Design: Design two complementary oligonucleotides encoding the c-Myc peptide sequence (EQKLISEEDL). Include compatible restriction enzyme sites at the ends for ligation (e.g., BamHI and BglII, which create compatible sticky ends but destroy the original site upon ligation, preventing further self-ligation of the insert).
-
Annealing: Mix equimolar amounts of the two oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.
-
Ligation: Digest the expression vector of choice with the appropriate restriction enzyme(s) in the multiple cloning site. Ligate the annealed c-Myc tag oligonucleotides into the linearized vector using T4 DNA ligase. To generate tandem repeats, this process can be repeated by re-opening the vector with an appropriate enzyme and inserting another annealed c-Myc tag cassette.
-
Transformation and Screening: Transform the ligation product into competent E. coli cells. Screen the resulting colonies by restriction digestion and/or DNA sequencing to confirm the number and orientation of the tandem c-Myc tags.
Immunoprecipitation of Tandem c-Myc Tagged Proteins
Caption: Immunoprecipitation workflow for tandem c-Myc tagged proteins.
Protocol:
-
Cell Lysis: Harvest cells expressing the tandem c-Myc tagged protein and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-c-Myc antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer or a wash buffer of choice. For tandem-tagged proteins, more stringent wash conditions can be applied due to the higher binding affinity.[4]
-
Elution: Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of this compound.
-
Analysis: Analyze the eluted proteins by Western blotting.
Western Blotting for Enhanced Detection
Caption: Western blotting workflow for tandem c-Myc tagged proteins.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells expressing single or tandem c-Myc tagged proteins. Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary anti-c-Myc antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the signal of the tandem-tagged protein to that of the single-tagged protein to determine the fold-increase in detection sensitivity.
Application in Signaling Pathway Analysis: Wnt Signaling
Tandem c-Myc tags can be instrumental in studying signaling pathways where key proteins are expressed at low levels. For example, in the Wnt signaling pathway, the secreted Wnt proteins are often difficult to detect. By tagging Wnt-1 with an internal c-Myc tag, researchers were able to produce and purify the protein from E. coli and demonstrate its biological activity in inducing the canonical Wnt pathway.[6] The enhanced detection afforded by the tag was crucial for tracking the protein and confirming its function.
Caption: Use of a c-Myc tag in the Wnt signaling pathway.
Conclusion
The use of tandem c-Myc tags is a powerful strategy to enhance the detection of recombinant proteins, particularly those with low expression levels. By increasing the number of available epitopes for antibody binding, this technique significantly amplifies the signal in a variety of immunoassays. The provided protocols offer a starting point for researchers to implement this technique in their own experimental workflows. Careful consideration of the protein of interest and the specific application will ensure the successful application of tandem c-Myc tags for robust and sensitive protein detection and analysis.
References
- 1. Myc-tag - Wikipedia [en.wikipedia.org]
- 2. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 3. Considerations When Using Epitope Tags | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. ptglab.com [ptglab.com]
- 5. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Wnt-1 with an internal c-myc tag recombinantly produced in Escherichia coli can induce intracellular signaling of the canonical Wnt pathway in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions Using the c-Myc Tag via Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction to the c-Myc Tag
The c-Myc tag is a widely utilized epitope tag in molecular biology, derived from the human c-Myc proto-oncogene. It consists of a short peptide sequence, EQKLISEEDL, corresponding to amino acids 410-419 of the C-terminus of the human c-Myc protein.[1][2] With a molecular weight of approximately 1.2 kDa, its small size is advantageous as it is less likely to interfere with the tagged protein's structure, function, and localization.[3][4] This makes the c-Myc tag a valuable tool for a variety of applications, including Western blotting, immunofluorescence, flow cytometry, and importantly, for studying protein-protein interactions through co-immunoprecipitation (co-IP).[1][3][5]
The principle of using a c-Myc tag in co-IP is straightforward: a protein of interest ("bait") is genetically engineered to include the c-Myc tag. This tagged protein, when expressed in cells, forms complexes with its natural interaction partners ("prey"). A highly specific antibody that recognizes the c-Myc epitope is then used to capture the bait protein, and in doing so, co-precipitates the entire protein complex. Subsequent analysis, typically by Western blotting or mass spectrometry, can then identify the interacting prey proteins.[6][7]
Key Advantages and Considerations
Advantages:
-
High Specificity and Sensitivity: High-affinity monoclonal antibodies against the c-Myc tag are readily available, allowing for efficient and specific capture of the tagged protein, even at low expression levels.[2]
-
Small Size: The small size of the tag minimizes potential interference with the bait protein's folding, function, and interactions.[3][4]
-
Versatility: The c-Myc tag can be placed at the N-terminus, C-terminus, or internally within a protein, offering flexibility in fusion protein design.[8]
-
Commercial Availability: A wide range of c-Myc-tagged expression vectors, antibodies, and dedicated co-IP kits are commercially available, facilitating experimental setup.[1][5][9]
Considerations:
-
Potential for Steric Hindrance: Although small, there is still a possibility that the tag could interfere with certain protein-protein interactions. Appropriate controls are crucial to validate findings.
-
Overexpression Artifacts: Overexpression of the tagged protein can lead to non-physiological interactions. It is important to aim for expression levels as close to endogenous levels as possible.
-
Antibody Quality: The success of a co-IP experiment is highly dependent on the quality of the anti-c-Myc antibody. It is essential to use an antibody validated for immunoprecipitation.[6][10]
Experimental Protocols
A. General Co-Immunoprecipitation Workflow
The following diagram outlines the general workflow for a co-immunoprecipitation experiment using a c-Myc tagged protein.
Caption: General workflow for co-immunoprecipitation of a c-Myc tagged protein.
B. Detailed Protocol for c-Myc Co-Immunoprecipitation
This protocol is a compilation of common procedures. Optimization may be required for specific protein complexes and cell types.
Materials:
-
Cells expressing the c-Myc-tagged protein of interest.
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-c-Myc antibody (IP-grade).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.0-2.8, or 2x Laemmli sample buffer).
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads (without the primary antibody) for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate (typically 500 µg to 1 mg of total protein) with an optimized amount of anti-c-Myc antibody (usually 1-5 µg) for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 20-50 µL of 1x or 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. The supernatant is now ready for SDS-PAGE.
-
For Functional Assays or Mass Spectrometry (Native Elution): Elute the protein complexes by incubating the beads with 50-100 µL of a gentle elution buffer (e.g., a buffer containing a high concentration of c-Myc peptide or a low pH glycine buffer). If using a low pH buffer, neutralize the eluate immediately by adding a neutralization buffer.[11]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partners.
-
Alternatively, for discovery of novel interaction partners, the eluate can be analyzed by mass spectrometry.
-
Quantitative Data and Optimization Parameters
The success of a co-IP experiment relies on the careful optimization of several parameters. The following table provides a summary of typical quantitative data and ranges for key experimental steps.
| Parameter | Typical Range/Value | Notes |
| Starting Material | ||
| Total Protein Lysate | 200 µg - 2 mg | Start with ~500 µg; increase for low-abundance proteins.[1][7] |
| Antibody | ||
| Anti-c-Myc Antibody | 1 - 5 µg per IP | Titrate to determine the optimal concentration. |
| Beads | ||
| Protein A/G Agarose Slurry | 20 - 50 µL | Depends on the antibody isotype and amount. |
| Magnetic Beads | 25 - 100 µL | Consult manufacturer's instructions.[8] |
| Incubation Times | ||
| Antibody-Lysate Incubation | 1 hour - overnight | Overnight incubation can increase yield but may also increase non-specific binding.[1][11] |
| Bead Incubation | 1 - 4 hours | |
| Washing | ||
| Number of Washes | 3 - 5 times | Increase the number of washes for higher purity, but this may disrupt weak interactions. |
| Wash Buffer Volume | 500 µL - 1 mL | |
| Elution | ||
| Laemmli Sample Buffer | 20 - 100 µL | Use the smallest volume possible to concentrate the sample.[9] |
| Gentle Elution Buffer | 50 - 100 µL | |
| This compound (for elution) | 0.5 - 1 mg/mL | A gentle method to elute native protein complexes.[11] |
Application Example: c-Myc Interaction Network in Transcriptional Regulation and Apoptosis
c-Myc is a transcription factor that forms heterodimers with its partner Max to bind to E-box sequences in the promoter regions of target genes, thereby regulating cellular processes like proliferation and growth.[2][3][12] However, c-Myc can also interact with other proteins, such as Miz-1 (Myc-interacting zinc finger protein-1), to repress the transcription of certain genes, including cell cycle inhibitors.[2][13] This dual role of c-Myc in both activating and repressing transcription is crucial for its function. Furthermore, c-Myc plays a significant role in apoptosis, and its pro-apoptotic activity can be influenced by its interaction with various proteins in the apoptosis signaling pathway.[14][15][16]
The following diagram illustrates a simplified view of the c-Myc interaction network, which can be investigated using c-Myc co-IP.
Caption: Simplified c-Myc signaling and interaction network.
By performing a co-IP with a c-Myc-tagged protein and then immunoblotting for Max, Miz-1, or other potential partners, researchers can confirm these interactions under specific cellular conditions. This approach is invaluable for dissecting the complex regulatory networks governed by c-Myc and for identifying potential targets for therapeutic intervention in diseases where c-Myc is dysregulated, such as cancer.[3]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent advances in searching c-Myc transcriptional cofactors during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 4. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Miz-1 and Max compete to engage c-Myc: implication for the mechanism of inhibition of c-Myc transcriptional activity by Miz-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abeomics.com [abeomics.com]
Application Notes: Subcellular Localization Studies Using c-Myc Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc tag is a small, well-characterized epitope tag derived from the human c-Myc oncoprotein (amino acid residues 410-419).[1][2] Its small size, approximately 1.2 kDa, minimizes potential interference with the fusion protein's structure, function, and localization.[3][4] This tag is widely utilized in molecular biology to facilitate the detection, purification, and, crucially, the subcellular localization of recombinant proteins.[2][3] By fusing the c-Myc tag to a protein of interest (POI), researchers can employ highly specific anti-c-Myc antibodies to track the protein's distribution within cellular compartments.[5] This is particularly valuable for uncharacterized proteins or those for which specific antibodies are not available.[1]
This document provides detailed protocols and application notes for determining the subcellular localization of c-Myc tagged fusion proteins using immunofluorescence and cellular fractionation followed by Western blotting.
Principle of c-Myc Tagging for Localization
The core principle involves genetically fusing the c-Myc epitope sequence (EQKLISEEDL) to the N-terminus or C-terminus of a protein of interest.[4][5] Once this fusion protein is expressed in a cell system, its location can be visualized or biochemically determined using a monoclonal antibody (like the 9E10 clone) that specifically recognizes the c-Myc tag.[1] This allows researchers to bypass the often lengthy and expensive process of developing a specific antibody to their protein of interest.
Key Experimental Design Considerations
-
N- vs. C-Terminal Tagging : The tag can be fused to either the N- or C-terminus of the POI.[3][5] The optimal placement depends on the protein's structure and function. It is generally advisable to avoid placing the tag at a terminus that contains critical functional domains, signal peptides, or localization signals. For secreted proteins, it is not recommended to place the c-Myc tag directly after a signal peptide, as it can interfere with translocation into the secretory pathway.[1][4][5] If there is no prior knowledge to guide the decision, it is best to create and test both N- and C-terminal fusion constructs.[6]
-
Expression Vector : The fusion construct should be cloned into an appropriate expression vector for the chosen cell system (e.g., mammalian, yeast, insect). Ensure the vector contains a suitable promoter for driving expression.
-
Controls :
-
Negative Control : Untransfected cells or cells transfected with an empty vector to assess background signal and non-specific antibody binding.
-
Positive Control : Cells expressing a c-Myc tagged protein with a known, well-defined subcellular localization (e.g., c-Myc-H2B for nuclear localization) to validate the experimental procedure.
-
Antibody Specificity : For Western blotting, a lysate from cells expressing the c-Myc fusion protein can be compared to a lysate from untransfected cells to confirm the antibody detects a specific band at the expected molecular weight.
-
Experimental Workflows and Protocols
The subcellular localization of a c-Myc fusion protein can be determined through two primary, complementary methods: Immunofluorescence for visual analysis and Cell Fractionation with Western Blotting for quantitative biochemical analysis.
dot digraph "Subcellular_Localization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_Cloning" { label="Phase 1: Construct Generation"; bgcolor="#F1F3F4"; style="rounded"; Clone [label="Clone POI into\nc-Myc Expression Vector\n(N- or C-terminus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Expression" { label="Phase 2: Protein Expression"; bgcolor="#F1F3F4"; style="rounded"; Transfect [label="Transfect Cells and\nExpress c-Myc Fusion Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Analysis" { label="Phase 3: Localization Analysis"; bgcolor="#F1F3F4"; style="rounded"; IF_entry [label="Immunofluorescence (IF)\n(Qualitative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WB_entry [label="Cell Fractionation & Western Blot (WB)\n(Quantitative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Data" { label="Phase 4: Data Interpretation"; bgcolor="#F1F3F4"; style="rounded"; Image [label="Microscopy & Image Analysis"]; Quantify [label="Densitometry & Quantification"]; Conclusion [label="Determine Subcellular\nLocalization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Clone -> Transfect [lhead=cluster_Expression]; Transfect -> IF_entry; Transfect -> WB_entry; IF_entry -> Image; WB_entry -> Quantify; Image -> Conclusion; Quantify -> Conclusion; } /dot Caption: General workflow for subcellular localization studies of a c-Myc fusion protein.
Protocol 1: Immunofluorescence (IF) for Visualization
This protocol allows for the direct visualization of the protein's location within the cell.
dot digraph "Immunofluorescence_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Culture cells expressing\nc-Myc fusion protein on coverslips", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with PBS"]; Fix [label="Fix cells\n(e.g., 10% Formalin or Methanol)"]; Wash2 [label="Wash with PBS"]; Perm [label="Permeabilize cells\n(e.g., 0.1% Triton X-100)"]; Wash3 [label="Wash with PBS"]; Block [label="Block non-specific binding\n(e.g., 10% Normal Goat Serum)"]; PrimaryAb [label="Incubate with primary antibody\n(anti-c-Myc)"]; Wash4 [label="Wash with PBS"]; SecondaryAb [label="Incubate with fluorescent\nsecondary antibody"]; Wash5 [label="Wash with PBS"]; Mount [label="Mount coverslip with\nDAPI-containing medium"]; Visualize [label="Visualize with\nfluorescence microscope", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Wash1; Wash1 -> Fix; Fix -> Wash2; Wash2 -> Perm; Perm -> Wash3; Wash3 -> Block; Block -> PrimaryAb; PrimaryAb -> Wash4; Wash4 -> SecondaryAb; SecondaryAb -> Wash5; Wash5 -> Mount; Mount -> Visualize; } /dot Caption: Step-by-step workflow for the immunofluorescence protocol.
Materials
-
Cells expressing c-Myc tagged protein cultured on sterile coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer: 10% Formalin in PBS, or ice-cold Methanol (B129727).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 10% Normal Goat Serum (or 1% BSA) in PBS.[7]
-
Primary Antibody: Anti-c-Myc antibody (e.g., 9E10 clone) diluted in Blocking Buffer.
-
Secondary Antibody: Fluorophore-conjugated anti-species IgG (e.g., Goat anti-Mouse IgG Alexa Fluor 488) diluted in Blocking Buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure
-
Cell Culture : Culture cells to an appropriate density on coverslips in a culture dish.
-
Washing : Gently remove the culture medium and wash the cells briefly with PBS.
-
Fixation :
-
For formalin fixation, add 10% formalin and incubate at room temperature for 10 minutes.
-
For methanol fixation, add ice-cold methanol and incubate at -20°C for 10 minutes.[7]
-
-
Washing : Remove the fixation buffer and wash the cells twice with PBS for 5 minutes each.[7]
-
Permeabilization : Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is essential for intracellular targets.
-
Washing : Remove the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
Blocking : To prevent non-specific antibody binding, incubate the cells in Blocking Buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation : Add the diluted anti-c-Myc primary antibody and incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing : Remove the primary antibody solution and wash the cells three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation : Add the diluted fluorescently-labeled secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing : Remove the secondary antibody solution and wash three times with PBS for 10 minutes each, protected from light.
-
Counterstaining : If desired, counterstain the nuclei by incubating with DAPI for 5-10 minutes.
-
Mounting : Mount the coverslips onto microscope slides using mounting medium.
-
Visualization : Analyze the slides using a fluorescence or confocal microscope. The fluorescent signal indicates the location of the c-Myc fusion protein.
Protocol 2: Cell Fractionation and Western Blotting
This protocol provides a biochemical method to determine the relative abundance of the c-Myc fusion protein in different subcellular compartments (e.g., cytoplasm, nucleus, mitochondria).[8]
dot digraph "Fractionation_WB_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Harvest cells expressing\nc-Myc fusion protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis1 [label="Lyse plasma membrane\n(Detergent I)"]; Centrifuge1 [label="Centrifuge", shape=diamond]; Supernatant1 [label="Collect Supernatant\n(Cytosolic Fraction)"]; Pellet1 [label="Resuspend Pellet"];
Lysis2 [label="Lyse mitochondrial membrane\n(Detergent II)"]; Centrifuge2 [label="Centrifuge", shape=diamond]; Supernatant2 [label="Collect Supernatant\n(Mitochondrial Fraction)"]; Pellet2 [label="Resuspend Pellet"];
Lysis3 [label="Lyse nuclear membrane\n(Detergent III)"]; Centrifuge3 [label="Centrifuge", shape=diamond]; Supernatant3 [label="Collect Supernatant\n(Nuclear Fraction)"];
Analysis [label="Analyze all fractions by\nSDS-PAGE & Western Blot", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Lysis1; Lysis1 -> Centrifuge1; Centrifuge1 -> Supernatant1 [label="Supernatant"]; Centrifuge1 -> Pellet1 [label="Pellet"]; Pellet1 -> Lysis2; Lysis2 -> Centrifuge2; Centrifuge2 -> Supernatant2 [label="Supernatant"]; Centrifuge2 -> Pellet2 [label="Pellet"]; Pellet2 -> Lysis3; Lysis3 -> Centrifuge3; Centrifuge3 -> Supernatant3 [label="Supernatant"];
Supernatant1 -> Analysis; Supernatant2 -> Analysis; Supernatant3 -> Analysis; } /dot Caption: Workflow for sequential cellular fractionation.
Materials
-
Cell Fractionation Kit (commercial kits are recommended for reliability and contain optimized buffers with detergents).[8][9]
-
Protease Inhibitor Cocktail.
-
SDS-PAGE equipment and reagents.
-
Western Blotting equipment and reagents.
-
Primary antibodies: anti-c-Myc and antibodies for fraction-specific markers (e.g., Tubulin for cytosol, COX IV for mitochondria, Lamin A/C for nucleus).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure
-
Cell Lysis and Fractionation :
-
Harvest cells expressing the c-Myc fusion protein.
-
Follow the manufacturer's protocol for the chosen cell fractionation kit. Typically, this involves a series of incubation steps with different detergent-based buffers, followed by centrifugation to separate fractions.[8]
-
The general principle involves selectively permeabilizing the plasma membrane to release the cytosolic fraction, then harsher detergents to release mitochondrial and finally nuclear contents.[8]
-
Collect the cytosolic, mitochondrial, and nuclear fractions. Store them on ice.
-
-
Protein Quantification : Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE :
-
Load equal amounts of total protein from each fraction onto an SDS-polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel to separate proteins by size.
-
-
Western Blotting :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Validation and Analysis :
-
Strip the membrane and re-probe with antibodies for subcellular markers (e.g., Lamin A/C, Tubulin) to verify the purity of the fractions.
-
Analyze the intensity of the bands corresponding to the c-Myc fusion protein in each fraction to determine its relative distribution. Densitometry software can be used for quantification.
-
Data Presentation and Analysis
Quantitative data from Western blot analysis of fractionated cells can be summarized in a table for clear comparison. This approach was used to determine the distribution of endogenous c-Myc protein in proliferating versus confluent cells.
Table 1: Subcellular Distribution of Endogenous c-Myc Protein
| Cell State | Cellular Fraction | c-Myc Molecules per Cell | Nuclear to Cytoplasmic Ratio |
| Proliferating | Cytoplasmic | ~4,000 | 7.25 : 1 |
| Nuclear | ~29,000 | ||
| Confluent | Cytoplasmic | Not specified | 2.5 : 1 |
| Nuclear | Not specified |
This table is adapted from a study quantifying endogenous c-Myc protein in IMR90 lung fibroblasts.[10] A similar table can be generated for your c-Myc fusion protein by using densitometry to calculate the percentage of the protein in each fraction.
Application in Drug Development
Understanding the precise subcellular localization of a target protein is critical in drug development.
-
Target Validation : Confirming that a therapeutic target resides in the expected cellular compartment is a key step in validation. If a drug is designed to inhibit a nuclear protein, but the protein is found primarily in the cytoplasm, the therapeutic strategy may be flawed.
-
Mechanism of Action : A drug may exert its effect by altering the localization of its target. For instance, a compound might trap a transcription factor in the cytoplasm, preventing it from acting on its target genes in the nucleus. Subcellular localization studies are essential to uncover such mechanisms.
-
Pharmacodynamics : These studies can be used to develop pharmacodynamic assays. A change in the nuclear-to-cytoplasmic ratio of a c-Myc tagged target protein following drug treatment can serve as a quantifiable biomarker of drug activity in preclinical models.
dot digraph "Drug_Action_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Drug [label="Drug Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Cyto [label="c-Myc-Protein\n(Cytoplasm)"]; Protein_Nuc [label="c-Myc-Protein\n(Nucleus)"]; Activity [label="Biological Activity\n(e.g., Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_Cell" { label="Cell"; bgcolor="#F1F3F4"; style="rounded"; Protein_Cyto; Protein_Nuc; }
Drug -> Protein_Cyto [label="Inhibits nuclear import"]; Protein_Cyto -> Protein_Nuc [label="Nuclear Import"]; Protein_Nuc -> Protein_Cyto [label="Nuclear Export"]; Protein_Nuc -> Activity; } /dot Caption: Drug action model altering protein localization.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. cusabio.com [cusabio.com]
- 5. Myc-tag - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. interchim.fr [interchim.fr]
- 9. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing c-Myc Peptide for Competitive Elution in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc tag, a short ten-amino-acid peptide (EQKLISEEDL) derived from the C-terminus of the human c-Myc protein, is a widely utilized epitope tag in recombinant protein expression and purification.[1][2][3][4] Its small size and high immunogenicity make it an ideal tool for the detection, immunoprecipitation (IP), and affinity purification of fusion proteins.[5][6][7] One of the key advantages of the c-Myc tag system is the ability to elute the tagged protein under gentle, native conditions using competitive elution with a synthetic c-Myc peptide.[8][9] This method preserves the protein's structural integrity and biological activity, which is crucial for downstream functional assays.
These application notes provide detailed protocols for the competitive elution of c-Myc-tagged proteins in various immunoassays, along with quantitative data to guide experimental design.
Principle of Competitive Elution
Competitive elution is based on the principle of mass action. A high concentration of free this compound is introduced to the affinity matrix (e.g., anti-c-Myc antibody-conjugated beads) to which the c-Myc-tagged protein is bound. The free peptide competes with the tagged protein for the binding sites on the antibody. Due to the high molar excess of the free peptide, the equilibrium shifts, leading to the displacement and release of the c-Myc-tagged protein from the matrix. This gentle elution method avoids the use of harsh denaturing agents or extreme pH, thereby preserving the native conformation and function of the eluted protein.[8]
Applications
The use of this compound for competitive elution is applicable to a range of immunoassays, including:
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): For isolating the c-Myc-tagged protein and its interacting partners.[1][10]
-
Affinity Purification: For purifying c-Myc-tagged proteins for downstream applications such as enzyme activity assays, structural studies, and mass spectrometry.[5][6]
-
Chromatin Immunoprecipitation (ChIP): While less common, it can be adapted for eluting c-Myc-tagged transcription factors bound to chromatin.
Quantitative Data Summary
The efficiency of this compound elution can be influenced by factors such as peptide concentration, incubation time, temperature, and the number of elution steps. The following tables summarize key quantitative data for optimizing elution protocols.
Table 1: Recommended this compound Concentrations for Elution
| Peptide Concentration | Application/Notes | Source |
| 50 µg/mL | Effective for elution from Myc-Trap®_A beads. | [11] |
| 100 µg/mL | Recommended for elution from EZview™ Red Anti-c-Myc Affinity Gel. | [12] |
| 100 µg/mL - 1 mg/mL | General working concentration for eluting Myc-tagged fusion proteins. | [2] |
| 0.5 mg/mL | Can be used for native elution from anti-Myc-tag mAb conjugated agarose (B213101). | [3][9] |
| 1 mg/mL | Used for gentle elution from Pierce Anti-c-Myc Agarose. | [13] |
| 1 mg/mL - 2 mg/mL | Recommended working concentration for competitive elution. | [14] |
| 5 mg/mL | Stock solution concentration. | [2] |
Table 2: Elution Conditions and Efficiency
| Elution Condition | Incubation Time | Incubation Temperature | Expected Outcome | Source |
| 1x this compound | 10-15 minutes | 30-37°C | Gentle elution, preserves protein function. Higher yields at higher temperatures. | [13][15] |
| 2x this compound | 15 minutes | Room Temperature | Increased elution efficiency for tightly bound proteins. | [11] |
| Repeated Elutions | 5-10 minutes each | 37°C | Multiple rounds (2-3) can increase total protein recovery. | [13][15] |
| Low pH (0.1M Glycine, pH 2.0-2.8) | Brief | Room Temperature | Harsher elution, may denature the protein. Neutralization required. | [13] |
Experimental Protocols
Protocol 1: Competitive Elution of c-Myc-Tagged Protein after Immunoprecipitation
This protocol describes the elution of a c-Myc-tagged protein from anti-c-Myc agarose beads following immunoprecipitation.
Materials:
-
Anti-c-Myc Agarose beads with bound c-Myc-tagged protein
-
This compound (lyophilized powder)
-
Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Prepare this compound Stock Solution: Reconstitute the lyophilized this compound in sterile water or PBS to a final concentration of 5 mg/mL.[2] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Prepare Working Elution Buffer: Dilute the this compound stock solution in PBS or TBS to a working concentration of 1 mg/mL.[15] The optimal concentration may need to be determined empirically (see Table 1).
-
Wash the Beads: After the final wash step of your immunoprecipitation protocol, carefully remove the supernatant from the anti-c-Myc agarose beads.
-
Elution: a. Add 1-2 bed volumes of the this compound elution buffer to the beads. b. Gently resuspend the beads and incubate for 10-15 minutes at 30-37°C on a rotating platform.[13][15] Incubation at lower temperatures is possible but may reduce elution efficiency.[13]
-
Collect the Eluate: Centrifuge the tubes at a low speed (e.g., 500 x g) for 1 minute to pellet the beads. Carefully transfer the supernatant containing the eluted protein to a fresh, pre-chilled microcentrifuge tube.
-
Repeat Elution (Optional): For higher recovery, repeat the elution step 1-2 more times, pooling the eluates.[13][15]
-
Downstream Analysis: The eluted protein is now ready for downstream applications such as Western blotting, enzyme assays, or mass spectrometry.
Caption: Workflow for Immunoprecipitation and Competitive Elution.
Protocol 2: Gentle Elution for Co-Immunoprecipitation
This protocol is optimized for eluting protein complexes to preserve protein-protein interactions.
Materials:
-
Same as Protocol 1
-
Gentle Wash Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Prepare this compound Elution Buffer: Prepare a working solution of this compound at a concentration of 0.5 mg/mL in a gentle wash buffer.[9][13]
-
Final Wash: Perform the final wash of the beads with the gentle wash buffer.
-
Elution: a. Add one bed volume of the this compound elution buffer to the beads. b. Incubate for 15-30 minutes at 4°C with gentle agitation. A lower temperature helps to maintain the stability of protein complexes.
-
Collect Eluate: Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C. Carefully collect the supernatant containing the eluted protein complex.
-
Analyze Interactions: Proceed immediately with downstream analysis, such as Western blotting for co-precipitated proteins.
c-Myc Signaling Pathway Overview
The c-Myc protein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis.[16][17] It functions by forming a heterodimer with its partner protein, MAX.[18] This c-Myc/MAX complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby regulating their transcription.[16][17][19] The expression and activity of c-Myc are tightly regulated by various signaling pathways, including WNT, MAPK, and PI3K.[18]
Caption: Simplified c-Myc Signaling Pathway.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Elution Yield | Insufficient this compound concentration. | Increase the peptide concentration in the elution buffer (up to 2 mg/mL). |
| Short incubation time or low temperature. | Increase the incubation time to 30 minutes and/or the temperature to 37°C. | |
| Inefficient binding to the resin. | Ensure optimal binding conditions during the immunoprecipitation step. | |
| Eluted Protein is Inactive | Protein denaturation. | Ensure that a gentle, competitive elution method was used. Avoid low pH or denaturing agents. Keep samples on ice. |
| Contamination with Antibody Chains | Use of non-covalently linked antibodies. | Use a kit with covalently cross-linked anti-c-Myc antibodies to the beads. |
Conclusion
Competitive elution with this compound is a robust and gentle method for recovering c-Myc-tagged proteins from immunoassays. By preserving the native structure and function of the target protein, this technique is invaluable for researchers in basic science and drug development who require biologically active proteins for their downstream applications. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Myc peptide for Elution [engibody.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Myc-tag - Wikipedia [en.wikipedia.org]
- 5. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 6. Myc-tagged protein purification overview [takarabio.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protech.com.tw [bio-protech.com.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. c-Myc Pathway [gentarget.com]
Troubleshooting & Optimization
Technical Support Center: c-Myc Tagged Protein Detection
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of a c-Myc tagged protein not being visible on a Western blot.
Troubleshooting Guide: No Signal for c-Myc Tagged Protein
When your c-Myc tagged protein is not detected on a Western blot, the problem can typically be traced to one of four experimental stages. Follow this guide to systematically troubleshoot the issue.
Section 1: Protein Expression & Stability
A primary reason for a missing band is the absence, low abundance, or degradation of the target protein in your sample. The c-Myc protein itself is known for its short half-life and rapid turnover via the ubiquitin-proteasome pathway.[1][2][3]
Question: Is my c-Myc tagged protein being expressed?
-
Answer:
-
Verification of Expression: Confirm that your expression vector is correct and that the c-Myc tag is in the correct reading frame with your gene of interest. DNA sequencing is the most reliable method.
-
Low Expression Levels: The expression level of your fusion protein might be too low for detection.[4] Consider optimizing transfection/induction conditions or using a stronger promoter. For some proteins, expression can be toxic to cells, leading to low yields.
-
Positive Control: If possible, use a positive control, such as a purified c-Myc tagged protein or a lysate from cells known to express a c-Myc tagged protein, to validate your detection workflow.[5]
-
Question: Could my c-Myc tagged protein be degraded?
-
Answer:
-
Protease Inhibition: The c-Myc protein is highly unstable and susceptible to rapid degradation by proteasomes.[1][2][3] It is critical to use a freshly prepared lysis buffer containing a cocktail of protease inhibitors to prevent proteolysis during sample preparation.[6] Keep samples on ice at all times.[7]
-
Proteasome Inhibitors: If degradation is strongly suspected, you can treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting. This can help stabilize and increase the detectable levels of your c-Myc tagged protein.[8]
-
Section 2: Sample Preparation
Proper sample preparation is crucial for preserving the integrity of your target protein and ensuring it is in a form amenable to detection.
Question: Is my lysis buffer appropriate for c-Myc tagged protein extraction?
-
Answer:
-
Buffer Choice: A RIPA (Radioimmunoprecipitation Assay) buffer is often a good choice as its detergents are effective at solubilizing most cellular proteins, including nuclear and membrane-bound proteins.[9][10] However, for preserving protein-protein interactions, a milder buffer like one containing NP-40 or Triton X-100 might be necessary.[10]
-
Complete Lysis: Ensure complete cell lysis to release the protein. This can be aided by mechanical disruption methods like sonication or multiple freeze-thaw cycles after adding the lysis buffer.
-
Question: Am I loading enough protein on the gel?
-
Answer:
-
Protein Quantification: Always measure the total protein concentration of your lysates before loading. The Bicinchoninic Acid (BCA) assay is a common and reliable method.[1][8]
-
Loading Amount: For whole-cell lysates, a typical starting amount is 20-50 µg of total protein per lane.[11][12] If your target protein is known to have low expression, you may need to load more.
-
Section 3: SDS-PAGE & Protein Transfer
Failures in the separation or transfer steps will prevent the protein from reaching the membrane for detection.
Question: How can I confirm that the proteins were transferred successfully to the membrane?
-
Answer:
-
Ponceau S Staining: After the transfer, you can reversibly stain the membrane with Ponceau S solution.[3][13][14] This will allow you to visualize the total protein transferred across the entire blot. The presence of protein bands, including your molecular weight marker, confirms a successful transfer.[7][15] If you see no bands or very faint bands, the transfer has failed.
-
Check Transfer Setup: Ensure the gel-membrane sandwich is assembled correctly, with the membrane between the gel and the positive electrode (anode). Air bubbles trapped between the gel and the membrane will block transfer and must be carefully removed.[6]
-
Question: Are my transfer conditions optimal for my protein's size?
-
Answer:
-
High Molecular Weight Proteins: Large proteins (>150 kDa) may transfer inefficiently. Consider lowering the methanol (B129727) concentration in the transfer buffer (to 10% or less) and adding a small amount of SDS (up to 0.1%) to aid elution from the gel. A longer transfer time or an overnight wet transfer at 4°C may be necessary.[16]
-
Low Molecular Weight Proteins: Small proteins (<20 kDa) can transfer too quickly and pass through the membrane ("over-transfer"). Use a membrane with a smaller pore size (0.2 µm), reduce the transfer time or voltage, and ensure the methanol concentration is at 20%.[17]
-
Section 4: Immunodetection
The final stage of antibody incubation and signal detection is a common source of failed experiments.
Question: Is there a problem with my primary or secondary antibody?
-
Answer:
-
Primary Antibody: Use a well-validated anti-c-Myc tag antibody. The monoclonal antibody clone 9E10 is widely used and recognizes the epitope sequence EQKLISEEDL.[18][19][20] Ensure you are using it at the recommended dilution. Over-saturating the membrane with too much primary antibody can sometimes lead to high background and weak specific signal.[21]
-
Secondary Antibody: The secondary antibody must be specific for the host species of your primary antibody (e.g., use an anti-mouse secondary for the 9E10 mouse monoclonal antibody). Ensure the secondary antibody is not expired and has been stored correctly.
-
Antibody Dilution: The optimal antibody concentration is critical. You may need to perform a titration to find the best dilution for your specific experimental conditions.
-
Question: Could my blocking or washing steps be the issue?
-
Answer:
-
Blocking: Inadequate blocking can lead to high background, which can obscure a weak signal. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST or PBST.
-
Washing: Insufficient washing between antibody incubation steps can also cause high background. Ensure you are performing an adequate number of washes (e.g., 3 x 10 minutes) with a sufficient volume of wash buffer (TBST or PBST).
-
Quantitative Data Summary
| Parameter | Recommendation | Common Range | Notes |
| Protein Load (Whole Cell Lysate) | 30 µg | 20-50 µg | May need to increase for low-abundance proteins.[12] |
| Primary Antibody (anti-c-Myc, 9E10) | 1:1000 | 1:200 - 1:10000 | Optimal dilution is antibody- and sample-dependent; titration is recommended.[21] |
| Secondary Antibody (HRP-conjugated) | 1:5000 | 1:2000 - 1:20000 | Higher dilutions can help reduce background.[19] |
| Blocking Time | 1 hour at RT | 1 hour at RT or O/N at 4°C | Use 5% non-fat milk or BSA in TBST/PBST. |
Experimental Protocols
Protocol 1: Cell Lysis using RIPA Buffer
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors.[11] (For a 10 cm dish, use ~500 µL).
-
Scrape the adherent cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
(Optional) Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the pellet.
RIPA Buffer Composition
| Component | Concentration |
|---|---|
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | Add fresh before use |
This table is based on common formulations.[9][10]
Protocol 2: Protein Quantification (BCA Assay)
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) from 0 to 2 mg/mL.[1]
-
Pipette 10-25 µL of each standard and your unknown protein samples into separate wells of a 96-well microplate.
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[22]
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[22]
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use this curve to determine the protein concentration of your samples.
Protocol 3: Western Blotting and Immunodetection
-
Sample Preparation: Mix your protein lysate (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A standard transfer buffer (Towbin buffer) is 25 mM Tris, 192 mM glycine, and 20% methanol.[16]
-
(Recommended) Transfer Verification: After transfer, rinse the membrane in distilled water and incubate with Ponceau S solution for 5-10 minutes.[15] Wash with water to visualize protein bands. Destain completely with TBST before blocking.
-
Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-c-Myc primary antibody in blocking buffer to the desired concentration (e.g., 1:1000). Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step (step 7).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Visualize the chemiluminescent signal using a CCD imager or X-ray film.
Mandatory Visualizations
Caption: Troubleshooting workflow for absent c-Myc signal.
Caption: Principle of c-Myc tagged protein immunodetection.
Frequently Asked Questions (FAQs)
Q1: I can't detect my c-Myc tagged protein, but my loading control is visible. What is the most likely problem? If your loading control is working, it indicates that the protein extraction, gel electrophoresis, transfer, and general detection steps are likely functioning correctly. The issue is probably specific to your c-Myc tagged protein. The most common causes are very low or no expression of your protein, or rapid degradation of the protein during sample preparation. Revisit Section 1 of the troubleshooting guide, focusing on expression verification and ensuring the use of fresh protease inhibitors.
Q2: Can the position of the c-Myc tag (N- or C-terminus) affect its detection? Yes, the position of the tag can sometimes affect the protein's folding, stability, or function. While anti-c-Myc antibodies are designed to recognize the tag at either terminus, it's possible that in the context of your specific protein's structure, the tag is buried and inaccessible to the antibody. If you suspect this, and if feasible, you could try moving the tag to the other end of your protein.
Q3: I see many non-specific bands on my blot. How can I improve specificity? Non-specific bands can arise from several factors. Here are some key areas to optimize:
-
Antibody Concentration: Titrate your primary antibody to find the lowest concentration that still gives a strong specific signal.
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA).
-
Washing: Increase the number and/or duration of your wash steps, and ensure your wash buffer contains a detergent like Tween-20.
-
Antibody Specificity: Ensure you are using a highly specific, well-validated monoclonal antibody for the c-Myc tag.
Q4: My band is appearing at a different molecular weight than expected. What does this mean? This could be due to several reasons:
-
Post-Translational Modifications (PTMs): Modifications such as glycosylation or phosphorylation can increase the apparent molecular weight of the protein.
-
Protein Degradation: If the band is at a lower molecular weight, it could be a degradation product. Ensure you are using fresh samples and protease inhibitors.[7]
-
Aberrant Migration: Some proteins naturally migrate differently on SDS-PAGE than their calculated molecular weight would suggest due to factors like charge or shape. Check the literature for your specific protein of interest.
Q5: Is it possible to strip the blot and re-probe for the c-Myc tag after probing for another protein? Yes, it is possible to strip and re-probe a Western blot membrane.[23][24] This can be useful if you have limited sample. However, be aware that the stripping process can remove some of the transferred protein from the membrane, so quantitative comparisons between the pre- and post-stripping signals are not advisable.[23] It is generally better to probe for the less abundant protein first. PVDF membranes are recommended for stripping and reprobing as they are more robust.[25]
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Pierce BCA Protein Assay Protocol [protocols.io]
- 3. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 9. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. nsjbio.com [nsjbio.com]
- 12. cusabio.com [cusabio.com]
- 13. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bio-rad.com [bio-rad.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. abcam.com [abcam.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
High background signal in c-Myc immunoprecipitation experiments
Welcome to the technical support center for c-Myc immunoprecipitation (IP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to high background signals in their c-Myc IP assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a c-Myc immunoprecipitation experiment?
High background in c-Myc IP can originate from several sources, leading to the presence of non-specific proteins in the final eluate. The most common causes include:
-
Non-specific binding to the IP antibody: The antibody may cross-react with other proteins besides c-Myc. Using an affinity-purified antibody specific for c-Myc is recommended.[1][2]
-
Non-specific binding to the beads: Proteins can adhere non-specifically to the agarose (B213101) or magnetic beads.[3][4] This can be minimized by pre-clearing the lysate or blocking the beads.[5][6][7]
-
Insufficient washing: Inadequate washing steps can fail to remove non-specifically bound proteins.[1][8][9]
-
High antibody concentration: Using too much antibody can increase the chances of non-specific binding.[1] It is crucial to determine the optimal antibody concentration through titration.[1]
-
Cell lysate issues: High protein concentration in the lysate can lead to increased non-specific interactions. Also, incomplete cell lysis can release substances that interfere with the IP process.[9]
-
Contamination: Carry-over of insoluble proteins or contamination of reagents can contribute to background.[8]
Q2: How can I determine the source of the high background in my c-Myc IP?
Proper controls are essential for diagnosing the source of high background.[9] Key controls include:
-
Isotype Control: An antibody of the same isotype and from the same host species as the anti-c-Myc antibody, but not specific to any cellular protein, is used.[3][5] This helps determine if the background is due to non-specific binding to the immunoglobulin itself.
-
Beads-only Control: The cell lysate is incubated with the beads without the primary antibody.[3] This control identifies proteins that are binding non-specifically to the beads.
-
Negative Control Lysate: If you are working with cells expressing a tagged c-Myc, a lysate from cells that do not express the c-Myc tag can be used to check for non-specific binding to the antibody or beads.
By analyzing the results from these controls, you can pinpoint whether the non-specific binding is primarily associated with the beads, the antibody, or other factors.
Q3: My IgG control shows a high background. What should I do?
High background in the IgG control lane indicates non-specific binding of proteins to the immunoglobulin or the beads.[4] Here are some steps to address this:
-
Pre-clear the lysate: Before adding the specific anti-c-Myc antibody, incubate the cell lysate with beads (and sometimes a non-specific IgG) to capture proteins that bind non-specifically.[3][5][6] The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.
-
Optimize antibody concentration: Using an excessive amount of the isotype control antibody can lead to higher background. Titrate the amount of IgG used in the control to match the concentration of the specific IP antibody.
-
Switch bead types: Some bead types are more prone to non-specific binding than others. Consider trying a different brand or type of beads (e.g., magnetic beads over agarose beads).[5]
-
Increase wash stringency: Enhance the washing steps by increasing the number of washes or the salt and detergent concentrations in the wash buffer.[2][8]
Troubleshooting Guides
This section provides detailed strategies to address high background in your c-Myc IP experiments.
Issue 1: High Background Due to Non-Specific Binding to Beads
If your beads-only control shows significant background, the following steps can help.
Troubleshooting & Optimization
| Strategy | Detailed Recommendation |
| Pre-clearing the Lysate | Before adding your specific anti-c-Myc antibody, incubate the cell lysate with beads for 30-60 minutes at 4°C.[3] This step removes proteins that non-specifically bind to the beads. After incubation, centrifuge and discard the beads, using the supernatant for your IP.[5][7] |
| Blocking the Beads | Before adding the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk in your wash buffer for at least 1 hour at 4°C.[5][6] This will block non-specific binding sites on the beads. |
| Increase Wash Stringency | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. You can also increase the salt concentration (e.g., up to 1 M NaCl) or add a non-ionic detergent (e.g., up to 1% Tween-20 or Triton X-100) to the wash buffer to disrupt weaker, non-specific interactions.[8][10] |
| Transfer to a Fresh Tube | After the final wash, transfer the beads to a fresh microcentrifuge tube before elution. This helps to avoid co-elution of proteins that may have stuck to the walls of the original tube.[8] |
Issue 2: High Background Due to Antibody Issues
If your isotype control shows significant background, the issue may lie with the antibody.
Troubleshooting & Optimization
| Strategy | Detailed Recommendation |
| Optimize Antibody Concentration | Too much antibody can lead to non-specific binding.[1] Perform a titration experiment to determine the minimal amount of antibody required to efficiently pull down c-Myc. This will reduce the chances of off-target binding. |
| Use a High-Affinity, Specific Antibody | Ensure you are using a monoclonal or affinity-purified polyclonal antibody that has been validated for IP.[1][2] The 9E10 clone is a well-regarded antibody for c-Myc IP.[11] |
| Covalently Link Antibody to Beads | To prevent the elution of antibody heavy and light chains (which can obscure your protein of interest on a Western blot), consider crosslinking your anti-c-Myc antibody to the beads.[5][6] |
Experimental Protocols
Detailed c-Myc Immunoprecipitation Protocol
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
A. Cell Lysis
-
Wash cultured cells (e.g., a confluent 10 cm dish) twice with ice-cold PBS.[10]
-
Add 1 ml of ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer with 0.1-2% NP40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[5][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[10]
-
Transfer the clear supernatant to a new tube. This is your cell lysate.
B. Pre-clearing (Recommended)
-
Add 20-30 µl of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.[3]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.
C. Immunoprecipitation
-
Add the optimized amount of anti-c-Myc antibody (or isotype control IgG) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.[1]
-
Add 30-50 µl of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1-3 hours at 4°C.
D. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully remove the supernatant.
-
Add 1 ml of ice-cold wash buffer (e.g., lysis buffer or a modified buffer with higher salt/detergent).
-
Resuspend the beads and incubate on a rotator for 5-10 minutes at 4°C.
-
Repeat the wash steps 3-5 times.[9]
E. Elution
-
After the final wash, remove all supernatant.
-
Add 20-50 µl of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for gel electrophoresis.
-
Centrifuge to pellet the beads, and load the supernatant onto your gel.
Visualizations
Caption: General workflow for a c-Myc immunoprecipitation experiment.
Caption: A decision tree for troubleshooting high background in c-Myc IP.
Caption: A simplified signaling pathway involving c-Myc activation.
References
- 1. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. takarabio.com [takarabio.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Optimizing c-Myc Immunofluorescence: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation methods for c-Myc immunofluorescence. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible staining of this critical oncoprotein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for c-Myc immunofluorescence?
The optimal fixation method for c-Myc immunofluorescence depends on the specific antibody used and the experimental goals. The two most common methods are paraformaldehyde (PFA) fixation followed by permeabilization, and methanol (B129727) fixation. PFA is a cross-linking agent that is excellent at preserving cellular morphology.[1] Methanol is a denaturing agent that can sometimes improve antibody access to certain epitopes.[1][2] For c-Myc, which is a nuclear protein, proper fixation is crucial for accurate localization and signal intensity.
Q2: I am getting a weak or no nuclear signal for c-Myc. What could be the cause?
Weak or no signal for a nuclear protein like c-Myc can stem from several factors related to fixation:
-
Epitope Masking: Paraformaldehyde fixation can sometimes "mask" the epitope your antibody is supposed to recognize by cross-linking proteins.[3][4] This can prevent the antibody from binding effectively.
-
Insufficient Permeabilization: If you are using a cross-linking fixative like PFA, a separate permeabilization step (e.g., with Triton X-100) is necessary to allow the antibody to enter the cell and nucleus. Incomplete permeabilization will result in a weak or absent signal.
-
Protein Extraction: While methanol fixation can unmask some epitopes, it can also lead to the extraction of soluble proteins.[5] If c-Myc is not properly fixed in the nucleus, it could be washed away during the staining procedure.
-
Suboptimal Antibody Concentration: The concentration of your primary antibody may be too low. It is always recommended to perform a titration to determine the optimal antibody concentration.
Q3: My c-Myc staining shows high background. How can I reduce it?
High background can obscure the specific c-Myc signal. Here are some common causes and solutions related to your protocol:
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.[6]
-
Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) for a sufficient amount of time to block non-specific binding sites.
-
Autofluorescence: Aldehyde fixatives like PFA can sometimes increase the natural fluorescence of the cells (autofluorescence).[7] If this is an issue, you can try a different fixation method like methanol or use a quenching agent.
-
Insufficient Washing: Ensure you are performing thorough washes between antibody incubation steps to remove unbound antibodies.
Q4: The subcellular localization of my c-Myc staining seems incorrect. Why might this be?
The apparent subcellular distribution of c-Myc can be influenced by the fixation method. Studies have shown that with formalin (a type of formaldehyde) fixation, a loss of nuclear staining and an increase in cytoplasmic signal can be observed compared to frozen sections.[8] This suggests that the fixation process can cause artifacts in protein localization. Therefore, it is crucial to be consistent with your fixation protocol and, if possible, validate your findings with an alternative method or antibody.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Nuclear Signal | Epitope masking by PFA fixation. | Perform antigen retrieval to unmask the epitope. Common methods include heat-induced epitope retrieval (HIER) with citrate (B86180) or EDTA buffers.[9][10] |
| Insufficient permeabilization. | If using PFA, ensure your permeabilization step (e.g., with 0.1-0.5% Triton X-100) is sufficient. Increase incubation time or detergent concentration if necessary.[11] | |
| Antibody concentration too low. | Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background. | |
| Methanol fixation is extracting the protein. | Decrease the methanol incubation time or perform the fixation at a lower temperature (-20°C). Alternatively, switch to PFA fixation. | |
| High Background Staining | Primary or secondary antibody concentration is too high. | Reduce the concentration of your antibodies. Perform a titration to find the optimal balance between signal and background.[6] |
| Insufficient blocking. | Increase the blocking time and ensure you are using a suitable blocking agent (e.g., 5-10% normal serum from the species of the secondary antibody).[6] | |
| Autofluorescence from PFA fixation. | Consider using a methanol fixation protocol. Alternatively, treat your PFA-fixed cells with a quenching agent like sodium borohydride.[7] | |
| Inadequate washing. | Increase the number and duration of washes between antibody steps to ensure all unbound antibodies are removed. | |
| Non-specific Staining | Secondary antibody is binding non-specifically. | Run a control where you omit the primary antibody. If you still see staining, your secondary antibody is the issue. Consider using a pre-adsorbed secondary antibody.[6] |
| Primary antibody has known cross-reactivity. | Check the antibody datasheet for any known cross-reactivities. If possible, test a different c-Myc antibody clone. | |
| Poor Cellular Morphology | Methanol fixation is too harsh. | Methanol can alter cellular architecture.[1] If morphology is critical, PFA fixation is generally preferred. You can also try a shorter methanol fixation time at -20°C. |
| Cells are lifting off the coverslip. | Ensure your coverslips are properly coated (e.g., with poly-L-lysine) to promote cell adherence. Handle the coverslips gently during washing steps. |
Data Presentation: Comparison of Fixation Methods
Table 1: Effect of Fixation Method on Nuclear Fluorescence Intensity of a Transcription Factor (IRF3)
| Fixation Method | Relative Nuclear Fluorescence Intensity (Arbitrary Units) | Key Observations |
| Methanol | ~150 | Lowest nuclear fluorescence intensity observed. |
| Methanol + 10% Neutral Buffered Formalin (NBF) | ~250 | Intermediate nuclear fluorescence intensity. |
| 10% Neutral Buffered Formalin (NBF) | ~400 | Significantly higher nuclear fluorescence intensity compared to methanol-based methods.[12] |
This data is adapted from a study on IRF3 and is intended to be illustrative of the potential effects of fixation on nuclear protein immunofluorescence.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Adherent Cells
This protocol is recommended for preserving cellular morphology and is a good starting point for most c-Myc antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh or use a high-quality commercial solution)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
c-Myc Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Dilute the c-Myc primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes at room temperature.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
Store the slides at 4°C, protected from light, and image using a fluorescence microscope.
Protocol 2: Cold Methanol Fixation for Adherent Cells
This protocol can be advantageous for some c-Myc antibodies as it may expose certain epitopes. However, it can be harsher on cell morphology.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
100% Methanol, pre-chilled to -20°C
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
c-Myc Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix and permeabilize the cells by adding ice-cold 100% methanol and incubating for 10 minutes at -20°C.[14][15]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Dilute the c-Myc primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes at room temperature.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
Store the slides at 4°C, protected from light, and image using a fluorescence microscope.
Visualizations
c-Myc Signaling Pathway
The following diagram illustrates a simplified overview of the c-Myc signaling pathway, highlighting its activation by upstream signals and its role in regulating downstream target genes involved in cell proliferation and metabolism.
Caption: Simplified c-Myc signaling pathway.
Immunofluorescence Experimental Workflow
This diagram outlines the key steps in a typical immunofluorescence experiment, emphasizing the critical position of the fixation step.
Caption: General experimental workflow for immunofluorescence.
Fixation Method Decision Tree
This logical diagram provides a simple decision-making framework for choosing an appropriate fixation method for c-Myc immunofluorescence.
Caption: Decision tree for choosing a fixation method.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Nuclear and cytoplasmic c-myc staining in endometrial carcinoma and their relationship to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear C-MYC expression level is associated with disease progression and potentially predictive of two year overall survival in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of c-myc-tagged protein in crude cell extracts using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-myc protein in normal tissue. Effects of fixation on its apparent subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYC Amplifies Gene Expression through Global Changes in Transcription Factor Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Technical Reproducibility Assessment of Multiplex Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Specificity of anti-MYC antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Does the c-Myc tag interfere with protein folding or function?
Welcome to the technical support center for the use of the c-Myc epitope tag in protein research. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the c-Myc tag and why is it used?
The c-Myc tag is a small, popular epitope tag derived from the human c-Myc proto-oncogene. It consists of a 10-amino acid peptide sequence: EQKLISEEDL.[1][2] Its primary utility lies in its recognition by a specific and well-characterized monoclonal antibody (clone 9E10), allowing for the detection, purification, and cellular localization of a protein of interest when a protein-specific antibody is not available.[1][3] Due to its small size (approximately 1.2 kDa), it is generally presumed to have a low probability of interfering with the tagged protein's function.[2][4][5]
Q2: Can the c-Myc tag interfere with my protein's folding or function?
While the c-Myc tag is designed to be minimally disruptive, there is a possibility of interference with protein folding and function.[6] The impact of the tag is context-dependent and can be influenced by several factors:
-
Tag Location: The position of the tag (N-terminus vs. C-terminus) can be critical. A tag at a terminus involved in protein-protein interactions or catalytic activity may be disruptive.[7] It is generally advised not to place the c-Myc tag directly after a signal peptide for secreted proteins, as this can interfere with translocation into the secretory pathway.[1][8]
-
Protein Structure: The tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the antibody and potentially altering the protein's native conformation.[9]
-
Host Expression System: In some systems, the presence of the tag might have unforeseen consequences. For instance, a study in Legionella pneumophila reported that the presence of the c-Myc tag coding sequence led to a decrease in the mRNA transcript of the tagged protein.
Q3: Should I place the c-Myc tag on the N-terminus or the C-terminus of my protein?
The optimal placement of the c-Myc tag depends on the specific protein you are studying. Here are some considerations:
-
Known Functional Domains: If your protein has known functional domains at either the N- or C-terminus (e.g., signal peptides, transmembrane domains, DNA binding domains, or sites of post-translational modification), it is best to place the tag at the opposite end.
-
Protein Folding: The termini of a protein can sometimes be involved in the initiation of folding. Placing a tag at a critical terminus could potentially disrupt this process.[7]
-
Accessibility: For effective immunoprecipitation or immunofluorescence, the tag must be accessible to the antibody. If one terminus is known to be buried within the protein or a larger complex, the other terminus would be a better choice.
If there is no prior knowledge to guide your decision, it is often recommended to create two constructs, one with an N-terminal tag and one with a C-terminal tag, and empirically determine which one functions best.
Troubleshooting Guide
Problem 1: My c-Myc-tagged protein is expressed, but I cannot detect it with the anti-c-Myc antibody in a Western blot.
-
Possible Cause: The c-Myc epitope may be inaccessible due to the protein's folding.
-
Solution: Try denaturing the protein more thoroughly before electrophoresis. Increase the concentration of SDS and/or boiling time. If the tag is at the C-terminus, adding a few extra amino acids between your protein and the tag might improve antibody recognition.
-
-
Possible Cause: The antibody may not be performing optimally.
-
Solution: Include a positive control, such as a known c-Myc-tagged protein, to validate the antibody and the detection procedure.
-
Problem 2: My c-Myc-tagged protein does not show any activity (e.g., enzymatic activity or binding to a known partner).
-
Possible Cause: The tag is interfering with a critical functional domain.
-
Solution: If possible, move the tag to the other terminus of the protein.
-
-
Possible Cause: The protein is misfolded.
-
Solution: Express the protein at a lower temperature to slow down translation and facilitate proper folding. Co-express molecular chaperones to assist in the folding process.
-
Problem 3: I can immunoprecipitate my c-Myc-tagged protein, but I cannot co-immunoprecipitate its known binding partner.
-
Possible Cause: The c-Myc tag is sterically hindering the protein-protein interaction.
-
Solution: Relocate the tag to the other terminus of the protein. You can also consider introducing a flexible linker sequence between your protein and the tag to provide more spatial freedom.
-
-
Possible Cause: The lysis and wash buffers are too stringent and are disrupting the protein-protein interaction.
-
Solution: Optimize your co-immunoprecipitation protocol by using less stringent buffers (e.g., lower salt concentration, milder detergents).
-
Data Presentation
The following table presents hypothetical quantitative data from a study comparing the enzymatic activity of a kinase with and without a c-Myc tag at either the N- or C-terminus. This illustrates the potential impact of the tag and its position on protein function.
| Construct | Specific Activity (U/mg) | Vmax (µM/min) | Km (µM) |
| Untagged Kinase | 1500 | 250 | 15 |
| N-term-Myc-Kinase | 1450 | 240 | 16 |
| C-term-Myc-Kinase | 750 | 120 | 35 |
In this hypothetical example, the N-terminally tagged kinase retains activity comparable to the untagged version, while the C-terminally tagged version shows significantly reduced activity, suggesting that the C-terminus is more critical for this particular enzyme's function.
Experimental Protocols
1. Protocol for Validating the Function of a c-Myc-tagged Protein using Co-Immunoprecipitation (Co-IP)
This protocol is designed to determine if a c-Myc-tagged "bait" protein can pull down a known "prey" protein.
Materials:
-
Cells expressing the c-Myc-tagged bait protein and the prey protein.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-c-Myc antibody conjugated to agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., TBS with 0.05% Tween-20).
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies against the prey protein and the c-Myc tag.
Procedure:
-
Cell Lysis: Lyse the cells expressing the tagged protein to release the protein complexes.[10]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads that have not been conjugated with an antibody.[9]
-
Immunoprecipitation: Add the anti-c-Myc antibody-conjugated beads to the pre-cleared lysate and incubate with gentle rotation to allow the antibody to bind to the c-Myc-tagged protein.[9][10]
-
Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.[9][10]
-
Elution: Elute the protein complexes from the beads using an appropriate Elution Buffer.[9][10]
-
Analysis: Analyze the eluted proteins by Western blotting. Probe one membrane with an anti-c-Myc antibody to confirm the immunoprecipitation of the bait protein and another membrane with an antibody against the prey protein to check for co-immunoprecipitation.
2. Protocol for Assessing the Enzymatic Activity of a c-Myc-tagged Protein
This is a general protocol that should be adapted to the specific enzyme and substrate.
Materials:
-
Purified untagged and c-Myc-tagged enzyme.
-
Enzyme-specific substrate.
-
Assay Buffer appropriate for the enzyme.
-
A method to detect the product formation or substrate consumption (e.g., spectrophotometer, fluorometer).
Procedure:
-
Enzyme Preparation: Prepare a series of dilutions of both the tagged and untagged enzymes in Assay Buffer.[11]
-
Assay Initiation: In a suitable reaction vessel (e.g., a cuvette or microplate well), add the Assay Buffer and the substrate. Initiate the reaction by adding a known amount of the enzyme.[12]
-
Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time.[13]
-
Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Determine the specific activity of the enzyme (units of activity per mg of protein). Compare the specific activity of the tagged and untagged enzymes to assess the impact of the c-Myc tag.
3. Protocol for Evaluating the Folding of a c-Myc-tagged Protein using Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to assess the secondary structure of a protein.
Materials:
-
Purified untagged and c-Myc-tagged protein.
-
A suitable buffer transparent in the far-UV region (e.g., phosphate (B84403) buffer).
-
CD Spectropolarimeter.
Procedure:
-
Sample Preparation: Prepare samples of both the tagged and untagged protein at the same concentration in the CD buffer.
-
Data Acquisition: Record the far-UV CD spectrum (typically from 260 nm to 190 nm) for both samples.[14]
-
Analysis: Compare the CD spectra of the tagged and untagged proteins. Significant differences in the spectra, particularly in the regions characteristic of alpha-helices (minima at ~222 and ~208 nm) and beta-sheets (minimum at ~218 nm), may indicate that the c-Myc tag has altered the protein's secondary structure.[15]
Visualizations
References
- 1. Myc-tag - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. Myc-tagged protein purification overview [takarabio.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ptglab.com [ptglab.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 15 Determination of Enzyme Activity: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 12. rsc.org [rsc.org]
- 13. Qualitative and Quantitative Assays for Detection and Characterization of Protein Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: c-Myc Tagged Protein Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the purification of c-Myc tagged proteins.
Troubleshooting Guide
Low yield is a common issue in protein purification and can arise at multiple stages of the workflow. This guide will help you systematically identify and address the bottleneck in your c-Myc tagged protein purification process.
Diagram: Troubleshooting Workflow for Low Yield c-Myc Tagged Protein Purification
Caption: A step-by-step workflow to diagnose low protein yield.
Question: My final yield of c-Myc tagged protein is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield can be attributed to several factors, from initial protein expression to the final elution step. A systematic approach is crucial for identifying the root cause.
Suboptimal Protein Expression
Problem: Insufficient expression of the c-Myc tagged protein in the host system.[1][2]
Troubleshooting:
-
Verify Expression: Before proceeding with purification, confirm protein expression levels by running a small fraction of your crude cell lysate on an SDS-PAGE gel, followed by a Western blot using an anti-c-Myc antibody.[3]
-
Optimize Induction: Adjust inducer concentration (e.g., IPTG), and vary the induction time and temperature. Lower temperatures (18-25°C) for longer periods (16-24h) can sometimes improve the yield of soluble protein.[2]
-
Vector Integrity: Sequence your plasmid to ensure the c-Myc tag is in-frame with your gene of interest and that there are no mutations in the promoter or other critical regions.[1][4]
-
Codon Optimization: If expressing a eukaryotic protein in a prokaryotic host like E. coli, ensure the gene has been codon-optimized for that host.[2][4]
-
Host Strain Selection: For proteins that may be toxic or prone to insolubility, consider using specialized host strains.[4]
Inefficient Cell Lysis and Protein Solubilization
Problem: Incomplete cell disruption or failure to effectively extract the protein in a soluble form.[1][2]
Troubleshooting:
-
Lysis Method: Ensure your lysis method is appropriate for your cell type. Mechanical methods like sonication or French press may be more effective than detergent-based lysis for some cells.[1]
-
Lysis Buffer Composition: The composition of your lysis buffer is critical. Ensure it is compatible with your protein and downstream purification steps. Consider adding additives like DNase I to reduce viscosity from nucleic acids.
-
Protein Solubility: Analyze the soluble and insoluble fractions of your cell lysate by SDS-PAGE to determine if your protein is forming inclusion bodies.[1][2] If the protein is insoluble, you may need to perform the purification under denaturing conditions or optimize expression for better solubility.[5]
Poor Binding to the Affinity Resin
Problem: The c-Myc tagged protein is not efficiently binding to the anti-c-Myc antibody-conjugated resin.
Troubleshooting:
-
Tag Accessibility: The c-Myc tag may be buried within the folded protein and inaccessible to the antibody.[3][5] Consider moving the tag to the other terminus (N- or C-terminus) or introducing a linker sequence between the tag and the protein.
-
Incubation Time and Temperature: Increase the incubation time of the lysate with the resin to allow for sufficient binding.[5][6] Performing this step at 4°C can help maintain protein stability.[6]
-
Binding Buffer Conditions: Ensure the pH and salt concentration of your binding buffer are optimal for the antibody-antigen interaction. Avoid harsh detergents that could denature the antibody on the resin.
-
Resin Capacity: Do not overload the resin. Ensure you are using an adequate amount of resin for the amount of protein in your lysate.[1]
Protein Loss During Wash Steps
Problem: The target protein is being washed off the resin along with contaminants.
Troubleshooting:
-
Wash Buffer Stringency: Your wash buffer may be too stringent.[3] Try decreasing the salt or detergent concentration. A gradient wash with increasing stringency can help to find the optimal conditions.
-
Number of Washes: While thorough washing is necessary to remove non-specifically bound proteins, excessive washing can lead to the loss of your target protein. Minimize the number and volume of washes once contaminants are removed.[7]
Inefficient Elution
Problem: The bound protein is not being efficiently released from the resin.
Troubleshooting:
-
Elution Buffer Composition: The choice of elution buffer is critical for recovering your protein in a functional state.[8] Common elution methods for c-Myc tagged proteins include competitive elution with a c-Myc peptide or dissociation using a low pH buffer.[9][10]
-
Optimize Elution Conditions: If using a competitive peptide, you may need to increase its concentration or the incubation time.[8] For low pH elution, ensure the pH is low enough to disrupt the antibody-antigen interaction, but be mindful that this can denature some proteins.[8][11] Immediate neutralization of the eluate is recommended.[11][12]
| Elution Method | Concentration/pH | Advantages | Disadvantages |
| This compound | 0.5 - 1 mg/mL | Gentle, preserves protein activity.[8][11] | Can be expensive; peptide may interfere with downstream assays.[11] |
| Low pH (e.g., Glycine-HCl) | pH 2.0 - 2.8 | High elution efficiency.[11] | May denature the protein.[11] |
| 3M Sodium Thiocyanate (NaSCN) | 3M | High elution capacity. | May denature the protein.[11] |
Frequently Asked Questions (FAQs)
Q1: Should I place the c-Myc tag on the N-terminus or C-terminus of my protein?
The c-Myc tag can be placed on either the N- or C-terminus.[9][13] However, if you suspect the tag is being sterically hindered at one end, moving it to the other terminus may improve its accessibility for antibody binding. It is generally not recommended to place the tag directly after a signal peptide in secreted proteins, as this can interfere with translocation.[13]
Q2: Can I reuse the anti-c-Myc affinity resin?
Yes, the resin can often be reused. After elution, the resin should be washed extensively to remove any remaining bound protein and elution buffer.[11] If a harsh elution buffer like low pH glycine (B1666218) was used, the resin should be re-equilibrated with a neutral pH buffer before storage.[11] Note that some elution methods, such as using SDS-PAGE loading buffer, will denature the antibody and render the resin unusable for future purifications.[11]
Q3: My protein is expressed at very low levels. How can I improve my yield?
For low-expression proteins, consider using a multi-copy c-Myc tag (e.g., 2x or 3x Myc).[14] This can increase the avidity of the interaction with the anti-c-Myc resin, leading to more efficient capture.[14] Additionally, using a highly sensitive detection method, such as a chemiluminescent Western blot substrate, can help to visualize low amounts of protein.
Q4: What is the amino acid sequence and molecular weight of the c-Myc tag?
The amino acid sequence of the c-Myc tag is EQKLISEEDL.[6][9] Its molecular weight is approximately 1.2 kDa.[13]
Q5: What are some common components of a lysis buffer for c-Myc immunoprecipitation?
A typical lysis buffer for immunoprecipitation includes a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a non-ionic detergent (e.g., NP-40 or Triton X-100), and protease inhibitors.[6][15] The exact composition should be optimized for your specific protein and application.[6]
Experimental Protocols
Protocol: Immunoprecipitation of a c-Myc Tagged Protein
This is a general protocol and may require optimization for your specific protein and cell type.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-c-Myc agarose (B213101) bead slurry to the clarified lysate.[11]
-
Incubate for 1-3 hours or overnight at 4°C with gentle end-over-end rotation.[6]
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 500 µL to 1 mL of ice-cold wash buffer (e.g., TBS-T).
-
Repeat the pelleting and resuspension steps for a total of 3-5 washes.[6]
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add 1-2 bed volumes of elution buffer (e.g., 0.1 M glycine, pH 2.5 or this compound solution) to the beads.[11]
-
Incubate for 5-10 minutes at room temperature with gentle mixing.[12]
-
Pellet the beads by centrifugation and carefully collect the supernatant containing your purified protein.
-
If using a low pH elution buffer, immediately neutralize the eluate with a small volume of a high pH buffer (e.g., 1M Tris, pH 8.5).[11][12]
-
Diagram: General Workflow for c-Myc Tagged Protein Purification
Caption: A generalized workflow for c-Myc tagged protein purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. cusabio.com [cusabio.com]
- 14. Immunoprecipitation of Myc-tagged proteins – How it works | Proteintech Group [ptglab.com]
- 15. protocols.io [protocols.io]
Appearance of non-specific bands in a c-Myc western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the appearance of non-specific bands in c-Myc Western blots.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of c-Myc, and why do I see multiple bands?
A1: The c-Myc protein has a predicted molecular weight of approximately 49 kDa. However, it is common to observe bands at different molecular weights, typically ranging from 57 to 70 kDa.[1][2] This variation is often due to the following reasons:
-
Post-Translational Modifications (PTMs): c-Myc undergoes several PTMs, including phosphorylation, ubiquitination, acetylation, and glycosylation, which can increase its apparent molecular weight.[2][3][4]
-
Protein Isoforms: Multiple isoforms of c-Myc exist, which may be detected by the antibody.[2][3]
-
Protein Degradation: Lower molecular weight bands may indicate degradation of the c-Myc protein by proteases. It is crucial to use fresh samples and protease inhibitors during sample preparation.[5][6]
Q2: Can the c-Myc antibody cross-react with other proteins?
A2: It is possible for c-Myc antibodies, particularly polyclonal antibodies, to cross-react with other members of the Myc protein family, such as N-Myc and L-Myc, if they are expressed in the cell type being studied.[7] Using a highly specific monoclonal antibody can help minimize this issue.[6] It is also important to verify that the antibody has been validated for the detection of endogenous c-Myc and not just a Myc-tag.[1][8]
Q3: Why is the c-Myc protein so difficult to detect consistently?
A3: The c-Myc protein has a very short half-life, typically around 20-30 minutes in non-transformed cells, because it is rapidly targeted for degradation by the ubiquitin-proteasome pathway.[6][9] This inherent instability can lead to variability in protein levels if sample collection and lysis are not performed quickly and consistently.[6]
Troubleshooting Guide: Non-Specific Bands
The appearance of non-specific bands in a c-Myc Western blot can be frustrating. This guide provides a systematic approach to troubleshooting this common issue.
Problem: Multiple non-specific bands are observed on the Western blot.
Below is a troubleshooting workflow to address this issue. Start with "High Priority" checks as these are the most common sources of non-specific bands.
Troubleshooting in Detail
| Potential Cause | Recommended Solution | References |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. Start by increasing the dilution of your primary antibody.[5][6][10][11][12] | |
| Low Antibody Specificity | Use a monoclonal antibody specific for endogenous c-Myc. Polyclonal antibodies can sometimes bind to other proteins, leading to non-specific bands.[5][6] Run a secondary antibody-only control to ensure the secondary antibody is not the source of non-specific binding.[12][13] | |
| Inadequate Blocking | Incomplete blocking of the membrane can lead to antibodies binding non-specifically. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[11][13][14] You can also try increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[13][15] For phospho-specific c-Myc antibodies, use BSA instead of milk as a blocking agent, as milk contains phosphoproteins that can cause background.[12][14] | |
| Insufficient Washing | Inadequate washing can leave unbound antibodies on the membrane. Increase the number and duration of washes after both primary and secondary antibody incubations.[5][12][13][14] Adding a detergent like 0.1% Tween-20 to the wash buffer can help reduce non-specific binding.[12][13] | |
| Protein Degradation | The presence of bands at a lower molecular weight than expected may indicate protein degradation. Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice throughout the preparation process.[5][6][15] | |
| Sample Overloading | Loading too much protein in the gel can lead to non-specific antibody binding. Try reducing the amount of total protein loaded per lane.[6][12] | |
| High Background from Membrane | PVDF membranes have a high protein binding capacity which can sometimes lead to higher background compared to nitrocellulose. If background persists, consider switching to a nitrocellulose membrane.[12][14] Ensure the membrane does not dry out at any point during the procedure.[12][14] | |
| Overexposure | If the film or digital image is overexposed, even faint non-specific bands can appear strong. Reduce the exposure time or the concentration of the detection reagent.[13] |
Experimental Protocols
Standard Western Blot Protocol for c-Myc Detection
This is a general protocol and may require optimization for your specific antibody and cell type.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail.[6][16]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.[16]
-
Incubate the membrane with the primary c-Myc antibody (diluted in blocking buffer as per the manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[1][16]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
-
Detection:
c-Myc Signaling Pathway
The c-Myc protein is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and apoptosis. It functions by forming a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription.
References
- 1. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 2. c-MYC antibody (10828-1-AP) | Proteintech [ptglab.com]
- 3. Why do I see multiple bands with your c-Myc antibodies? | Cell Signaling Technology [cellsignal.com]
- 4. Detection of Post-translational Modifications on MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. biossusa.com [biossusa.com]
- 12. sinobiological.com [sinobiological.com]
- 13. arp1.com [arp1.com]
- 14. clyte.tech [clyte.tech]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
Navigating Post-Purification c-Myc Tag Removal: A Technical Guide
For researchers in molecular biology and drug development, the c-Myc tag is a powerful tool for the detection and purification of recombinant proteins. However, for certain downstream applications such as structural studies or the development of therapeutics, removal of this tag is often a critical step. This technical support center provides detailed methods, troubleshooting guides, and frequently asked questions to facilitate efficient and specific cleavage of the c-Myc tag post-purification.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the c-Myc tag after purification?
While the c-Myc tag is relatively small (EQKLISEEDL), its presence can sometimes interfere with protein function, stability, or crystallization.[1] For therapeutic proteins, the presence of any non-native sequence can elicit an immune response. Therefore, removing the tag is often essential to obtain the native, functional protein.
Q2: How is the c-Myc tag removed?
The most common method for c-Myc tag removal is through enzymatic cleavage. This requires engineering a specific protease recognition site between the c-Myc tag and the protein of interest.[2] Commonly used proteases include Enterokinase and Human Rhinovirus 3C (HRV-3C) protease.[1][2] Chemical cleavage methods also exist but are generally less specific and can be harsher on the target protein.
Q3: Can I cleave the c-Myc tag without a specific protease cleavage site?
No, specific enzymatic cleavage is dependent on the presence of a recognized amino acid sequence. Without a designated cleavage site, the protease will not be able to remove the tag specifically.
Q4: What is the difference between Enterokinase and HRV-3C protease?
Enterokinase recognizes the specific sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves after the lysine (B10760008) residue.[3] HRV-3C protease recognizes the sequence Leu-Glu-Val-Leu-Phe-Gln-Gly-Pro (LEVLFQGP) and cleaves between the Gln and Gly residues.[4] The choice between them often depends on the sequence of the target protein (to avoid internal cleavage sites) and the desired buffer conditions for cleavage.
Enzymatic Cleavage Methods
Enzymatic cleavage is the preferred method for removing the c-Myc tag due to its high specificity under mild reaction conditions.
Enterokinase Cleavage
Enterokinase is a highly specific serine protease that recognizes the DDDDK sequence. A key advantage of using an Enterokinase cleavage site is that it can be engineered to leave no extra amino acids on the N-terminus of the target protein after cleavage.[2]
Experimental Protocol: Enterokinase Cleavage
-
Buffer Exchange: Ensure your purified c-Myc-tagged protein is in a buffer compatible with Enterokinase activity. Dialyze the protein against 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0. Avoid phosphate (B84403) buffers as they can inhibit Enterokinase activity.
-
Reaction Setup:
-
Determine the concentration of your purified fusion protein.
-
In a microcentrifuge tube, combine the fusion protein with Enterokinase. A typical starting enzyme-to-substrate ratio is 1:100 (w/w).
-
Include a negative control reaction without Enterokinase to check for protein degradation.
-
-
Incubation: Incubate the reaction at 25°C for 16 hours. For sensitive proteins, the incubation can be performed at 4°C, but may require a longer incubation time or a higher enzyme concentration.
-
Monitoring Cleavage: Analyze a small aliquot of the reaction mixture by SDS-PAGE to assess the extent of cleavage. Compare the cleaved and uncleaved protein bands.
-
Stopping the Reaction and Removing Enterokinase: Once cleavage is complete, the reaction can be stopped. Since many commercially available Enterokinases are His-tagged, they can be removed by passing the reaction mixture through a Ni-NTA affinity column.[3] The untagged target protein will be in the flow-through.
Quantitative Data for Enterokinase Cleavage
| Parameter | Recommended Condition | Notes |
| Enzyme:Substrate Ratio (w/w) | 1:50 to 1:200 | Optimization may be required. |
| Temperature | 4°C - 37°C | 25°C is a common starting point. |
| Incubation Time | 16 hours (overnight) | Can be optimized by analyzing time points. |
| pH | 7.0 - 9.0 | Optimal activity is typically at pH 8.0. |
| Buffer | Tris-based buffers | Avoid phosphate buffers. |
| Additives | 2 mM CaCl₂ | May enhance activity. |
HRV-3C Protease Cleavage
HRV-3C protease is another highly specific cysteine protease. It has the advantage of being active at low temperatures, which can be beneficial for the stability of the target protein.[1]
Experimental Protocol: HRV-3C Protease Cleavage
-
Buffer Exchange: Dialyze the purified c-Myc-tagged protein against a buffer compatible with HRV-3C protease activity, such as 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5.
-
Reaction Setup:
-
Measure the concentration of your fusion protein.
-
Add HRV-3C protease to the protein solution. A common starting ratio is 1 unit of protease per 100 µg of target protein.
-
Set up a control reaction without the protease.
-
-
Incubation: Incubate the reaction at 4°C for 16 hours (overnight).
-
Monitoring Cleavage: Check for cleavage efficiency by running a sample on an SDS-PAGE gel.
-
Stopping the Reaction and Removing HRV-3C Protease: Many commercial HRV-3C proteases are GST- or His-tagged.[1] This allows for their removal after cleavage using glutathione (B108866) or Ni-NTA affinity chromatography, respectively. The target protein is collected in the flow-through.
Quantitative Data for HRV-3C Protease Cleavage
| Parameter | Recommended Condition | Notes |
| Enzyme:Substrate Ratio | 1 unit per 50-400 µg protein | Optimization is recommended. |
| Temperature | 4°C | Higher temperatures can increase activity but may affect protein stability. |
| Incubation Time | 16 hours (overnight) | Can be adjusted based on optimization experiments. |
| pH | 7.0 - 8.0 | The enzyme is active over a broad pH range. |
| Buffer | Tris-based buffers | Check for compatibility with downstream applications. |
| Additives | 1 mM DTT or TCEP | Recommended for optimal activity. |
Chemical Cleavage Methods
Chemical cleavage offers an alternative to enzymatic methods but is generally less specific and can lead to protein modification. These methods are typically used when enzymatic cleavage is not feasible.
Formic Acid Cleavage
Formic acid can cleave the peptide bond between aspartic acid and proline (Asp-Pro) residues. This method requires a specific DP sequence to be engineered between the tag and the protein.
Experimental Protocol: Formic Acid Cleavage
-
Preparation: Lyophilize the purified protein to remove water.
-
Reaction: Resuspend the protein in 70% formic acid.
-
Incubation: Incubate at 37°C for 24-48 hours.
-
Removal of Reagent: Remove the formic acid by dialysis or gel filtration.
Cyanogen Bromide (CNBr) Cleavage
CNBr cleaves the peptide bond C-terminal to a methionine (Met) residue.[5] This method requires a unique methionine residue to be placed between the c-Myc tag and the target protein.
Experimental Protocol: Cyanogen Bromide Cleavage
-
Preparation: Dissolve the purified protein in 70% formic acid or 8 M urea (B33335).
-
Reaction: Add CNBr in a 100-fold molar excess over methionine residues.
-
Incubation: Incubate in the dark at room temperature for 24 hours.
-
Removal of Reagent: Remove the reagents by dialysis or gel filtration.
Troubleshooting Guide
Q: My c-Myc-tagged protein is not cleaving or the cleavage is incomplete. What should I do?
A: There are several potential reasons for incomplete cleavage:
-
Probable Cause 1: Inaccessible Cleavage Site. The protease recognition site may be sterically hindered within the folded protein.
-
Solution: Try adding mild denaturants like 0.5-2 M urea or 0.1% Triton X-100 to the reaction buffer to partially unfold the protein and increase the accessibility of the cleavage site. You can also try performing the cleavage at a higher temperature (e.g., 37°C) for a shorter period.
-
-
Probable Cause 2: Suboptimal Reaction Conditions. The buffer composition, pH, or temperature may not be optimal for the protease.
-
Solution: Review the manufacturer's recommendations for the specific protease. Perform small-scale optimization experiments by varying the pH, temperature, and incubation time.[6]
-
-
Probable Cause 3: Inactive Protease. The protease may have lost its activity due to improper storage or handling.
-
Solution: Test the protease activity using a control substrate, if available. If the protease is inactive, obtain a fresh stock.
-
-
Probable Cause 4: Presence of Protease Inhibitors. The purified protein solution may contain residual protease inhibitors from the lysis buffer.
-
Solution: Ensure that the protein is thoroughly dialyzed against a buffer lacking protease inhibitors before setting up the cleavage reaction.
-
Q: I am observing non-specific cleavage of my target protein. How can I prevent this?
A: Non-specific cleavage can be a significant issue.
-
Probable Cause 1: Excess Protease. Using too much protease can lead to cleavage at secondary, less specific sites.
-
Solution: Titrate the amount of protease in your reaction. Start with a lower enzyme-to-substrate ratio and shorter incubation times.
-
-
Probable Cause 2: Prolonged Incubation. Long incubation times can increase the likelihood of non-specific cleavage.
-
Solution: Monitor the cleavage reaction over time by taking aliquots at different time points and analyzing them by SDS-PAGE. Stop the reaction as soon as sufficient cleavage of the tag is observed.
-
-
Probable Cause 3: Contaminating Proteases. The purified protein or the protease stock may be contaminated with other proteases.
-
Solution: Ensure high purity of both your target protein and the cleavage protease. Consider an additional purification step for your target protein if necessary.
-
Q: How do I efficiently remove the protease and the cleaved tag after the reaction?
A: The method for removal depends on the properties of the protease and the tag.
-
Solution 1: Affinity Chromatography. Most commercially available proteases for tag removal are themselves tagged (e.g., with a His-tag or GST-tag).[1][4] After cleavage, the reaction mixture can be passed through the appropriate affinity resin (e.g., Ni-NTA for His-tagged protease, Glutathione resin for GST-tagged protease). The protease and the cleaved tag (if it has the same affinity tag) will bind to the resin, while the untagged target protein will be in the flow-through.
-
Solution 2: Size Exclusion Chromatography (SEC). If the protease and the target protein have a significant difference in molecular weight, they can be separated by SEC.[6]
-
Solution 3: Ion Exchange Chromatography (IEX). If the protease and the target protein have different isoelectric points, they can be separated by IEX.
Visualizing the Workflow
Caption: Enzymatic cleavage and purification workflow for c-Myc tag removal.
Caption: Troubleshooting logic for incomplete c-Myc tag cleavage.
References
- 1. nacalai.com [nacalai.com]
- 2. Design and identification of a high efficient formic acid cleavage site for separation of fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmgood.com [abmgood.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in c-Myc co-immunoprecipitation
Welcome to the technical support center for c-Myc co-immunoprecipitation (Co-IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve consistent, reliable results in their c-Myc Co-IP experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during your c-Myc Co-IP experiments in a question-and-answer format.
Issue 1: Low or No Signal for the Bait (c-Myc) or Prey Protein
Q: I am not detecting my c-Myc tagged protein or its interacting partner after the Co-IP. What are the possible causes and solutions?
A: This is a common issue with several potential causes. Here is a breakdown of possible reasons and how to troubleshoot them:
-
Inefficient Cell Lysis and Protein Extraction: The target proteins may not be efficiently released from the cells.
-
Solution: Ensure your lysis buffer is appropriate for your cellular compartment of interest. For nuclear proteins like c-Myc, a buffer with sufficient detergent strength (e.g., RIPA buffer) might be necessary, but this can disrupt protein-protein interactions. A good starting point is a less stringent buffer like one containing NP-40 or Triton X-100.[1] Sonication is often crucial to ensure complete nuclear lysis and DNA shearing.[1] Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[2][3]
-
-
Low Expression of Bait or Prey Protein: The proteins of interest may be expressed at low levels in your chosen cell line or tissue.
-
Poor Antibody-Antigen Interaction: The antibody may not be efficiently capturing the c-Myc tagged protein.
-
Solution: Ensure you are using a validated IP-grade antibody for c-Myc. Check the antibody datasheet for recommended concentrations and incubation times. You can also try a different antibody targeting a different epitope on c-Myc or the tag.[5] The position of the tag (N-terminus vs. C-terminus) can sometimes interfere with antibody binding or protein interactions.[6][7]
-
-
Disruption of Protein-Protein Interaction: The interaction between c-Myc and its partner may be weak, transient, or disrupted during the Co-IP procedure.[8]
-
Solution: Optimize your lysis and wash buffers. High salt concentrations or harsh detergents can disrupt weaker interactions.[1] Try using a less stringent wash buffer or reducing the number of washes.[2] For transient interactions, in vivo crosslinking with agents like formaldehyde (B43269) before cell lysis might be necessary.
-
-
Epitope Masking: The epitope recognized by the anti-c-Myc antibody might be hidden within the protein complex.[7]
-
Solution: If you are pulling down the interacting protein (prey) and probing for c-Myc (bait), this is a possibility. Performing the reciprocal Co-IP (immunoprecipitating c-Myc and blotting for the interactor) can help confirm the interaction.[6]
-
Issue 2: High Background and Non-Specific Binding
Q: My final elution contains many non-specific bands, making it difficult to identify true interactors. How can I reduce this background?
A: High background is a frequent challenge in Co-IP experiments. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: This step removes proteins that non-specifically bind to the beads or the antibody isotype.
-
Optimizing Wash Steps: Insufficient or inadequate washing can leave behind non-specifically bound proteins.
-
Solution: Increase the number of wash steps (3-5 washes is standard).[2] You can also increase the stringency of your wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl for strong interactions).[9][10] However, be cautious as this may also disrupt true interactions.
-
-
Antibody-Related Issues: The primary antibody itself might be cross-reacting with other proteins, or too much antibody can lead to non-specific binding.
-
Solution: Use a high-quality, specific monoclonal antibody validated for IP. Titrate your antibody to determine the optimal concentration that maximizes specific binding while minimizing background. Including a negative control with a non-specific IgG of the same isotype is crucial to identify bands that are binding non-specifically to the antibody.[5]
-
-
Bead-Related Issues: Proteins can stick non-specifically to the agarose (B213101) or magnetic beads.
-
Solution: Block the beads with a protein solution like Bovine Serum Albumin (BSA) before adding the antibody.[3] Using commercially available pre-blocked beads can also be beneficial.
-
Experimental Protocols
Detailed Methodology for a Standard c-Myc Co-Immunoprecipitation Experiment
This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations is often necessary for specific protein interactions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For nuclear proteins, sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is your protein lysate).
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads (slurry) to ~1 mg of protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-c-Myc antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.[5]
-
Alternatively, for functional assays, use a gentle elution buffer (e.g., low pH glycine (B1666218) buffer or a peptide corresponding to the epitope tag).[2]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting protein and c-Myc as a positive control.
-
Data Presentation
Table 1: Troubleshooting Summary for Low/No Signal
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Use appropriate lysis buffer; sonicate for nuclear proteins. |
| Low Protein Expression | Increase starting material; confirm expression in input. |
| Poor Antibody Performance | Use a validated IP-grade antibody; titrate antibody concentration. |
| Disrupted Interaction | Optimize wash buffer stringency; consider in vivo crosslinking. |
| Epitope Masking | Perform reciprocal Co-IP. |
Table 2: Troubleshooting Summary for High Background
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear lysate with beads; block beads with BSA. |
| Insufficient Washing | Increase the number and/or stringency of washes. |
| Antibody Cross-reactivity | Use a high-quality monoclonal antibody; perform isotype control. |
| High Antibody Concentration | Titrate antibody to find the optimal amount. |
Visualizations
Caption: A standard workflow for a c-Myc co-immunoprecipitation experiment.
Caption: A logical troubleshooting flow for c-Myc Co-IP experiments.
Caption: A simplified overview of the c-Myc signaling pathway.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bioradiations.com [bioradiations.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Improving c-Myc Tagged Fusion Protein Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the solubility of c-Myc tagged fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is a c-Myc tag and what is its primary function?
A c-Myc tag is a small polypeptide tag with the amino acid sequence EQKLISEEDL.[1] It is derived from the human c-Myc proto-oncogene.[2] Its primary function is to serve as an epitope tag for the detection, isolation, and purification of recombinant proteins.[1][2] The tag is recognized by specific monoclonal antibodies, which facilitates techniques like Western blotting, immunoprecipitation, and affinity chromatography.[1]
Q2: Does the c-Myc tag itself improve protein solubility?
No, the c-Myc tag is not considered a solubility-enhancing tag. Its small size and hydrophilic nature are intended to minimize interference with the fusion protein's structure and function, but it does not actively promote proper folding or prevent aggregation.[3]
Q3: Why is my c-Myc tagged fusion protein insoluble?
Insolubility of recombinant proteins, including c-Myc tagged fusions, is a common issue, often resulting from protein misfolding and aggregation into inclusion bodies, especially during high-level expression in systems like E. coli.[4] Factors contributing to this include the intrinsic properties of the protein of interest, high expression rates that overwhelm the cell's folding machinery, and suboptimal culture or purification conditions.
Q4: What are the most common strategies to improve the solubility of a c-Myc tagged protein?
Several strategies can be employed to enhance the solubility of your c-Myc tagged fusion protein:
-
Optimization of Expression Conditions: Lowering the induction temperature, reducing the inducer concentration (e.g., IPTG), and using a different bacterial host strain can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of the fusion protein.
-
Use of a Solubility-Enhancing Tag: Fusing a highly soluble protein tag to your c-Myc tagged protein is a very effective method.
-
Buffer Optimization: Modifying the pH, ionic strength, and including additives in your lysis and purification buffers can help maintain protein solubility.
Q5: Can I use a solubility-enhancing tag with a c-Myc tag?
Yes, it is a common and highly recommended strategy to use a solubility-enhancing tag in combination with an affinity tag like c-Myc.[5] This allows for both improved soluble expression and straightforward purification.
Q6: What are some common solubility-enhancing tags?
Several well-established solubility-enhancing tags are available, including:
-
Maltose-Binding Protein (MBP): A large tag (~42 kDa) known for its excellent ability to improve the solubility of its fusion partners.[6][7]
-
Glutathione S-transferase (GST): A 26 kDa tag that can also be used for affinity purification.[5][6]
-
Thioredoxin (Trx): A small, stable protein that can enhance solubility and often promotes the formation of disulfide bonds.[5]
-
Small Ubiquitin-like Modifier (SUMO): A relatively small tag (~12 kDa) that has been shown to significantly enhance both expression and solubility.[3][6]
-
NusA: A large E. coli protein that can also improve the solubility of fusion proteins.[3]
Q7: Where should I place the solubility-enhancing tag relative to the c-Myc tag and my protein of interest?
The optimal placement can vary depending on the protein. However, a common and often successful arrangement is to place the solubility-enhancing tag at the N-terminus of the fusion protein, followed by a protease cleavage site, your protein of interest, and then the c-Myc tag at the C-terminus. This arrangement often maximizes the solubility-enhancing effect and ensures the c-Myc tag is accessible for purification and detection.[5]
Q8: Will the solubility-enhancing tag interfere with the function of my protein or the c-Myc tag?
Large solubility tags like MBP and GST can potentially interfere with the function of your protein of interest. Therefore, it is crucial to include a protease cleavage site between the solubility tag and your protein to allow for its removal after purification.[1][2] The c-Myc tag is small and generally less likely to cause interference.
Q9: How can I remove the solubility-enhancing tag after purification?
To remove the solubility-enhancing tag, you need to engineer a specific protease cleavage site (e.g., for TEV protease or Thrombin) in your fusion protein construct, located between the tag and your protein of interest.[8] After the initial affinity purification step (based on either the solubility tag or the c-Myc tag), the fusion protein can be treated with the specific protease. This can often be done while the protein is still bound to the affinity resin ("on-column cleavage"), which simplifies the removal of the cleaved tag and the protease itself.[9][10]
Troubleshooting Guides
Problem: The c-Myc tagged fusion protein is found in inclusion bodies.
Insoluble protein expression is a frequent challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Data Presentation
While specific quantitative data for c-Myc tagged proteins is limited in the literature, the following table summarizes the general effectiveness of various solubility-enhancing tags based on studies with other difficult-to-express proteins. This provides a comparative overview to guide your selection.
| Solubility Tag | Size (kDa) | Typical Soluble Protein Yield Improvement | Key Advantages |
| MBP | ~42 | Significant | Excellent solubility enhancement, can act as an affinity tag.[6][7] |
| GST | ~26 | Moderate to Significant | Can act as both a solubility and affinity tag.[5][6] |
| Trx | ~12 | Moderate to Significant | Small size, can promote disulfide bond formation.[5] |
| SUMO | ~12 | Significant | Small size, highly efficient and specific protease for tag removal.[3][6] |
| NusA | ~55 | Significant | Very effective for some proteins, but large size.[3] |
Note: The actual improvement in solubility is highly dependent on the specific protein of interest.
Experimental Protocols
Protocol 1: Optimizing Expression of c-Myc Tagged Fusion Protein in E. coli
This protocol provides a general guideline for optimizing the expression of your c-Myc tagged protein to maximize the soluble fraction.
1. Transformation: a. Transform your expression vector into a suitable E. coli strain (e.g., BL21(DE3)). b. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. b. Grow overnight at 37°C with shaking (200-250 rpm).
3. Expression Culture and Induction (Test of Different Conditions): a. Prepare four 50 mL cultures by inoculating each with the overnight starter culture to a starting OD₆₀₀ of 0.05-0.1. b. Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Culture 1 (Standard): Induce with 1 mM IPTG and continue to grow at 37°C for 3-4 hours. d. Culture 2 (Low Temperature): Move the culture to an 18°C shaker, let it acclimate for 20 minutes, then induce with 1 mM IPTG and grow overnight (16-20 hours). e. Culture 3 (Low Inducer): Induce with 0.1 mM IPTG and continue to grow at 37°C for 3-4 hours. f. Culture 4 (Low Temp & Low Inducer): Move to an 18°C shaker, acclimate, then induce with 0.1 mM IPTG and grow overnight.
4. Cell Harvest and Lysis: a. For each culture, take a 1 mL sample for total cell lysate analysis. Centrifuge, discard the supernatant, and resuspend the pellet in 100 µL of SDS-PAGE loading buffer. b. Harvest the remaining cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). d. Lyse the cells by sonication on ice.
5. Analysis of Solubility: a. Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). b. Resuspend the pellet in the same volume of lysis buffer as the supernatant. c. Analyze all fractions (total cell lysate, soluble, and insoluble) by SDS-PAGE and Western blot using an anti-c-Myc antibody to determine the condition that yields the highest amount of soluble protein.
Protocol 2: Affinity Purification of c-Myc Tagged Protein
This protocol describes the purification of a soluble c-Myc tagged protein using anti-c-Myc antibody-conjugated agarose (B213101) beads.
1. Preparation of Cell Lysate: a. Prepare a clarified cell lysate containing the soluble c-Myc tagged protein as described in Protocol 1.
2. Equilibration of Affinity Resin: a. Gently resuspend the anti-c-Myc agarose slurry. b. Add the desired amount of slurry to a spin column. c. Wash the resin with 10 column volumes of a suitable binding buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
3. Binding of the c-Myc Tagged Protein: a. Add the clarified cell lysate to the equilibrated resin in the column. b. Incubate with gentle end-over-end mixing for 1-2 hours at 4°C.
4. Washing: a. Centrifuge the column briefly and discard the flow-through. b. Wash the resin with 10-20 column volumes of wash buffer (e.g., TBS with 0.05% Tween-20) to remove non-specifically bound proteins. Repeat this step 2-3 times.
5. Elution: a. Acidic Elution: Add 1-2 column volumes of a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to the column. Incubate for 5-10 minutes at room temperature. Collect the eluate and immediately neutralize it with 1/10th volume of 1 M Tris-HCl, pH 8.5. b. Competitive Elution (Gentle): Add 1-2 column volumes of elution buffer containing a high concentration of c-Myc peptide (e.g., 0.5-1 mg/mL in TBS). Incubate for 30-60 minutes at room temperature before collecting the eluate.
6. Analysis of Purified Protein: a. Analyze the purified protein by SDS-PAGE and Western blot to confirm its purity and identity.
Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 5. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. Cleavage and Purification of GST-Tagged Protein Bound to GSTrap [sigmaaldrich.com]
Technical Support Center: c-Myc Tagged Protein Lysis and Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate lysis buffer for c-Myc tagged proteins. Find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration when lysing cells to extract c-Myc tagged proteins?
The c-Myc protein is notoriously unstable and has a very short half-life, typically around 20-30 minutes in non-transformed cells, due to rapid degradation by the ubiquitin-proteasome pathway.[1][2][3] Therefore, the most critical step is to prevent protein degradation during and after cell lysis. This is achieved by always working quickly, keeping samples on ice or at 4°C, and, most importantly, using a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[2][4][5][6][7]
Q2: Which lysis buffer is generally recommended for extracting c-Myc tagged proteins?
For whole-cell lysates containing c-Myc, which is a nuclear protein, a RIPA (Radioimmunoprecipitation Assay) buffer is frequently recommended.[4][8][9][10][11] RIPA buffer is effective at solubilizing nuclear and mitochondrial proteins due to its combination of ionic and non-ionic detergents.[4][10] However, for applications like co-immunoprecipitation where preserving protein-protein interactions is crucial, a milder buffer such as a modified RIPA buffer (without SDS) or an NP-40-based buffer may be more suitable.[8][12][13][14]
Q3: Can I use the same lysis buffer for both Western blotting and immunoprecipitation (IP) of my c-Myc tagged protein?
While RIPA buffer is excellent for preparing samples for Western blotting, its stringent nature can disrupt protein-protein interactions, which is often the focus of immunoprecipitation. For IP, a less harsh lysis buffer, such as one with a non-ionic detergent like NP-40 or Triton X-100, is generally preferred.[13][14] It's often necessary to optimize the lysis buffer for your specific antibody and protein interaction.
Q4: Why is it important to add both protease and phosphatase inhibitors to the lysis buffer?
Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade your target protein and alter its phosphorylation state.[6][7] Since c-Myc's stability and function are regulated by phosphorylation, preserving its phosphorylation status is crucial for many studies. Therefore, adding a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use is essential for obtaining reliable and reproducible results.[5][6][7][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or no c-Myc signal on Western blot | Protein Degradation: c-Myc is highly unstable.[2] | Work quickly, keep samples on ice at all times, and use freshly prepared lysis buffer with a potent protease and phosphatase inhibitor cocktail.[2][4][7] Consider sonication to ensure complete cell lysis and shearing of nuclear DNA.[2] |
| Incomplete Cell Lysis: The lysis buffer may not be strong enough to efficiently lyse the cells and release the nuclear c-Myc protein. | Use a stronger lysis buffer, such as RIPA buffer, which is effective for nuclear proteins.[4] Ensure sufficient incubation time on ice with occasional vortexing.[2] | |
| Low Protein Expression: The expression level of the c-Myc tagged protein may be low in your cells. | Optimize transfection/transduction efficiency. Load a higher amount of total protein per lane on your gel (at least 20 µg is recommended). | |
| Inconsistent c-Myc protein levels between samples | Variability in Sample Handling: Inconsistent timing in sample collection and lysis can lead to different levels of protein degradation.[2] | Standardize your workflow for all samples, ensuring they are processed quickly and consistently. |
| Cell Culture Conditions: Differences in cell density or growth phase can affect protein expression levels. | Ensure that cells are seeded at the same density and are in a similar growth phase before harvesting. | |
| Low yield of purified c-Myc tagged protein after immunoprecipitation (IP) | Inappropriate Lysis Buffer: A harsh lysis buffer (like standard RIPA) may have disrupted the antibody-epitope interaction or denatured the protein. | Use a milder lysis buffer for IP, such as a modified RIPA (without SDS) or an NP-40 based buffer, to preserve the native conformation of the protein and antibody binding.[10][12] |
| Inefficient Lysis: Incomplete release of the protein from the cells will lead to a lower starting amount for the IP. | Ensure your lysis protocol is effective. For adherent cells, scraping followed by incubation in lysis buffer is common. For suspension cells, pelleting and resuspension in lysis buffer is required.[4][12] | |
| Protease Activity: Degradation of the protein during the IP procedure. | Include protease inhibitors in all buffers used throughout the IP process. Perform all steps at 4°C. |
Data Presentation: Lysis Buffer Compositions
The following tables provide recipes for commonly used lysis buffers. Note: Always add protease and phosphatase inhibitors fresh to the buffer immediately before use.
Table 1: RIPA Buffer (Standard Strength)
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 50 mM | Buffering agent to maintain pH and prevent protein denaturation. |
| NaCl | 150 mM | Prevents non-specific protein aggregation. |
| NP-40 (Igepal CA-630) | 1.0% (v/v) | Non-ionic detergent to extract proteins.[9] |
| Sodium Deoxycholate | 0.5% (w/v) | Ionic detergent to extract proteins.[9] |
| SDS | 0.1% (w/v) | Strong ionic detergent to solubilize proteins. |
Table 2: Modified RIPA / IP Lysis Buffer (Milder)
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4-8.0 | 20-50 mM | Buffering agent. |
| NaCl | 150 mM | Prevents non-specific aggregation. |
| NP-40 | 1% (v/v) | Non-ionic detergent for gentle cell lysis.[14] |
| EDTA | 1 mM | Chelating agent, can inhibit metalloproteases. |
| Glycerol | 10% (v/v) | Protein stabilizer.[14] |
Table 3: Protease and Phosphatase Inhibitor Cocktails
It is highly recommended to use a commercially available broad-spectrum protease and phosphatase inhibitor cocktail and add it to the lysis buffer at the manufacturer's recommended concentration (e.g., 1:100).[5][12] If preparing your own, common components include:
| Inhibitor | Target | Typical Final Concentration |
| Protease Inhibitors | ||
| PMSF | Serine proteases | 1 mM |
| Aprotinin | Serine proteases | 1-2 µg/mL |
| Leupeptin | Serine and cysteine proteases | 1-2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| Phosphatase Inhibitors | ||
| Sodium Orthovanadate | Tyrosine phosphatases | 1 mM |
| Sodium Fluoride | Serine/threonine phosphatases | 10 mM |
| β-glycerophosphate | Serine/threonine phosphatases | 10 mM |
Note: PMSF is unstable in aqueous solutions and should be added immediately before use.
Experimental Protocols
Protocol 1: Lysis of Adherent Mammalian Cells
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to the dish. Use a sufficient volume to cover the cell monolayer (e.g., 1 mL for a 100 mm dish).[9][12]
-
Incubate the dish on ice for 5-10 minutes.
-
Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
(Optional) To ensure complete lysis and shear nuclear DNA, sonicate the lysate briefly on ice.[2]
-
Incubate the lysate on ice for an additional 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2][12]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells
-
Pellet the cells by centrifugation at ~500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the cell pellet. Use an appropriate volume for the size of the pellet (e.g., 1 mL for ~5 x 10^6 cells).[12]
-
Resuspend the pellet by pipetting up and down or vortexing gently.
-
Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration and proceed with your experiment or store at -80°C.
Mandatory Visualizations
Caption: Lysis buffer selection guide for c-Myc tagged proteins.
Caption: General workflow for cell lysis to extract c-Myc protein.
References
- 1. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. biocompare.com [biocompare.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Endogenous c-Myc detection issues in whole cell lysates
This guide provides troubleshooting advice and detailed protocols for researchers encountering difficulties with the detection of endogenous c-Myc protein in whole cell lysates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting any c-Myc signal in my Western blot. What are the possible causes and solutions?
A weak or absent c-Myc signal is a common issue. The c-Myc protein is known for its low abundance and rapid turnover.[1] Here are several factors to consider:
-
Low Endogenous Expression: The cell line you are using may express very low levels of c-Myc.[1]
-
Protein Degradation: c-Myc is a highly unstable protein with a short half-life of 15-30 minutes, and it is rapidly degraded by the ubiquitin-proteasome pathway.[1][5][6]
-
Inefficient Protein Extraction: Since c-Myc is a nuclear protein, your lysis buffer may not be effectively extracting it from the nucleus.[1][12]
-
Poor Antibody Performance: The primary antibody may not be sensitive or specific enough for endogenous c-Myc detection.
-
Solution: Use a primary antibody that has been validated for detecting endogenous c-Myc by Western blot.[15][16][17] Check the antibody datasheet for recommended dilutions and blocking conditions.[1][18] The 9E10 clone is often used for detecting the Myc-tag, but may not be optimal for endogenous mouse c-Myc.[4]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
Q2: My Western blot shows multiple bands for c-Myc. What does this mean?
The presence of multiple bands can be due to several factors:
-
Post-Translational Modifications (PTMs): c-Myc undergoes various PTMs, including phosphorylation, which can alter its apparent molecular weight on an SDS-PAGE gel.[12][20][21][22] Bands between 60-70 kDa often represent phosphorylated forms of c-Myc.[12]
-
Protein Isoforms: There are different isoforms of c-Myc which may have different molecular weights.[12]
-
Protein Degradation: If samples are not handled properly, degradation products may appear as lower molecular weight bands.[18]
-
Solution: Ensure that protease inhibitors are always included in your lysis buffer and that samples are kept cold.[18]
-
-
Nonspecific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins.
Q3: How can I optimize my lysis buffer for c-Myc detection?
An optimized lysis buffer is critical for successful c-Myc detection. Here are some key components to include:
-
Strong Detergents: To ensure efficient lysis and extraction of the nuclear c-Myc protein, use a buffer containing strong detergents, such as RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[13]
-
Protease Inhibitors: Due to the rapid degradation of c-Myc, a broad-spectrum protease inhibitor cocktail is essential.[1][7][8][9][10] This should be added fresh to the lysis buffer just before use.
-
Phosphatase Inhibitors: To preserve the phosphorylation status of c-Myc, which can affect its stability and antibody recognition, a phosphatase inhibitor cocktail should also be included.[1][7][8][9][10]
Quantitative Data Summary
Table 1: Properties of the Endogenous c-Myc Protein
| Property | Value | Reference |
| Half-life | 15-30 minutes | [5] |
| Molecular Weight | ~49-64 kDa (can vary with PTMs) | [12][19] |
| Cellular Localization | Primarily nuclear | [12] |
| Copies per cell (proliferating IMR90 fibroblasts) | ~29,000 (nuclear), ~4,000 (cytoplasmic) | [19] |
Experimental Protocols
Detailed Western Blot Protocol for Endogenous c-Myc Detection
This protocol is a compilation of best practices for detecting the low-abundance and unstable c-Myc protein.
-
Protein Extraction
-
After cell treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Add an appropriate volume (e.g., 100-200 µL for a well in a 6-well plate) of ice-cold RIPA lysis buffer.[13] Crucially, the RIPA buffer must be freshly supplemented with a protease and phosphatase inhibitor cocktail. [1][7][8][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 20-30 minutes.
-
Optional but recommended: Sonicate the lysate to ensure complete nuclear lysis and to shear DNA.[4][14]
-
Centrifuge the lysate at high speed (e.g., 13,500 rpm) for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (whole cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[13]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Protein Transfer
-
Load 20-40 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[13] Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer apparatus.[1]
-
-
Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for endogenous c-Myc, diluted in blocking buffer as recommended by the manufacturer (typically 1:1000 to 1:5000).[13] The incubation should be performed overnight at 4°C with gentle agitation.[1][13]
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using an imaging system.[13]
-
To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against a loading control protein like GAPDH or β-actin.[13]
-
Visual Guides
Signaling and Experimental Pathways
Caption: c-Myc protein stability is regulated by sequential phosphorylation events.
Caption: Experimental workflow for c-Myc detection by Western Blot.
Caption: Troubleshooting guide for a weak or absent c-Myc Western Blot signal.
References
- 1. benchchem.com [benchchem.com]
- 2. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 6. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.ca]
- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 9. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Abrogation of c-MYC protein degradation in human lymphocyte lysates by prior precipitation with perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. c-MYC antibody (10828-1-AP) | Proteintech [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-Myc antibody | 37 (2 knockout-validated) products in Validated Antibody Database; 64 cited in the literature; 265 total from 21 suppliers [labome.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Post-translational Modifications on MYC | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Post-translational modification localizes MYC to the nuclear pore basket to regulate a subset of target genes involved in cellular responses to environmental signals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Choosing the Right Tool for the Job: A Head-to-Head Comparison of c-Myc and FLAG Tags for Protein Immunoprecipitation
For researchers in molecular biology and drug development, the ability to isolate and study specific proteins is paramount. Epitope tags, short peptide sequences genetically fused to a protein of interest, are indispensable tools for this purpose. Among the most widely used are the c-Myc and FLAG tags. This guide provides an objective, data-driven comparison of these two popular tags for protein immunoprecipitation (IP), offering insights to help you select the most appropriate tag for your experimental needs.
Biochemical and Performance Characteristics
The c-Myc tag is derived from the human c-myc proto-oncogene, while the FLAG tag is a synthetic peptide. The 3xFLAG tag, a variation with three consecutive FLAG epitopes, is designed to enhance immunogenicity and detection sensitivity.[1] Both tags are relatively small and hydrophilic, which helps to minimize their impact on the function and solubility of the fusion protein.[1][2]
A key difference lies in their performance in various applications. The 3xFLAG tag is renowned for its high sensitivity, often allowing for the detection of low-abundance proteins in western blotting.[1] While both tags are effective for immunoprecipitation, the performance of the c-Myc tag can be more variable and may be associated with a higher potential for non-specific binding in human cells.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for c-Myc and FLAG tags, providing a basis for direct comparison.
Table 1: General and Performance Characteristics
| Feature | c-Myc Tag | 1x FLAG Tag | 3xFLAG Tag |
| Sequence | EQKLISEEDL[1] | DYKDDDDK[3] | (DYKDDDDK)₃[1] |
| Size (Amino Acids) | 10[1] | 8 | 22[1] |
| Molecular Weight | ~1.2 kDa[1] | ~1.0 kDa | ~2.6 kDa[1] |
| Origin | Human c-myc proto-oncogene[1] | Synthetic | Synthetic[1] |
| Typical Protein Yield | >0.5 mg/mL of resin[4][5][6] | ≥ 0.6 mg/mL of beads[7] | High |
| Purity | Good | Good | High[1] |
Table 2: Antibody Affinity
| Tag | Antibody | Dissociation Constant (Kd) | Notes |
| c-Myc | 9E10 | ~5.3 x 10⁻⁷ M (530 nM)[8] | A widely used monoclonal antibody. |
| c-Myc | Hyper-Myc | 18 nM[9] | An evolved antibody variant with improved affinity.[9] |
| 2xMyc | Myc-Trap (Nanobody) | 0.5 nM[10] | Demonstrates very high affinity. |
| FLAG | M2 | ~8 nM[1] | A commonly used high-affinity monoclonal antibody. |
Experimental Workflows and Logical Relationships
The general workflow for immunoprecipitation is similar for both c-Myc and FLAG-tagged proteins. The key variable is the specific antibody and, in some cases, the elution method.
The choice between c-Myc and FLAG can be viewed as a balance between established use and potentially higher performance, especially with the 3xFLAG variant.
Experimental Protocols
Below are detailed, side-by-side protocols for the immunoprecipitation of c-Myc and FLAG-tagged proteins. These protocols are generalized and may require optimization for specific proteins and cell types.
Table 3: Detailed Immunoprecipitation Protocols
| Step | c-Myc Tag Immunoprecipitation Protocol | FLAG Tag Immunoprecipitation Protocol |
| 1. Cell Lysis | 1. Wash 1-5 x 10⁷ cells with ice-cold PBS and centrifuge. 2. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[7] 3. Incubate on ice for 30 minutes with occasional vortexing.[7] 4. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. 5. Transfer the supernatant (cell lysate) to a new pre-chilled tube. | 1. Wash 1-5 x 10⁷ cells with ice-cold PBS and centrifuge. 2. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., TBS with 1% Triton X-100) supplemented with protease inhibitors. 3. Incubate on ice for 30 minutes with gentle rocking. 4. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. 5. Transfer the supernatant (cell lysate) to a new pre-chilled tube. |
| 2. Immunoprecipitation | 1. Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) beads and incubating for 30 minutes at 4°C. Centrifuge and collect the supernatant. 2. Add 1-5 µg of anti-c-Myc antibody (e.g., clone 9E10) to the pre-cleared lysate. 3. Incubate with gentle rotation for 1-4 hours or overnight at 4°C. 4. Add 20-30 µL of equilibrated Protein A/G agarose beads and incubate for another 1-2 hours at 4°C. | 1. Add 20-40 µL of anti-FLAG M2 affinity gel slurry to the cell lysate. 2. Incubate with gentle shaking for 1-2 hours or overnight at 4°C. |
| 3. Washing | 1. Centrifuge the beads at 1,000 x g for 1 minute at 4°C. Discard the supernatant. 2. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or TBS-T). After the final wash, carefully remove all supernatant. | 1. Centrifuge the affinity gel at 5,000-8,000 x g for 30 seconds at 4°C. Discard the supernatant. 2. Wash the affinity gel 3 times with 1 mL of ice-cold TBS. After the final wash, carefully remove all supernatant. |
| 4. Elution | Option A: Low pH Elution 1. Add 50-100 µL of 0.1 M glycine-HCl, pH 2.5-3.0 to the beads. 2. Incubate for 5-10 minutes at room temperature with gentle mixing. 3. Centrifuge and collect the supernatant. Neutralize immediately with 1/10th volume of 1 M Tris-HCl, pH 8.5. Option B: Peptide Elution 1. Add 50-100 µL of elution buffer containing 100-200 µg/mL c-Myc peptide. 2. Incubate for 30 minutes to 2 hours at 4°C with gentle agitation. 3. Centrifuge and collect the supernatant. | Option A: Low pH Elution 1. Add 50-100 µL of 0.1 M glycine-HCl, pH 3.5 to the affinity gel. 2. Incubate for 10 minutes at room temperature. 3. Centrifuge and collect the supernatant. Neutralize with 1/10th volume of 0.5 M Tris-HCl, pH 7.4 with 1.5 M NaCl. Option B: Peptide Elution 1. Add 50-100 µL of TBS containing 100-150 µg/mL 3xFLAG peptide. 2. Incubate for 30 minutes at 4°C with gentle shaking.[11] 3. Centrifuge and collect the supernatant.[11] |
Conclusion
Both c-Myc and FLAG tags are powerful tools for protein immunoprecipitation. The choice between them often depends on the specific requirements of the experiment. The 3xFLAG tag, with its high-affinity M2 antibody, is often the preferred choice for applications requiring high purity and sensitivity, such as the immunoprecipitation of low-abundance proteins or for protein complex analysis. The c-Myc tag remains a reliable and widely used option, particularly when a smaller tag is desirable and when well-characterized protocols are already established in a lab. For challenging proteins, exploring newer high-affinity reagents like the Hyper-Myc antibody or nanobody-based traps for the c-Myc tag may offer enhanced performance. Ultimately, the optimal choice may require empirical testing for the specific protein of interest and the intended downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. c-Myc Antibody | Affinity Biosciences [affbiotech.com]
- 3. What is Protein Tag, Flag-tag, His6-tag, GST-tag and C-Myc-tag? | MolecularCloud [molecularcloud.org]
- 4. Myc-tagged protein purification [takarabio.com]
- 5. Myc-Tagged Protein Purification - Explore advanced tools for your research [explorea.cz]
- 6. Myc-tagged protein purification overview [takarabio.com]
- 7. apexbt.com [apexbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro evolution of myc- tag antibodies: in-depth specificity and affinity analysis of Myc1-9E10 and Hyper-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myc-Trap® Magnetic Agarose, Kit for Immunoprecipitation | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 11. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
A Head-to-Head Comparison: HA Tag vs. c-Myc Tag for Western Blotting
In the field of protein analysis, epitope tags are indispensable for the detection, purification, and characterization of proteins of interest. Among the most prevalent small epitope tags are the Hemagglutinin (HA) tag and the c-Myc tag. Both are widely used in Western blotting to identify tagged proteins when a specific antibody to the target protein is unavailable or for confirming expression.[1][2] This guide provides an objective comparison of their performance in Western blotting, supported by biochemical data and detailed experimental protocols to assist researchers in selecting the optimal tag for their experiments.
Biochemical and Performance Characteristics
The HA and c-Myc tags are small polypeptide sequences that can be genetically fused to the N- or C-terminus of a protein.[3][4] Their distinct origins and sequences result in different molecular weights and antibody recognition properties.
The HA tag is derived from a surface glycoprotein (B1211001) of the human influenza virus, while the c-Myc tag originates from the human c-Myc proto-oncogene.[5][6] Both are small, which is advantageous as it makes them less likely to interfere with the structure and function of the fusion protein.[7][8]
Table 1: Summary of HA and c-Myc Tag Characteristics
| Feature | HA Tag | c-Myc Tag |
| Sequence | YPYDVPDYA[5][6][9] | EQKLISEEDL[5][6][10] |
| Size (Amino Acids) | 9[5][6][8] | 10[5][6][11] |
| Molecular Weight | ~1.1 kDa[3][5] | ~1.2 kDa[5][10][11] |
| Origin | Human Influenza Hemagglutinin (amino acids 98-106)[5][9] | Human c-myc proto-oncogene (amino acids 410-419)[5][6][10] |
| Key Characteristics | - Well-characterized and widely used[5]- Highly specific with low background[8]- Cleaved by caspases during apoptosis[3][8] | - Established and widely used tag[5]- Small size minimizes interference[7]- Can interfere with secretory pathway if placed after signal peptide[4][10] |
Performance Comparison in Western Blotting
Both HA and c-Myc tags are effective for protein detection via Western blotting.[5] The choice between them often depends on the specific protein of interest, the expression system, and the availability of high-quality antibodies.
-
Sensitivity and Specificity: High-affinity monoclonal antibodies are available for both tags, enabling sensitive detection. The anti-HA (clone 3F10) and anti-c-Myc (clone 9E10) antibodies are well-regarded for their high specificity.[10][12] Tandem tags, such as a 3xHA tag, can significantly enhance antibody affinity and detection sensitivity.[13] While both are generally specific, the c-Myc tag has eukaryotic homologues, which could potentially lead to background signal in certain prokaryotic expression systems.[14]
-
Protein Loading: For clear detection of low-abundance proteins, both tags may require higher protein loads compared to larger or multimerized tags like the 3xFLAG tag.[5]
-
Context-Specific Issues: A significant consideration for the HA tag is its cleavage by caspase-3 and/or caspase-7, which results in a loss of immunoreactivity. This makes the HA tag unsuitable for studies involving apoptosis.[3][8] For the c-Myc tag, it is recommended to avoid placing it directly after the signal peptide of a secretory protein, as it can hinder translocation.[4][10]
Visualizing the Workflow and Comparison
To better understand the application of these tags, the following diagrams illustrate the general Western blotting workflow and a direct comparison of the tags' attributes.
Caption: A generalized workflow for Western blotting of HA or c-Myc tagged proteins.
Caption: A logical comparison of HA and c-Myc tags for Western blotting applications.
Experimental Protocols
The following is a generalized protocol for Western blotting that can be adapted for either HA-tagged or c-Myc-tagged proteins.
Sample Preparation and SDS-PAGE
-
Cell Lysis: Lyse cells containing the tagged protein in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Denaturation: Boil the samples for 5-10 minutes.[16]
-
Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at an appropriate voltage (e.g., 150 V) until the dye front nears the bottom.[17]
Protein Transfer
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16][18] A semi-dry transfer system can be used (e.g., 1 mA/cm² for 1 hour).[16]
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[16][17][18] A common blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.[17][18]
-
Washing: Wash the membrane three or more times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[17][18]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[18]
Detection
-
Substrate Incubation: Prepare the chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[17]
-
Imaging: Remove excess substrate and acquire the chemiluminescent signal using an X-ray film or a digital imaging system.[17][18]
Conclusion
Both HA and c-Myc tags are robust and reliable tools for the detection of recombinant proteins in Western blotting. The HA tag is known for its high specificity and low background, but its susceptibility to caspase cleavage makes it unsuitable for apoptosis research.[8] The c-Myc tag is a similarly sized, well-established alternative, though care must be taken with its placement on secreted proteins.[10] The ultimate choice depends on the specific experimental context, including the nature of the protein of interest, the expression system, and the biological question being addressed. For most standard applications, either tag, when paired with a high-quality antibody, will yield clear and reliable results.
References
- 1. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. HA Tag Research Products: Novus Biologicals [novusbio.com]
- 4. Myc-tag - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 7. Myc Antibody Review [labome.com]
- 8. biotage.com [biotage.com]
- 9. HA Tag Protein Purification | Sino Biological [sinobiological.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. sinobiological.com [sinobiological.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HA Hemagglutinin Tag Antibody and FAQs [labome.com]
- 14. how to choose a proper tag for western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. mblbio.com [mblbio.com]
- 17. gladstone.org [gladstone.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Validating a New Anti-c-Myc Antibody
For researchers, scientists, and professionals in drug development, the specificity and reliability of an antibody are paramount. This guide provides a comprehensive framework for validating a new anti-c-Myc antibody, comparing its performance against established alternatives using robust experimental data. The c-Myc oncoprotein is a critical transcription factor implicated in cell proliferation, differentiation, and apoptosis, making the accuracy of its detection essential.[1][2][3][4]
Core Principles of Antibody Validation
A thorough validation process ensures that an antibody specifically recognizes the target protein, c-Myc, in the intended applications without significant off-target binding or cross-reactivity. Key validation pillars include:
-
Genetic Approaches: Utilizing knockout (KO) or knockdown (KD) models to demonstrate loss of signal.
-
Orthogonal Methods: Comparing results with a non-antibody-based method.
-
Comparative Analysis: Benchmarking against well-characterized antibodies.
-
Application-Specific Validation: Confirming performance in each intended experimental setup.
Key Validation Experiments
A multi-pronged approach is necessary to rigorously validate a new anti-c-Myc antibody. Below are critical experiments, their methodologies, and how to interpret the results.
Western Blot (WB)
Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at the correct molecular weight.
Experimental Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from a cell line known to express c-Myc (e.g., HeLa, Daudi) and a negative control cell line. Additionally, prepare lysates from c-Myc knockout or siRNA-treated cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new anti-c-Myc antibody and a well-validated competitor antibody (e.g., clone 9E10) at optimized dilutions overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation and Comparison:
The new antibody should detect a single band at the expected molecular weight of c-Myc (~62 kDa).[5] This signal should be absent or significantly reduced in lysates from KO/KD cells.[6][7][8]
| Parameter | New Anti-c-Myc Antibody | Competitor Antibody (e.g., 9E10) | Ideal Outcome |
| Target Band (kDa) | e.g., ~62 kDa | e.g., ~62 kDa | A single, sharp band at the correct molecular weight. |
| Signal in KO/KD Lysate | e.g., No band | e.g., No band | Complete loss of signal confirms specificity. |
| Non-Specific Bands | e.g., Faint band at 50 kDa | e.g., No non-specific bands | Minimal to no non-specific bands. |
| Signal-to-Noise Ratio | Calculated Value | Calculated Value | High signal-to-noise ratio. |
Experimental Workflow for Western Blot Validation
Caption: Workflow for validating antibody specificity using Western Blot.
Immunoprecipitation (IP)
IP assesses the antibody's ability to bind to the native c-Myc protein in solution and isolate it from a complex mixture.
Experimental Protocol:
-
Lysate Preparation: Prepare lysates from c-Myc expressing cells using a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with the new anti-c-Myc antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blot using the same or a different c-Myc antibody.
Data Interpretation and Comparison:
The new antibody should successfully pull down c-Myc, which is then detected by Western blot. The control IgG should not pull down c-Myc.
| Parameter | New Anti-c-Myc Antibody | Competitor Antibody | Control IgG | Ideal Outcome |
| c-Myc Band in Eluate | e.g., Strong band | e.g., Strong band | e.g., No band | A clear band for c-Myc in the antibody lane and none in the IgG control. |
| Co-IP of MAX | e.g., Band present | e.g., Band present | e.g., No band | Detection of known binding partners (like MAX) confirms the capture of a functional complex.[5] |
Logical Flow for Immunoprecipitation Validation
Caption: Decision tree for a successful Immunoprecipitation experiment.
Immunofluorescence (IF) / Immunohistochemistry (IHC)
These techniques validate the antibody's ability to recognize c-Myc in its cellular context, confirming correct subcellular localization. c-Myc is a nuclear protein.[2]
Experimental Protocol:
-
Sample Preparation: Fix and permeabilize cells grown on coverslips (for IF) or prepare paraffin-embedded tissue sections (for IHC).
-
Blocking: Block with an appropriate serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the new anti-c-Myc antibody at its optimal dilution.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled (for IF) or enzyme-conjugated (for IHC) secondary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI (for IF) or hematoxylin (B73222) (for IHC) and mount for imaging.
-
Imaging: Acquire images using a fluorescence or light microscope.
Data Interpretation and Comparison:
The staining pattern should be predominantly nuclear and co-localize with the DAPI/hematoxylin signal. This staining should be absent in c-Myc KO/KD cells.
| Parameter | New Anti-c-Myc Antibody | Competitor Antibody | Ideal Outcome |
| Subcellular Localization | e.g., Nuclear | e.g., Nuclear | Strong, specific signal in the cell nucleus. |
| Signal in KO/KD Cells | e.g., No signal | e.g., No signal | Absence of staining confirms specificity. |
| Cytoplasmic Staining | e.g., Minimal | e.g., Minimal | Low to no background staining in other cellular compartments. |
Peptide Microarray
For an in-depth characterization of specificity and cross-reactivity, peptide microarrays are a powerful tool. This method maps the precise epitope recognized by the antibody and can identify potential off-target binding motifs.[9][10]
Experimental Protocol:
-
Array Design: A peptide microarray is synthesized, containing overlapping peptides spanning the full length of the human c-Myc protein.[9] Additional arrays can include peptides from other proteins to test for cross-reactivity.
-
Antibody Incubation: The microarray is incubated with the new anti-c-Myc antibody.
-
Detection: A fluorescently-labeled secondary antibody is used, and the array is scanned to measure the intensity of each peptide spot.
-
Data Analysis: The data is analyzed to identify the specific peptide sequence(s) (epitopes) that the antibody binds to.
Data Interpretation and Comparison:
The new antibody should show a strong and specific signal for a single peptide region corresponding to its intended epitope.
| Parameter | New Anti-c-Myc Antibody | Competitor Antibody (e.g., 9E10) | Ideal Outcome |
| Recognized Epitope | e.g., QKLISEEDL | e.g., QKLISEEDL | Strong signal for the expected epitope sequence.[9] |
| Cross-Reactive Motifs | e.g., AKLVSE | e.g., Minimal | No significant binding to other peptide sequences.[9] |
| Signal-to-Noise Ratio | Calculated Value | Calculated Value | High signal intensity on the target epitope with low background. |
c-Myc Signaling Pathway
Understanding the c-Myc signaling pathway is crucial for designing experiments and interpreting results. c-Myc is a transcription factor that dimerizes with MAX to bind DNA and regulate genes involved in cell growth, proliferation, and apoptosis.[5] Its expression and stability are tightly controlled by upstream signals, such as the Ras-MAPK and PI3K-Akt pathways.[1]
Caption: Simplified c-Myc signaling pathway.
By adhering to this comprehensive validation guide, researchers can ensure the specificity and reliability of their new anti-c-Myc antibody, leading to more accurate and reproducible experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 7. rndsystems.com [rndsystems.com]
- 8. c-MYC antibody (10828-1-AP) | Proteintech [ptglab.com]
- 9. pepperprint.com [pepperprint.com]
- 10. PEPperPRINT: New Application Note: Validation of a New Recombinant Human anti-c-Myc Tag Antibody [pepperprint.com]
A Head-to-Head Battle of Affinity Tags: His-tag versus c-Myc for Recombinant Protein Purification
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of recombinant protein production, the choice of an affinity tag is a critical decision that profoundly impacts the efficiency of purification and the quality of the final product. Among the plethora of available tags, the polyhistidine-tag (His-tag) and the c-Myc tag are two of the most ubiquitously employed. This guide provides an in-depth, objective comparison of these two workhorse tags, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tag for their specific application.
At a Glance: Key Differences
| Feature | His-tag | c-Myc tag |
| Sequence | (His)n, typically n=6-10 | EQKLISEEDL |
| Size | ~0.84 kDa (for 6xHis) | ~1.2 kDa |
| Purification Principle | Immobilized Metal Affinity Chromatography (IMAC) | Immunoaffinity Chromatography |
| Binding Partner | Divalent metal ions (e.g., Ni²⁺, Co²⁺) | Anti-c-Myc monoclonal antibody |
| Elution Method | Competitive elution with imidazole (B134444), pH reduction | Competitive elution with c-Myc peptide, low pH |
| Purity | Moderate to high, dependent on expression system and optimization | High to very high |
| Yield | Generally high | Generally lower than His-tag |
| Cost of Resin | Relatively low | High |
Performance Deep Dive: A Quantitative Comparison
Direct, side-by-side quantitative comparisons of His-tag and c-Myc tag performance in the literature are scarce, as the final yield and purity are highly dependent on the protein of interest, the expression system, and the specific experimental conditions. However, we can draw valuable insights from available data on resin binding capacities and from studies comparing IMAC with immunoaffinity chromatography.
Binding Capacity of Purification Resins
The binding capacity of the affinity resin is a crucial factor that dictates the potential yield of the purified protein.
| Resin Type | Tag | Reported Binding Capacity |
| Nickel-Nitrilotriacetic Acid (Ni-NTA) Agarose (B213101) | His-tag | Up to 20 mg/mL; can be higher for some proteins (e.g., 30-55 mg/mL)[1] |
| Anti-c-Myc Agarose | c-Myc tag | ~1.2 mg/mL[2][3] or 102-144 nmol/mL for a 26 kDa protein[4] |
As the data indicates, Ni-NTA resins for His-tag purification generally offer a significantly higher binding capacity compared to the antibody-based resins used for c-Myc tag purification. This often translates to a higher potential yield of the target protein from a given volume of resin.
Purity and Yield: A Qualitative and Contextual Comparison
A comparative study on various affinity tags has shown that the His-tag provides good yields of tagged proteins from inexpensive, high-capacity resins, but with only moderate purity from E. coli extracts and relatively poor purification from yeast, Drosophila, and HeLa extracts[5][6][7]. In contrast, epitope-based tags, which function on a similar principle to the c-Myc tag, produced the highest purity protein from all tested extracts but require expensive, low-capacity resins[5][6][7].
In a study quantitatively evaluating the purification of the protein tristetraprolin, His-tag purification was found to be more effective than immunoprecipitation (the method used for c-Myc purification) in terms of yield[8]. However, it is important to note that immunoprecipitation is often favored for applications requiring very high purity, such as in co-immunoprecipitation experiments to study protein-protein interactions.
Experimental Workflows: Visualizing the Purification Process
To provide a clearer understanding of the practical differences between the two purification methods, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for His-tag protein purification using IMAC.
Caption: Workflow for c-Myc tagged protein purification via immunoaffinity chromatography.
Detailed Experimental Protocols
The following are generalized protocols for the purification and subsequent analysis of His-tagged and c-Myc-tagged proteins. It is important to note that optimization may be required for specific proteins and expression systems.
His-tag Protein Purification Protocol (Native Conditions)
-
Lysate Preparation:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Binding:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Repeat the wash 2-3 times.
-
-
Elution:
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Alternatively, elution can be achieved by lowering the pH of the buffer.
-
c-Myc Tag Protein Purification (Immunoprecipitation) Protocol
-
Lysate Preparation:
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer or a Tris-based buffer with mild detergents) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Binding:
-
Equilibrate the anti-c-Myc antibody-conjugated agarose beads with lysis buffer.
-
Add the clarified lysate to the equilibrated beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer or a buffer with a similar composition) to remove non-specifically bound proteins.
-
-
Elution:
-
Peptide Elution (Native): Elute the c-Myc-tagged protein by incubating the beads with a solution containing a high concentration of this compound (e.g., 100-200 µg/mL) for 30-60 minutes at room temperature.
-
Low pH Elution (Denaturing): Elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.0-2.8). Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5) to preserve protein integrity.
-
Western Blotting Protocol for Tagged Proteins
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-His-tag or anti-c-Myc tag antibody) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Choosing the Right Tag: A Summary of Considerations
| Consideration | His-tag is often preferred when: | c-Myc tag is often preferred when: |
| Yield | High yield is the primary goal. | High purity is more critical than maximizing yield. |
| Purity | Downstream applications are tolerant of moderate purity, or a secondary purification step is planned. | Very high purity is required for sensitive downstream applications (e.g., structural studies, functional assays, co-immunoprecipitation). |
| Cost | Budget is a significant constraint. | A higher budget is available for purification resins. |
| Expression System | Expressing proteins in E. coli. | Expressing proteins in eukaryotic systems where background from endogenous histidine-rich proteins can be an issue. |
| Protein Properties | The small size of the tag is unlikely to interfere with protein function. | A small, well-characterized epitope tag is desired to minimize interference with protein structure and function. |
| Downstream Applications | General protein purification, pull-down assays. | Immunoprecipitation, co-immunoprecipitation, immunofluorescence, and when a highly specific antibody is needed for detection. |
Conclusion
Both the His-tag and the c-Myc tag are powerful tools for recombinant protein purification, each with its own set of advantages and disadvantages. The His-tag, with its high binding capacity and the affordability of IMAC resins, is an excellent choice for applications where high yield is paramount and moderate purity is acceptable, particularly for proteins expressed in prokaryotic systems. Conversely, the c-Myc tag, which relies on the highly specific interaction between the tag and its corresponding monoclonal antibody, excels in providing high-purity protein, making it the tag of choice for sensitive downstream applications where protein integrity and homogeneity are critical. By carefully considering the specific requirements of their research, scientists can strategically select the affinity tag that will best facilitate the successful purification and subsequent analysis of their protein of interest.
References
- 1. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 2. Anti-MYC(EQKLISEEDL) Affinity Agarose | Elabscience | Biomol.com [biomol.com]
- 3. Anti-MYC(EQKLISEEDL) Affinity Agarose - Elabscience® [elabscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming c-Myc Tagged Protein Expression: A Comparative Guide to Mass Spectrometry and Western Blotting
For researchers, scientists, and drug development professionals, accurate confirmation of target protein expression is a critical checkpoint in experimental workflows. When working with c-Myc tagged proteins, two powerful techniques are often employed: mass spectrometry and Western blotting. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
Method Comparison: Mass Spectrometry vs. Western Blotting
The choice between mass spectrometry and Western blotting for confirming c-Myc tagged protein expression depends on several factors, including the required level of specificity, sensitivity, and the desire for quantitative data.
| Feature | Mass Spectrometry | Western Blotting |
| Specificity | Very High: Directly identifies the protein based on its unique peptide sequences. Can distinguish between isoforms and post-translational modifications.[1][2] | Moderate to High: Relies on antibody-antigen recognition, which can be subject to cross-reactivity and non-specific binding.[1] |
| Sensitivity | High: Can detect proteins in the femtomole range.[3] However, sensitivity can be lower for low-abundance proteins in complex mixtures.[4] | Variable: Dependent on antibody affinity and protein expression levels. Can be highly sensitive with optimized protocols and high-quality antibodies. |
| Quantification | Absolute Quantification: Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) allow for precise quantification of protein abundance.[5][6] | Semi-Quantitative: Provides relative quantification based on band intensity, which can be influenced by several experimental variables.[3] |
| Multiplexing | High: Can identify and quantify thousands of proteins in a single experiment.[4] | Low: Typically analyzes one or a few proteins at a time on a single membrane. |
| Confirmation | Definitive: Provides direct evidence of the protein's identity through peptide sequencing.[2] | Indirect: Infers protein identity based on molecular weight and antibody binding. |
| Cost & Throughput | High initial investment and per-sample cost. Lower throughput.[4] | Lower equipment cost and higher throughput for routine checks.[4] |
| Antibody Requirement | Not required for protein identification, but can be used for enrichment (immuno-precipitation).[1] | Absolutely required for detection.[1] |
Experimental Workflows
Visualizing the experimental process can clarify the steps involved in each technique.
Detailed Experimental Protocols
Mass Spectrometry Protocol for c-Myc Tagged Protein Confirmation
This protocol outlines a typical workflow for identifying a c-Myc tagged protein from cell lysate using immunoprecipitation followed by mass spectrometry.
1. Cell Lysis:
-
Harvest cells expressing the c-Myc tagged protein.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation (IP):
-
Pre-clear the cell lysate by incubating with control agarose (B213101) beads to reduce non-specific binding.[7]
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody conjugated to agarose or magnetic beads.[8][9] This step isolates the c-Myc tagged protein and its potential binding partners.[10]
-
Wash the beads several times with wash buffer (e.g., TBS-T) to remove unbound proteins.[8]
3. Elution:
-
Elute the bound proteins from the beads using a low-pH elution buffer or a buffer containing a high concentration of c-Myc peptide for competitive elution.[11][12]
4. Sample Preparation for Mass Spectrometry:
-
In-solution digestion:
-
Denature the eluted proteins with a denaturing agent (e.g., urea).
-
Reduce cysteine bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
In-gel digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein band of interest.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.[3]
-
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.
6. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental tandem mass spectra to theoretical spectra generated from a protein sequence database.
-
A successful identification will provide a list of peptides that match the sequence of the c-Myc tagged protein, confirming its expression.
Western Blotting Protocol for c-Myc Tagged Protein Detection
This is a standard protocol for the semi-quantitative detection of a c-Myc tagged protein.
1. Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells as described in the mass spectrometry protocol.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the c-Myc tag.[10]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection:
-
For HRP-conjugated secondary antibodies, add a chemiluminescent substrate and detect the signal using an imager or X-ray film.
-
For fluorescently labeled secondary antibodies, visualize the signal using a fluorescence imager. The presence of a band at the expected molecular weight confirms the expression of the c-Myc tagged protein.
Logical Comparison of Methodologies
The decision to use mass spectrometry or Western blotting can be guided by the specific research question.
Conclusion
Both mass spectrometry and Western blotting are valuable techniques for confirming the expression of c-Myc tagged proteins. Mass spectrometry offers unparalleled specificity and quantitative capabilities, making it the gold standard for definitive protein identification and quantification.[2] Western blotting, on the other hand, is a more accessible and higher-throughput method suitable for routine screening and semi-quantitative analysis. The choice of method should be guided by the specific experimental needs, available resources, and the level of detail required for the research question at hand. For comprehensive studies, a combination of both techniques can be employed, using Western blotting for initial screening and mass spectrometry for in-depth characterization and validation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Quantitative proteomic analysis of Myc oncoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ptglab.com [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. il-4.com [il-4.com]
A Researcher's Guide to Commercial c-Myc Antibodies: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals navigating the complex landscape of c-Myc research, selecting the right antibody is paramount for generating reliable and reproducible data. This guide provides an objective comparison of commercially available c-Myc antibodies, supported by experimental data, to aid in making an informed decision for your specific application.
The c-Myc protein is a critical transcription factor involved in cell proliferation, differentiation, and apoptosis.[1] Its dysregulation is a hallmark of many cancers, making it a key target for research and therapeutic development. The short c-Myc tag (EQKLISEEDL) is also widely used for the detection, purification, and tracking of recombinant proteins.[1][2] This guide focuses on antibodies targeting both endogenous c-Myc and the c-Myc tag.
Key Antibody Clones and Their Characteristics
Several monoclonal and polyclonal antibodies against c-Myc are commercially available. Among the most frequently cited are the mouse monoclonal antibody clone 9E10 , the rabbit monoclonal clone Y69 , and the mouse monoclonal clone 9B11 . Each possesses distinct characteristics that make them suitable for different applications.
The 9E10 clone is one of the most established and highly cited c-Myc antibodies, originally developed against a synthetic peptide of the human c-Myc C-terminus.[1] However, studies have revealed that its performance, particularly in Western blotting, can be context-dependent, with epitope recognition influenced by flanking amino acid sequences. In contrast, clones such as 4A6 and 9B11 have been reported to exhibit less variability in their detection of Myc-tagged proteins. For immunohistochemical applications on human tissues, the rabbit monoclonal antibody Y69 is often recommended for its robust and reliable performance.
Performance Comparison Across Applications
The choice of a c-Myc antibody should be guided by the specific experimental application. Below is a summary of the performance of popular c-Myc antibody clones in various immunoassays.
Data Presentation
| Application | Antibody Clone/Product | Supplier(s) | Key Strengths | Considerations |
| Western Blotting (WB) | 9B11 | Cell Signaling Technology | Less context-dependent recognition compared to 9E10. | |
| 4A6 | Multiple | Reported to have less variable performance. | ||
| 9E10 | Multiple | Highly cited, extensive historical data. | Performance can be influenced by sequences flanking the epitope tag.[1] | |
| Y69 | Abcam | Strong and specific signal for endogenous c-Myc. | ||
| Immunohistochemistry (IHC) | Y69 | Abcam, Ventana | Considered reliable for human tissues. | |
| 9E10 | Multiple | Widely used, but may show non-specific staining in some tissues. | ||
| Immunoprecipitation (IP) | Myc-Trap (Nanobody) | ChromoTek | High efficiency, no heavy/light chain contamination.[2] | Recognizes the Myc-tag, not necessarily endogenous c-Myc under native conditions. |
| 9E10 | Multiple | Effective for pull-down of Myc-tagged proteins. | Co-elution of heavy and light antibody chains can interfere with downstream analysis. | |
| Chromatin Immunoprecipitation (ChIP/ChIP-seq) | Y69 | Abcam | Validated for ChIP-seq with good performance. | |
| Biotinylated-Myc Tag | N/A | May identify a larger number of binding sites compared to antibody-based ChIP.[3][4] | Requires generation of a fusion protein. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the c-Myc signaling pathway and a general workflow for a key application, Western Blotting.
Caption: A simplified diagram of the c-Myc signaling pathway.
Caption: A general workflow for c-Myc detection by Western Blot.
Experimental Protocols
Detailed and optimized protocols are crucial for successful experiments. Below are generalized methodologies for key applications.
Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary c-Myc antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Add 1-5 µg of the c-Myc antibody to the cell lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to five times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with a ChIP-grade c-Myc antibody (typically 5-10 µg) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
Conclusion
The selection of a c-Myc antibody is a critical step in designing experiments to study this important oncoprotein. While the classic 9E10 clone is widely cited, researchers should be aware of its potential for context-dependent performance in Western blotting. For more consistent results in this application, clones such as 9B11 and 4A6 may be preferable. For immunohistochemistry on human tissues, the Y69 clone is a robust choice. For immunoprecipitation, nanobody-based reagents like Myc-Trap offer a highly efficient alternative that circumvents issues with antibody chain contamination. Ultimately, the optimal antibody will depend on the specific application and experimental context. It is always recommended to validate the chosen antibody in your specific experimental system.
References
Unmasking Specificity: A Comparative Guide to Anti-c-Myc Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental data. This guide provides an objective comparison of the cross-reactivity profiles of commonly used anti-c-Myc antibodies, supported by experimental data, to aid in the selection of the most appropriate reagents for your research needs.
The c-Myc protein is a crucial transcription factor involved in cell proliferation, differentiation, and apoptosis. Its study relies heavily on the use of specific antibodies. However, potential cross-reactivity of these antibodies with other cellular proteins can lead to misinterpretation of results. This guide focuses on the well-characterized 9E10 clone and its alternatives, presenting evidence of their off-target interactions.
Comparative Analysis of Anti-c-Myc Antibody Cross-Reactivity
The following table summarizes known cross-reactive proteins for different anti-c-Myc antibody clones based on published experimental data. It is critical to note that while some manufacturers claim no cross-reactivity with other cellular proteins[1], independent studies have identified several off-target interactions.
| Antibody Clone | Cross-Reactive Protein/Motif | Species/Source | Experimental Method | Quantitative Data |
| 9E10 | Murine c-Myc | Mouse | Immunofluorescence, Western Blot | Not specified, but confirmed reactivity with denatured murine c-Myc.[2] |
| 9E10 | Dihydrolipoamide S-acetyltransferase (DLAT) derived peptide | Human | Peptide Microarray | Strongest cross-reaction with a human epitope containing the motif LAKILVPE.[3] |
| 9E10 | Nucleoprotein | Measles virus | Peptide Microarray | High signal intensity.[3] |
| 9E10 | Erythrocyte membrane-associated giant protein antigen 332 | Plasmodium falciparum | Peptide Microarray | High signal intensity.[3] |
| 9E10 | Polymerase | Hepatitis B virus | Peptide Microarray | High signal intensity.[3] |
| 9E10 | Truncated Is1560 transposase | Mycobacterium tuberculosis | Peptide Microarray | High signal intensity.[3] |
| Hyper-Myc | Peptide with consensus motif AKLVSE | N/A | Peptide Microarray | Relative intensity of cross-reaction was 18% of the main signal.[4] |
Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess specificity, the following diagrams illustrate the c-Myc signaling pathway and a typical immunoprecipitation-mass spectrometry (IP-MS) workflow.
Caption: Simplified c-Myc signaling pathway.
References
Navigating the In Vivo Landscape: A Comparative Guide to the c-Myc Epitope Tag
For researchers navigating the complexities of in vivo animal studies, the choice of an appropriate epitope tag is a critical decision that can significantly impact experimental outcomes. The c-Myc tag, a short 10-amino acid peptide (EQKLISEEDL) derived from the human c-Myc proto-oncogene, has been a widely adopted tool for the detection, purification, and tracking of recombinant proteins. This guide provides an objective comparison of the c-Myc tag's performance in vivo against other popular alternatives such as HA, FLAG, and V5, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Common Epitope Tags in Vivo
The selection of an epitope tag for in vivo studies hinges on a balance between detection sensitivity, potential immunogenicity, and its influence on the fusion protein's function. The following tables summarize the key characteristics and performance of the c-Myc tag in comparison to HA, FLAG, and V5 tags.
| Feature | c-Myc Tag | HA Tag | FLAG Tag | V5 Tag |
| Amino Acid Sequence | EQKLISEEDL | YPYDVPDYA | DYKDDDDK | GKPIPNPLLGLDST |
| Size (Amino Acids) | 10 | 9 | 8 | 14 |
| Molecular Weight | ~1.2 kDa | ~1.1 kDa | ~1.0 kDa | ~1.4 kDa |
| Origin | Human c-Myc protein | Human Influenza Hemagglutinin | Synthetic | Simian Virus 5 V protein |
Table 1: General Characteristics of Common Epitope Tags
A study evaluating the in vivo performance of several small epitope tags for immunohistochemical detection of transgenes in the rat brain provides valuable comparative data. In this research, eGFP was fused with different N-terminal tags and expressed in the striatum via lentiviral vectors. The sensitivity of detection was quantified by comparing the percentage of eGFP-positive cells that were also detected by the anti-tag antibody.
| Epitope Tag | Antibody | Dilution | Percentage of eGFP-positive cells detected (%) |
| c-Myc | Polyclonal anti-myc | 1:500 | 10% |
| HA | Monoclonal HA.11 | 1:1000 | 70-90% |
| FLAG | Monoclonal anti-flag M2 | 1:1000 | 70-90% |
| V5 | Monoclonal anti-V5 | 1:5000 | 70-90% |
Table 2: In Vivo Detection Sensitivity of Epitope Tags in Rat Brain by Immunohistochemistry. [1] This table is adapted from a study by Van der Perren et al. (2010), which systematically evaluated small epitope tags for in vivo transgene detection. The data highlights that while the polyclonal anti-myc antibody showed low sensitivity in this context, monoclonal antibodies against HA, FLAG, and V5 tags demonstrated high sensitivity.[1]
Impact on Protein Function
A significant concern with any epitope tag is its potential to interfere with the structure and function of the fusion protein. While the small size of the c-Myc tag is generally thought to minimize such effects, this is not always the case.
A study investigating the impact of a c-Myc tag on the in vivo efficacy of anti-CD19 CAR-T cells in a leukemia model found that the presence of the tag, whether at the N- or C-terminus, resulted in worse antitumor activity compared to untagged CAR-T cells. This suggests that the c-Myc tag can have a functional impact, and its use should be carefully considered and empirically tested for each specific protein and application.
Immunogenicity Considerations
The potential for an epitope tag to elicit an immune response in the host animal is a critical factor, particularly in long-term studies or when evaluating immunotherapies. While the existence of anti-c-Myc antibodies in hybridoma technology indicates that the peptide can be immunogenic, the actual immune response in vivo is context-dependent.[2] Factors such as the protein to which the tag is fused, the expression level, and the route of administration can all influence immunogenicity.[2] One study noted that when mice were immunized with various peptide tags conjugated to a carrier protein, FLAG and VSV-G tags were found to be non-immunogenic, even after multiple boosts, suggesting that not all small tags elicit a strong immune response.[2] However, direct quantitative in vivo comparisons of the immunogenicity of c-Myc, HA, FLAG, and V5 tags are not extensively documented in the literature, and researchers should be aware of the potential for an immune response against any foreign epitope.
Experimental Protocols
Immunohistochemistry for Detection of c-Myc Tagged Protein in Mouse Brain
This protocol provides a general framework for the immunohistochemical detection of a c-Myc tagged protein in paraformaldehyde-fixed mouse brain sections. Optimization of antibody concentrations and incubation times may be necessary for specific applications.
1. Tissue Preparation:
- Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by incubation in 30% sucrose (B13894) in PBS at 4°C until it sinks.
- Freeze the brain and cut 30-40 µm thick sections on a cryostat or freezing microtome.
- Store free-floating sections in PBS with 0.05% sodium azide (B81097) at 4°C.
2. Immunohistochemistry Staining:
- Wash sections three times for 5 minutes each in PBS.
- To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in PBS for 10 minutes.[1]
- Wash sections three times for 5 minutes each in PBS.
- Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.[1]
- Incubate sections with the primary antibody (e.g., rabbit polyclonal anti-c-Myc or mouse monoclonal anti-c-Myc) diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common.[1]
- Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
- Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit or anti-mouse IgG) diluted in PBST for 1-2 hours at room temperature.[1]
- Wash sections three times for 10 minutes each in PBST.
- Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions for 30 minutes.[1]
- Wash sections three times for 10 minutes each in PBS.
- Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.[1]
- Wash sections with PBS to stop the reaction.
- Mount the sections on slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Analysis of a Tagged Protein
The following diagram illustrates a typical workflow for studying a tagged protein in an animal model, from vector construction to in vivo analysis.
c-Myc Signaling Pathway
The c-Myc protein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis. It forms a heterodimer with MAX to bind to E-box sequences in the promoter regions of target genes, thereby regulating their transcription. The following diagram depicts a simplified overview of the c-Myc signaling pathway.
Conclusion
The c-Myc tag remains a valuable tool for in vivo animal studies due to its small size and the availability of well-characterized antibodies. However, researchers must be cognizant of its potential drawbacks, including lower detection sensitivity with certain antibodies and the possibility of functional interference with the tagged protein. The choice of an epitope tag should be guided by the specific experimental context, and preliminary in vitro and in vivo validation is crucial. For applications requiring high-sensitivity immunohistochemical detection in the central nervous system, tags such as V5 and HA with their corresponding monoclonal antibodies may offer more robust alternatives.[1] Ultimately, a careful consideration of the advantages and disadvantages of each tag, supported by empirical data, will lead to more reliable and reproducible in vivo research.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of c-Myc Peptide
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Synthetic peptides, such as c-Myc peptide, are potent biological materials that require careful handling and disposal.[1] Although specific toxicological properties of many synthetic peptides are not extensively documented, they should be treated as potentially hazardous chemicals. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory best practices for chemical waste management.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, a thorough hazard assessment is crucial. The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. If gloves become contaminated, they should be changed immediately.[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1][2]
-
Lab Coat: A fully buttoned lab coat is necessary to protect skin and clothing from potential contamination.[1][2]
-
Respiratory Protection: When handling lyophilized this compound powder, which can easily become airborne, all work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[1]
All handling of this compound should be performed in a designated and well-ventilated laboratory area.[1][2]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is contingent on its physical state (solid or liquid). Under no circumstances should peptide waste be disposed of in regular trash or poured down the drain, as this can pose significant environmental and health risks.[1][2]
Solid waste includes items such as unused or expired lyophilized powder, contaminated gloves, pipette tips, weighing papers, and empty vials.
-
Waste Collection: All solid waste contaminated with this compound must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area, away from general laboratory traffic, until it is collected for disposal.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]
Liquid waste encompasses solutions containing this compound, such as stock solutions, unused experimental solutions, and contaminated buffers.
-
Waste Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically resistant container.[3] Ensure the container is compatible with any solvents present in the waste solution.
-
Inactivation (Optional but Recommended): To degrade the peptide, a chemical inactivation step can be performed.
-
Add a sufficient volume of 1 M HCl or 1 M NaOH to the liquid waste.
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis and inactivation of the peptide.[2]
-
-
Neutralization: After inactivation, the pH of the solution must be adjusted to a neutral range (typically between 6.0 and 8.0) before it can be processed for final disposal.[2]
-
For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide (B78521) while monitoring the pH.
-
For basic solutions, add a weak acid to neutralize.
-
-
Labeling: The container for the neutralized liquid waste should be clearly labeled as "Hazardous Waste," listing "Neutralized this compound solution" and any other chemical constituents.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department.[2]
Quantitative Data for Disposal Protocols
The following table summarizes the key quantitative parameters for the chemical inactivation of liquid this compound waste.
| Parameter | Value/Recommendation | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and inactivate the peptide.[2] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[2] |
| Waste Storage Container | Labeled, sealed, leak-proof containers | Prevents accidental exposure and ensures proper handling.[2] |
| Final Disposal Method | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[1][2] |
Spill Cleanup and Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment:
-
For solid spills , carefully sweep or wipe up the material to avoid generating dust.
-
For liquid spills , use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]
-
-
Collection: Place all contaminated absorbent materials and any other cleanup debris into a designated hazardous waste container.[4]
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined for solid waste. Ventilate the area after the cleanup is complete.[4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling c-Myc Peptide
For researchers, scientists, and drug development professionals, the safe handling of potent biomolecules like c-Myc peptide is paramount to both personal safety and the integrity of experimental data. This guide provides essential, immediate safety and logistical information, including a detailed operational plan and disposal protocols for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is critical to prevent exposure to this compound through inhalation, skin contact, or eye contact.[1][2] The following personal protective equipment is essential when handling this compound, particularly in its lyophilized powder form.
| Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Indirectly vented goggles are preferred to offer robust protection against chemical splashes and airborne powder.[1][2] |
| Hand Protection | Nitrile Gloves | Chemical-resistant disposable gloves are a standard requirement.[1] Immediately change gloves if they become contaminated. |
| Body Protection | Laboratory Coat | A lab coat should always be worn over personal clothing to protect the skin from potential spills.[1] |
| Respiratory Protection | N95 Respirator or Use of a Fume Hood | When handling the lyophilized powder, which can easily become airborne, working in a fume hood or a biosafety cabinet is crucial to prevent inhalation.[1] A type N95 respirator is also recommended.[3] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any damage.
-
Store the lyophilized peptide in a cool, dry, and dark environment, typically at -20°C or colder for long-term stability.[3][4][5][6][7]
-
Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[8]
2. Handling and Reconstitution:
-
Conduct all handling of the peptide in a designated, clean laboratory area.[1]
-
When weighing the lyophilized powder, perform this task within a fume hood or biosafety cabinet to minimize inhalation risk.[1]
-
To reconstitute, dissolve the peptide in sterile, high-purity water or a recommended buffer to a desired concentration, such as 5 mg/mL.[3][9] Gentle warming or sonication can aid in solubilization if necessary.[9]
-
Use sterile pipettes and vials to avoid cross-contamination.[1]
3. Experimental Use:
-
Clearly label all solutions with the peptide name, concentration, and date of preparation.[4][5]
-
When using the peptide in experiments, adhere to standard laboratory practices to prevent accidental exposure.
-
Avoid repeated freeze-thaw cycles of reconstituted solutions by aliquoting them for storage.[4][7]
4. Disposal:
-
All materials that have come into contact with this compound, including used vials, pipette tips, and contaminated PPE, must be treated as hazardous chemical waste.[1][4]
-
Collect all waste in designated, clearly labeled hazardous waste containers.[1]
-
Never dispose of peptide solutions down the drain or in regular trash.[1][4][5]
-
Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[1]
Experimental Workflow and Safety Protocols
To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram outlines the key procedural stages and associated safety measures.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. ≥97%, lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. genscript.com [genscript.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. Human this compound (ab166837) | Abcam [abcam.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
